molecular formula C5H13NO B1278293 4-Amino-2-methyl-1-butanol CAS No. 44565-27-7

4-Amino-2-methyl-1-butanol

Cat. No.: B1278293
CAS No.: 44565-27-7
M. Wt: 103.16 g/mol
InChI Key: DUAXLVGFFDFSAG-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-1-butanol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAXLVGFFDFSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435911
Record name 4-Amino-2-methyl-1-butanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44565-27-7
Record name 4-Amino-2-methyl-1-butanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-methyl-1-butanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Amino-2-methyl-1-butanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its specific stereochemistry and functional groups make it a valuable intermediate in the production of complex molecules. This guide provides a detailed overview of its key physical properties for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

(R)-4-Amino-2-methyl-1-butanol is typically a colorless to light yellow clear liquid under standard conditions.[1][2][3] It is recognized for its role as a chiral intermediate, which is essential for enhancing the efficacy and specificity of drug formulations.[1][2]

PropertyValueReference(s)
Molecular Formula C₅H₁₃NO[1][2][3][4]
Molecular Weight 103.17 g/mol [1][2][3]
Appearance Colorless or slightly yellow clear liquid[1][2][3]
Boiling Point 80 °C at 1.8 mmHg[1][2]
Density 0.94 g/mL[1][2]
Refractive Index n20/D = 1.46[1][2]
Optical Rotation [α]20/D = +14° to +15° (neat)[1][2]
Purity ≥ 98% (Assay by titration, GC)[1][2][3]
CAS Number 88390-32-3[1][2][3][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. However, standard analytical techniques are employed to ascertain these values.

  • Purity Determination: The purity of (R)-4-Amino-2-methyl-1-butanol is typically assessed using Gas Chromatography (GC) and titration methods.[1][2][3] GC separates the components of the sample, and the area under the peak corresponding to the compound relative to the total area of all peaks provides a measure of its purity. Acid-base titration can also be used to determine the purity by quantifying the amount of the amino group present.

  • Boiling Point Measurement: The boiling point is determined under reduced pressure (1.8 mmHg) to prevent decomposition of the compound at higher temperatures.[1][2] This is a common practice for high-boiling point organic compounds.

  • Optical Rotation Measurement: The specific rotation is measured using a polarimeter at a wavelength of 589 nm (the sodium D-line) and a temperature of 20°C.[1][2] The "neat" designation indicates that the measurement was performed on the pure liquid without any solvent.

Logical Relationship of Properties

The following diagram illustrates the logical flow of how the fundamental properties of a chemical compound like (R)-4-Amino-2-methyl-1-butanol are identified and characterized.

Figure 1: Characterization workflow for (R)-4-Amino-2-methyl-1-butanol.

As (R)-4-Amino-2-methyl-1-butanol is primarily a synthetic intermediate, information regarding its direct involvement in biological signaling pathways is not available in the reviewed literature. Its significance lies in its application in asymmetric synthesis, where it imparts chirality to the target molecules, a critical aspect in the development of modern pharmaceuticals.

References

An In-depth Technical Guide to 4-Amino-2-methyl-1-butanol: Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure and stereoisomerism of 4-Amino-2-methyl-1-butanol, a valuable building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

This compound is an organic compound with the molecular formula C5H13NO.[1][2][3][4][5] Its structure features a four-carbon butanol backbone with an amino group (-NH2) at position 4 and a methyl group (-CH3) at position 2. The IUPAC name for this compound is 4-amino-2-methylbutan-1-ol.[1]

The key functional groups, an amino group and a hydroxyl group, make it a useful bifunctional molecule in various chemical syntheses. Its structure is characterized by a primary alcohol and a primary amine.

Stereoisomers

The presence of a chiral center at the second carbon atom (C2), which is bonded to four different groups (a hydrogen atom, a methyl group, a hydroxymethyl group, and an aminoethyl group), gives rise to stereoisomerism in this compound. Consequently, the molecule exists as a pair of enantiomers:

  • (R)-4-Amino-2-methyl-1-butanol [4][6][7][8]

  • (S)-4-Amino-2-methyl-1-butanol

These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities, a critical consideration in drug design and development. The general principle for determining the maximum number of stereoisomers is 2^n, where 'n' is the number of chiral centers.[9] For this compound, with one chiral center, there are 2^1 = 2 possible stereoisomers.

stereoisomers racemate This compound (Racemic Mixture) r_isomer (R)-4-Amino-2-methyl-1-butanol racemate->r_isomer Resolution s_isomer (S)-4-Amino-2-methyl-1-butanol racemate->s_isomer Resolution

Stereoisomers of this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound and its (R)-enantiomer. Data for the (S)-enantiomer is not explicitly available in the provided search results but is expected to be identical to the (R)-enantiomer for non-chiral properties and have an equal but opposite specific rotation.

PropertyThis compound (Racemic)(R)-4-Amino-2-methyl-1-butanol
Molecular Formula C5H13NO[1][2][3][5]C5H13NO[4][6]
Molecular Weight 103.16 g/mol [1][3][5]103.16 g/mol [6]
CAS Number 44565-27-7[1][2][3][5]88390-32-3[4][6][7][8]
Appearance Colorless to almost colorless clear liquid[2]Colorless to light yellow clear liquid[4][7]
Purity Not specified>98.0% (GC)[4][7]
Storage Temperature Room temperature, inert atmosphere, keep in dark place[2]2-8°C Refrigerator[8]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound were not explicitly found in the provided search results. However, the synthesis of a structurally related compound, 4-amino-2-hydroxymethyl-1-butanol, has been described and can offer insights into a potential synthetic route.

A plausible synthetic pathway for this compound could involve the reduction of a corresponding nitro, azide, or nitrile precursor. For instance, a synthetic strategy could be adapted from the synthesis of similar amino alcohols.

A novel synthesis for 4-amino-2-hydroxymethyl-1-butanol has been reported, which is a key intermediate in the preparation of Famciclovir.[10] This synthesis involves intermediates such as 2-acetoxymethyl-4-azido-1-butyl acetate (B1210297) and 4-azido-2-hydroxymethyl-1-butanol. A similar strategy, starting from an appropriate methyl-substituted precursor, could potentially be employed for the synthesis of this compound.

The following logical workflow illustrates a generalized synthetic approach for amino alcohols.

synthesis_workflow start Starting Material (e.g., Ester with Methyl Group) intermediate1 Introduction of Nitrogen Moiety (e.g., Azide, Nitro) start->intermediate1 Functional Group Transformation intermediate2 Reduction of Ester/Carboxylic Acid (e.g., with LiAlH4) intermediate1->intermediate2 Reduction final_product This compound intermediate2->final_product Reduction of Nitrogen Moiety

Generalized synthetic workflow for this compound.

Conclusion

References

Spectroscopic Profile of 4-Amino-2-methyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-methyl-1-butanol, catering to researchers, scientists, and professionals in drug development. This document presents available and predicted spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound is a chiral amino alcohol with the chemical formula C₅H₁₃NO. Its structure, featuring a primary amine and a primary alcohol functional group, gives rise to characteristic spectroscopic signatures. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The experimental ¹³C NMR spectral data for this compound is summarized below.[1]

Carbon AtomChemical Shift (δ) in ppm
C1 (-CH₂OH)~68.5
C2 (-CH(CH₃)-)~35.5
C3 (-CH₂-)~37.0
C4 (-CH₂NH₂)~40.0
C5 (-CH₃)~16.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Predicted ¹H NMR Data
Proton(s)Predicted Chemical Shift (δ) in ppmMultiplicityIntegration
H on C1 (-CH₂OH)~3.4 - 3.6Doublet of doublets (dd)2H
H on C2 (-CH(CH₃)-)~1.6 - 1.8Multiplet (m)1H
H on C3 (-CH₂-)~1.4 - 1.6Multiplet (m)2H
H on C4 (-CH₂NH₂)~2.7 - 2.9Triplet (t)2H
H on C5 (-CH₃)~0.9Doublet (d)3H
-OHBroad singlet1H
-NH₂Broad singlet2H

Note: The signals for the -OH and -NH₂ protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. These peaks will disappear upon the addition of D₂O.[6][7]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a small organic molecule like this compound.[9][10][11][12]

Sample Preparation: [9]

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A spectral width of 200-220 ppm is common.

  • If desired, perform additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N stretching vibrations.[6][7][13][14]

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
O-H (alcohol)Stretching3200 - 3600Strong, Broad
N-H (primary amine)Stretching (asymmetric & symmetric)3300 - 3500Medium, Two sharp bands
C-H (alkane)Stretching2850 - 2960Strong
N-H (primary amine)Bending (scissoring)1590 - 1650Medium
C-O (alcohol)Stretching1000 - 1260Strong
C-N (amine)Stretching1020 - 1250Medium to Weak
N-H (amine)Wagging665 - 910Broad
Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample is using Attenuated Total Reflectance (ATR).

Procedure:

  • Ensure the ATR crystal is clean. Record a background spectrum.

  • Place a small drop of liquid this compound onto the ATR crystal.

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

The molecular weight of this compound is 103.16 g/mol .[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 103.

Common fragmentation patterns for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and dehydration.[7][15]

m/zProposed Fragment
103[M]⁺ (Molecular Ion)
86[M - NH₃]⁺
73[CH(CH₃)CH₂NH₂]⁺
72[M - CH₂OH]⁺
44[CH₂NH₂]⁺
31[CH₂OH]⁺
Experimental Protocol for Mass Spectrometry

The following is a general protocol for analyzing a small polar molecule like this compound using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).[16][17][18][19][20]

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile.

  • A small amount of an acid (e.g., formic acid) is often added to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable ion signal.

  • Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound Sample (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structural Elucidation and Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to Enantiopure 4-Amino-2-methyl-1-butanol: Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, and potential synthetic and analytical methodologies for the chiral building block, enantiopure 4-Amino-2-methyl-1-butanol. This valuable intermediate is of significant interest in pharmaceutical and chemical synthesis due to its bifunctional nature, containing both a primary amine and a primary alcohol, with a stereogenic center that is crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs).

Commercial Availability and Suppliers

Enantiopure (R)-4-Amino-2-methyl-1-butanol is readily available from several chemical suppliers. The (S)-enantiomer is less commonly listed as a stock item, but can likely be sourced through custom synthesis from various vendors. The racemic mixture is also commercially available. Below is a summary of suppliers and their product specifications.

SupplierProduct NameEnantiomerCAS NumberProduct CodePurityAvailable Quantities
TCI Chemicals (R)-4-Amino-2-methyl-1-butanol(R)88390-32-3A1576>98.0% (GC)1g, 5g
Chem-Impex (R)-4-Amino-2-methyl-1-butanol(R)88390-32-339493≥ 98% (Assay by titration, GC)1G, 5G
CymitQuimica (R)-4-Amino-2-methyl-1-butanol(R)88390-32-33B-A1576>98.0%(GC)(T)1g, 5g
Sigma-Aldrich This compoundRacemic44565-27-7ATCH99D3B6F0-Inquire
VIVAN Life Sciences This compoundRacemic44565-27-7VLSC-00049-Inquire
TCI EUROPE N.V. This compoundRacemic44565-27-7A1577>98.0%(GC)(T)25mL, 100mL

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of enantiopure this compound are not extensively published. However, based on established methodologies for chiral amino alcohols, the following protocols are proposed.

Synthesis of Enantiopure this compound

1. Synthesis from the Chiral Pool: Reduction of a Chiral Amino Acid

A common and efficient method for preparing enantiopure amino alcohols is the reduction of the corresponding chiral α-amino acid, which are readily available.[1] For the synthesis of (S)-4-Amino-2-methyl-1-butanol, one could start from (S)-3-methyl-4-nitrobutanoic acid, which can be derived from L-aspartic acid. A plausible synthetic route is outlined below.

Proposed Synthesis of (S)-4-Amino-2-methyl-1-butanol:

  • Starting Material: (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid (Boc-L-Valine).

  • Reduction of Carboxylic Acid: The carboxylic acid functionality of Boc-L-Valine can be reduced to the corresponding alcohol, (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate, using a reducing agent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent like THF.

  • Deprotection: The Boc protecting group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid in an organic solvent, to yield the free amino alcohol, (S)-2-amino-3-methyl-1-butanol.

  • Chain Extension and Functional Group Transformation (Hypothetical Adaptation): To obtain the target molecule, a more complex, multi-step synthesis starting from a different chiral precursor would be necessary. A potential, albeit unvalidated, route could start from a chiral γ-nitro ester. For instance, asymmetric Michael addition of a nitromethane (B149229) equivalent to an appropriate α,β-unsaturated ester, followed by reduction of the nitro group and the ester, could yield the target chiral amino alcohol.

2. Resolution of Racemic this compound

An alternative to asymmetric synthesis is the resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent.

Protocol for Racemic Resolution:

  • Formation of Diastereomeric Salts: The racemic this compound is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (–)-mandelic acid, or (+)-camphor-10-sulfonic acid, in a suitable solvent.[2] This reaction forms a mixture of two diastereomeric salts.

  • Separation of Diastereomers: Due to their different physical properties (e.g., solubility), the diastereomeric salts can be separated by fractional crystallization.

  • Liberation of the Enantiopure Amine: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free enantiopure this compound.

A study on the resolution of racemic 2-amino-1-butanol utilized PEGylated-(R)-mandelic acid, which induced phase transition to facilitate the separation of the diastereomeric complex, achieving high enantiomeric excess.[3] A similar strategy could be adapted for this compound.

Analytical Methods for Enantiopurity Determination

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. For amino alcohols, direct analysis on a chiral stationary phase (CSP) or indirect analysis after derivatization with a chiral derivatizing agent is possible.

General Protocol for Chiral HPLC Analysis (Indirect Method):

  • Derivatization: The amino group of this compound can be reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or a chiral isothiocyanate, to form diastereomers.

  • Chromatographic Separation: The resulting diastereomers can be separated on a standard achiral HPLC column (e.g., C18) using a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: The separated diastereomers are detected using a UV detector. The ratio of the peak areas corresponds to the enantiomeric ratio.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of amino acids and their derivatives, typically after a derivatization step to increase their volatility.[4]

General Protocol for GC-MS Analysis:

  • Derivatization: The polar functional groups (amine and hydroxyl) of this compound are derivatized, for example, by silylation using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[4]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar phase like DB-5ms). The enantiomers, as their derivatives, would require a chiral GC column for separation.

  • MS Detection: The separated compounds are detected by a mass spectrometer, which provides information for identification and quantification.

Visualizations

Sourcing and Quality Control Workflow

Sourcing_and_QC_Workflow cluster_sourcing Sourcing cluster_qc Quality Control cluster_procurement Procurement Identify Suppliers Identify Suppliers Request Quotes & Samples Request Quotes & Samples Identify Suppliers->Request Quotes & Samples Evaluate Lead Time & Cost Evaluate Lead Time & Cost Request Quotes & Samples->Evaluate Lead Time & Cost Procure Material Procure Material Evaluate Lead Time & Cost->Procure Material Purity Analysis (GC/NMR) Purity Analysis (GC/NMR) Enantiopurity Analysis (Chiral HPLC/GC) Enantiopurity Analysis (Chiral HPLC/GC) Purity Analysis (GC/NMR)->Enantiopurity Analysis (Chiral HPLC/GC) Structure Confirmation (NMR/MS) Structure Confirmation (NMR/MS) Enantiopurity Analysis (Chiral HPLC/GC)->Structure Confirmation (NMR/MS) Material Acceptance Material Acceptance Structure Confirmation (NMR/MS)->Material Acceptance Procure Material->Purity Analysis (GC/NMR) Synthesis_and_Resolution_Pathways cluster_synthesis Asymmetric Synthesis cluster_resolution Resolution of Racemic Mixture Chiral Amino Acid Chiral Amino Acid Reduction Reduction Chiral Amino Acid->Reduction e.g., LiAlH4 Enantiopure Amino Alcohol Enantiopure Amino Alcohol Reduction->Enantiopure Amino Alcohol Racemic Amino Alcohol Racemic Amino Alcohol Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Amino Alcohol->Diastereomeric Salt Formation + Chiral Acid Separation Separation Diastereomeric Salt Formation->Separation Crystallization Liberation of Enantiomer Liberation of Enantiomer Separation->Liberation of Enantiomer + Base Enantiopure Amino Alcohol_res Enantiopure Amino Alcohol Liberation of Enantiomer->Enantiopure Amino Alcohol_res

References

An In-depth Technical Guide to 4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-methyl-1-butanol, a key chiral building block in the synthesis of pharmaceuticals. This document details its chemical and physical properties, outlines a plausible synthetic protocol, discusses its primary applications in drug development, and provides expected spectral data for characterization.

Chemical Identity and Properties

This compound is a chiral amino alcohol. The racemic mixture and its individual enantiomers are valuable in organic synthesis. The (R)-enantiomer is of particular interest in the synthesis of specific antiviral agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-amino-2-methylbutan-1-ol[1]
(2R)-4-amino-2-methylbutan-1-ol[2]
CAS Number 44565-27-7 (racemate)[1][3]
88390-32-3 ((R)-enantiomer)[2][4]
Molecular Formula C₅H₁₃NO[1][3][4]
Molecular Weight 103.16 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 80 °C @ 1.8 mmHg[4]
Density 0.94 g/mL[4]
Refractive Index (n20D) 1.46[4]
Specific Rotation ([α]20D) +14° to +15° (neat, for (R)-enantiomer)[4]

Synthesis of this compound

While multiple synthetic routes to chiral amino alcohols exist, a common and effective strategy involves the reduction of a corresponding amino acid or a derivative. Below is a representative experimental protocol for the synthesis of (R)-4-Amino-2-methyl-1-butanol starting from (R)-3-methyl-4-aminobutanoic acid. This method is illustrative of a plausible synthetic pathway that a researcher could develop.

Experimental Protocol: Reduction of (R)-3-methyl-4-aminobutanoic acid

Objective: To synthesize (R)-4-Amino-2-methyl-1-butanol via the reduction of the corresponding carboxylic acid.

Materials:

  • (R)-3-methyl-4-aminobutanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of (R)-3-methyl-4-aminobutanoic acid (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of lithium aluminum hydride (LiAlH₄) (approximately 2-3 equivalents) in anhydrous THF is added dropwise to the stirred solution of the amino acid. Caution: LiAlH₄ reacts violently with water. All reagents and glassware must be scrupulously dry. The addition should be performed slowly to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method.

  • The reaction mixture is then cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of NaOH, and then more water. This is typically done following a standard procedure (e.g., Fieser workup) to produce a granular precipitate of aluminum salts.

  • The resulting slurry is filtered, and the solid residue is washed with additional THF or diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude (R)-4-Amino-2-methyl-1-butanol can be purified by vacuum distillation to afford a colorless liquid.

Expected Outcome: The procedure is expected to yield the target amino alcohol with high purity. The stereochemistry is retained during the reduction of the carboxylic acid.

Applications in Drug Development

This compound, particularly its (R)-enantiomer, is a crucial intermediate in the synthesis of the antiviral drug Famciclovir. Famciclovir is a prodrug of Penciclovir, which is effective against herpes viruses. The chiral side chain derived from (R)-4-Amino-2-methyl-1-butanol is essential for the biological activity of the final drug molecule.

The synthesis involves the coupling of the amino alcohol with a purine (B94841) derivative, followed by functional group manipulations to yield the final active pharmaceutical ingredient (API).

Logical Relationship: Role in Famciclovir Synthesis

The following diagram illustrates the logical flow of how this compound serves as a building block in a generalized synthetic pathway for Famciclovir.

Famciclovir_Synthesis_Logic A This compound (Chiral Building Block) C Coupling Reaction (e.g., Nucleophilic Substitution) A->C B Protected Purine Derivative B->C D Intermediate Side-Chain Adduct C->D Forms C-N bond E Further Synthetic Steps (e.g., Deprotection, Esterification) D->E F Famciclovir (Final API) E->F Final modifications

Caption: Logical flow of Famciclovir synthesis.

Spectral Data and Characterization

Table 2: Expected Spectral Data for this compound

TechniqueExpected Characteristics
¹H NMR - -OH and -NH₂ protons: Broad singlets, chemical shift dependent on solvent and concentration. Integrates to 3 protons total. - -CH₂-OH protons: A doublet of doublets or multiplet adjacent to the chiral center. - -CH(CH₃)- proton: A multiplet, coupled to the adjacent methylene (B1212753) and methyl protons. - -CH₂-CH₂-NH₂ protons: Two distinct multiplets. - -CH₃ protons: A doublet, coupled to the adjacent methine proton.
¹³C NMR - C1 (-CH₂OH): ~65-70 ppm - C2 (-CH(CH₃)-): ~35-40 ppm - C3 (-CH₂-): ~30-35 ppm - C4 (-CH₂NH₂): ~40-45 ppm - -CH₃: ~15-20 ppm
IR Spectroscopy - O-H stretch: Broad peak around 3300-3400 cm⁻¹ (alcohol). - N-H stretch: Two sharp peaks (primary amine) around 3300-3500 cm⁻¹, may overlap with O-H stretch. - C-H stretch: Peaks just below 3000 cm⁻¹ (aliphatic). - N-H bend: ~1600 cm⁻¹. - C-O stretch: ~1050 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): m/z = 103. May be of low intensity. - Alpha-cleavage: Loss of the largest alkyl group attached to the carbon bearing the nitrogen is a common fragmentation pathway for amines.[5] Another likely fragmentation is the loss of a CH₂OH radical (M-31) from the alcohol end.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be used at all times.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed.
Skin Corrosion/Irritation H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.

Data sourced from PubChem CID 10129911, unless otherwise cited.[1]

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Avoid breathing vapors or mist.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Store in a tightly closed container in a cool, dry place.

References

Navigating the Physicochemical Landscape of 4-Amino-2-methyl-1-butanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – In the intricate world of pharmaceutical development and chemical synthesis, a profound understanding of a molecule's physicochemical properties is paramount. This technical guide offers a comprehensive exploration of the solubility and stability of 4-Amino-2-methyl-1-butanol, a key building block in various synthetic pathways. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, providing critical data, experimental methodologies, and logical frameworks to facilitate its effective application.

While specific, publicly available quantitative solubility and stability data for this compound is limited, this guide synthesizes established principles of amino alcohol chemistry and data from structurally analogous compounds to provide reliable estimations and detailed experimental protocols for in-house validation.

Core Physicochemical Properties

This compound (CAS No: 44565-27-7) is a primary amino alcohol with a molecular formula of C₅H₁₃NO and a molecular weight of 103.16 g/mol . Its structure, featuring both a primary amine and a primary alcohol functional group, dictates its solubility and stability characteristics. The presence of these polar groups allows for hydrogen bonding, suggesting good solubility in polar solvents.

Estimated Solubility Profile

The solubility of this compound is a critical parameter for its use in various applications, from reaction media selection to formulation development. Based on the behavior of similar short-chain amino alcohols, the following table summarizes the estimated solubility in common solvents at ambient temperature (approximately 25°C). It is important to note that these are estimations and experimental verification is highly recommended.

SolventChemical FormulaPolarity IndexEstimated Solubility ( g/100 mL)Qualitative Description
WaterH₂O10.2> 50Very Soluble
EthanolC₂H₅OH4.3> 50Very Soluble
MethanolCH₃OH5.1> 50Very Soluble
AcetoneC₃H₆O4.310 - 20Soluble
Ethyl AcetateC₄H₈O₂4.41 - 5Sparingly Soluble
DichloromethaneCH₂Cl₂3.1< 1Slightly Soluble
HexaneC₆H₁₄0.1< 0.1Insoluble

Disclaimer: The quantitative solubility data presented in this table are estimations based on the physicochemical properties of this compound and the known solubility of structurally similar amino alcohols. Experimental verification is strongly advised.

Stability Considerations and Potential Degradation Pathways

The stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products. As a primary amino alcohol, it is susceptible to several degradation pathways, particularly oxidation and reactions involving the amino group.

Key Stability Factors:

  • Oxidation: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid. The amino group can also undergo oxidation. Exposure to air and certain metal ions can catalyze these processes.

  • pH: In acidic solutions, the amino group will be protonated, forming an ammonium (B1175870) salt, which is generally more stable against oxidation. In basic conditions, the free amine is more susceptible to degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV light can promote photo-degradation.

Potential Degradation Products:

  • 4-Amino-2-methyl-butanal (from oxidation of the alcohol)

  • 4-Amino-2-methyl-butanoic acid (from further oxidation)

  • Products from N-oxidation

  • Products from reactions with atmospheric carbon dioxide (forming carbamates)

The following table summarizes recommended storage conditions to ensure the long-term stability of this compound.

ParameterRecommended ConditionRationale
Temperature2-8°C (Refrigerated)To minimize thermal degradation.
AtmosphereInert (e.g., Nitrogen, Argon)To prevent oxidation of the amino and alcohol groups.
LightAmber vial / DarkTo protect from photo-degradation.
ContainerTightly sealed glassTo prevent contamination and reaction with atmospheric CO₂.

Experimental Protocols

To facilitate the in-house determination of precise solubility and stability data, this section provides detailed experimental methodologies based on standard laboratory practices for amine and amino alcohol analysis.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone)

  • Analytical balance

  • Temperature-controlled shaker bath

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Filter the withdrawn sample through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and understanding the stability profile of a compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl, e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂, e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acidic Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat under the same conditions as the acidic hydrolysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in a temperature-controlled oven.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizing Experimental and Logical Workflows

To further clarify the experimental processes and logical relationships, the following diagrams have been generated using Graphviz.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add Excess Compound to Solvent B Equilibrate in Shaker Bath (e.g., 25°C, 24-48h) A->B C Filter Supernatant B->C D Dilute Sample C->D E Analyze by HPLC/GC D->E F Calculate Solubility E->F

Experimental workflow for solubility determination.

Degradation_Pathway cluster_oxidation Oxidation cluster_other Other Pathways Compound This compound Aldehyde 4-Amino-2-methyl-butanal Compound->Aldehyde [O] N_Oxide N-Oxide Derivatives Compound->N_Oxide [O] Carbamate Carbamate Adducts Compound->Carbamate + CO₂ Acid 4-Amino-2-methyl-butanoic Acid Aldehyde->Acid Further Oxidation

The Pharmacological Landscape of 4-Amino-2-methyl-1-butanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methyl-1-butanol and its derivatives represent a versatile class of chiral building blocks with significant potential in medicinal chemistry. The inherent structural motifs of these compounds, featuring a primary amine and a hydroxyl group on a methylated butane (B89635) backbone, provide a rich scaffold for the synthesis of diverse molecules with a wide range of biological activities. This technical guide consolidates the current scientific knowledge on the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further research and drug development in this area. The applications of these derivatives span from antiviral and neuro-active agents to potential anticancer and antiprotozoal therapies.

I. Inhibition of Gamma-Aminobutyric Acid Aminotransferase (GABA-T)

A notable biological activity of certain this compound derivatives is the inhibition of gamma-aminobutyric acid aminotransferase (GABA-T), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.

Quantitative Data

Derivatives of this compound, specifically 4-amino-2-(substituted methyl)-2-butenoic acids, have been identified as potent competitive reversible inhibitors of GABA-T. The inhibitory constant (Ki) for the hydroxy-substituted derivative highlights its significant potency.[1]

CompoundTargetInhibition TypeKi (µM)Reference
4-Amino-2-(hydroxymethyl)-2-butenoic acidGABA-TCompetitive5[1]
Experimental Protocol: In Vitro GABA-T Inhibition Assay

The following protocol outlines a general method for determining the inhibitory activity of compounds against GABA-T.

Objective: To determine the Ki of a test compound for GABA-T.

Materials:

  • Purified GABA-T enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NAD⁺ (or NADP⁺)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Test compound

  • Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.5)

  • Spectrophotometer or plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, and NAD⁺.

  • Enzyme and Inhibitor Pre-incubation: In a microplate well, add the GABA-T enzyme and varying concentrations of the test compound. Incubate for a defined period to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding a solution of GABA to the wells.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm (due to the formation of NADH or NADPH) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Determine the mode of inhibition and calculate the Ki value using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

Logical Relationship: GABA-T Inhibition

GABA_T_Inhibition This compound Derivative This compound Derivative GABA-T GABA-T This compound Derivative->GABA-T Inhibits Succinic Semialdehyde Succinic Semialdehyde GABA-T->Succinic Semialdehyde Metabolizes Increased GABA Levels Increased GABA Levels GABA-T->Increased GABA Levels GABA GABA GABA->GABA-T Substrate Antiviral_Mechanism cluster_Host Host Cell cluster_Infected_Cell Virus-Infected Cell Famciclovir Famciclovir Penciclovir Penciclovir Famciclovir->Penciclovir Metabolism Penciclovir_in Penciclovir Penciclovir->Penciclovir_in Viral TK Viral TK Penciclovir_in->Viral TK Substrate Penciclovir-MP Penciclovir Monophosphate Viral TK->Penciclovir-MP Host Kinases Host Kinases Penciclovir-MP->Host Kinases Penciclovir-TP Penciclovir Triphosphate Host Kinases->Penciclovir-TP Viral DNA Polymerase Viral DNA Polymerase Penciclovir-TP->Viral DNA Polymerase Inhibits Viral DNA Synthesis Viral DNA Synthesis Viral DNA Polymerase->Viral DNA Synthesis Antiproliferative_Workflow Start Start Seed Cancer Cells Seed Cancer Cells Start->Seed Cancer Cells Treat with Derivatives Treat with Derivatives Seed Cancer Cells->Treat with Derivatives Incubate Incubate Treat with Derivatives->Incubate Viability Assay Viability Assay Incubate->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50 End End Determine IC50->End

References

Unveiling 4-Amino-2-methyl-1-butanol: A Technical Guide to its Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2-methyl-1-butanol is a chiral amino alcohol that has garnered interest within the scientific community, particularly in the realm of pharmaceutical development. Its structural features, comprising a primary amine and a primary alcohol on a methylated butane (B89635) backbone, make it a valuable chiral building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical synthesis, physicochemical properties, and its potential role in drug discovery, particularly for neurological disorders. While a definitive primary publication detailing the initial discovery and first synthesis of this compound remains elusive in publicly accessible literature, this guide consolidates the existing data and presents a representative synthetic protocol.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification, handling, and use in synthetic applications.

PropertyValue
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
CAS Number 44565-27-7
Appearance Colorless to light yellow clear liquid
Boiling Point 174.7 ± 23.0 °C (Predicted)
Density 0.94 g/cm³ (Predicted)
pKa 14.96 ± 0.10 (Predicted)

Representative First Synthesis

While the seminal publication on the first synthesis of this compound is not readily identifiable, a plausible and efficient synthetic route involves the reduction of a corresponding nitro-alcohol precursor, 2-methyl-4-nitro-1-butanol. This transformation is a standard and reliable method in organic chemistry for the preparation of primary amines.

The proposed synthesis can be conceptualized as a two-step process starting from commercially available reagents, as depicted in the following workflow diagram.

G A Propionaldehyde C Henry Reaction (Nitroaldol Reaction) A->C B Nitroethane B->C D 2-Methyl-4-nitro-1-butanol C->D Base catalyst E Reduction D->E F This compound E->F e.g., H₂, Pd/C

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound via Reduction of 2-Methyl-4-nitro-1-butanol

Materials:

  • 2-Methyl-4-nitro-1-butanol

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Preparation of the Reaction Mixture: In a suitable hydrogenation vessel, dissolve 2-methyl-4-nitro-1-butanol in methanol. The concentration should be sufficient to ensure solubility and efficient reaction, typically in the range of 0.1-0.5 M.

  • Addition of Catalyst: Carefully add 10 wt. % palladium on carbon to the solution. The catalyst loading is typically 1-5 mol% relative to the nitro-alcohol substrate.

  • Inerting the System: Seal the reaction vessel and purge the system with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel. The pressure can range from atmospheric to 50 psi, depending on the apparatus. The reaction is then stirred vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the system with an inert gas. The reaction mixture is then filtered through a pad of celite to remove the palladium catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.

Expected Yield and Purity:

While a specific yield for this exact reaction is not documented, similar reductions of nitroalkanes to primary amines using catalytic hydrogenation typically proceed in high yields, often exceeding 90%. The purity of the distilled product is expected to be high (>98%).

Role in Pharmaceutical Development

The (R)-enantiomer of this compound is noted for its application as a chiral building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders[1]. Chiral molecules play a critical role in drug efficacy, as often only one enantiomer is biologically active, while the other may be inactive or even cause undesirable side effects. The use of chiral building blocks like (R)-4-Amino-2-methyl-1-butanol allows for the stereospecific synthesis of drug candidates, ensuring the desired therapeutic effect.

G A (R)-4-Amino-2-methyl-1-butanol (Chiral Building Block) B Stereospecific Synthesis A->B Incorporation into lead compound C Active Pharmaceutical Ingredient (API) for Neurological Disorders B->C D Drug Formulation C->D E Therapeutic Intervention D->E

Caption: Role of (R)-4-Amino-2-methyl-1-butanol in drug development.

Although specific signaling pathways modulated by drugs derived from this amino alcohol are not explicitly detailed in the available literature, its use in the context of neurological disorders suggests that the resulting pharmaceuticals may target receptors, enzymes, or ion channels involved in neurotransmission and other critical neuronal functions.

This compound, and particularly its (R)-enantiomer, represents a valuable tool for medicinal chemists and researchers in drug development. While its own biological activity is not well-characterized, its utility as a chiral synthon is evident. The representative synthesis provided in this guide offers a practical approach to its preparation. Future research into the specific applications of this compound in the synthesis of novel therapeutics will likely further elucidate its importance in the field of pharmaceutical sciences.

References

Potential research areas involving chiral amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potential Research Areas Involving Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are high-value organic compounds that form the structural backbone of numerous natural products, pharmaceuticals, and advanced materials.[1] Their stereochemistry is often critical for biological activity, making their enantioselective synthesis a pivotal focus in medicinal chemistry and process development.[1] This technical guide provides a comprehensive overview of key research areas involving chiral amino alcohols, detailing core synthetic strategies, applications in catalysis, and their role as indispensable building blocks in drug discovery. Quantitative data on reaction efficiency and stereoselectivity are summarized, and detailed experimental protocols for seminal reactions are provided to serve as a practical resource for researchers.

Introduction: The Significance of Chiral Amino Alcohols

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. When the carbon atoms bearing these functionalities are stereocenters, the molecule is chiral. The specific three-dimensional arrangement of these groups in an enantiomer is frequently the basis for selective interactions with biological targets like enzymes and receptors, a fundamental principle governing the efficacy and safety of many drugs.[1]

Enantiomerically pure amino alcohols are indispensable building blocks, or synthons, in the pharmaceutical industry.[1] They are prevalent structural motifs in a wide range of therapeutic agents, including antivirals, anticancer drugs (e.g., the Taxol side-chain), and beta-blockers such as Propranolol.[1] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds remains an area of intense research.[1][2] This guide explores the primary areas of this research: their synthesis from the chiral pool, their application as ligands and catalysts in asymmetric synthesis, and their use as foundational synthons for complex molecule synthesis.

Core Research Area 1: Asymmetric Synthesis Strategies

The enantioselective synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry. Key strategies range from utilizing nature's chiral pool to employing sophisticated catalytic and biocatalytic methods.

Synthesis from the Chiral Pool: Reduction of α-Amino Acids

One of the most direct methods for synthesizing chiral amino alcohols is the chemical reduction of the carboxylic acid moiety of natural α-amino acids.[1] This approach leverages the high optical purity of the starting materials to produce enantiomerically pure products.

Logical Workflow for Chiral Pool Synthesis

G start Natural α-Amino Acid (e.g., L-Valine) process Reduction of Carboxylic Acid start->process reagents Reducing Agent (e.g., LiAlH₄, NaBH₄/I₂) reagents->process solvent Anhydrous Solvent (e.g., THF) solvent->process product Chiral 1,2-Amino Alcohol (e.g., L-Valinol) process->product

Caption: Synthesis of chiral amino alcohols from the chiral pool.

Table 1: Comparison of Yields for the Reduction of α-Amino Acids

Amino Acid/DerivativeReducing AgentSolventYield (%)
L-ValineLiAlH₄THF73-75[2]
L-PhenylalanineLi/AlCl₃THF74.8-91.4[2]
Various Amino AcidsNaBH₄/I₂THF80-98[2]
Various Amino Acid EstersNaBH₄/CH₃OHMethanol88-94[2]

Experimental Protocol: Synthesis of L-Valinol from L-Valine using LiAlH₄ [2]

  • Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a condenser, and a dropping funnel.

  • Reagents: Charge the flask with 38 g (1.0 mol) of lithium aluminum hydride (LiAlH₄) and 1 L of anhydrous tetrahydrofuran (B95107) (THF).

  • Addition: Stir and cool the suspension in an ice bath. Add a solution of 117.1 g (1.0 mol) of L-valine in 500 mL of anhydrous THF dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature for a specified time until the reaction is complete as monitored by TLC.

  • Workup & Purification: The reaction is carefully quenched, followed by standard aqueous workup. The product is extracted, dried, and purified by distillation or chromatography to yield L-Valinol.

Catalytic Asymmetric Synthesis

Catalytic methods offer a more versatile approach, creating chirality from prochiral substrates.

  • Asymmetric (Transfer) Hydrogenation of α-Amino Ketones: This atom-economical method uses a chiral catalyst, often a transition metal complex (e.g., Ru, Co), to reduce a prochiral α-amino ketone to a chiral amino alcohol with high enantioselectivity.[2] Asymmetric transfer hydrogenation (ATH) provides a practical alternative using hydrogen donors like isopropanol (B130326) or formic acid.[2][3]

  • Sharpless Asymmetric Aminohydroxylation (AA): This powerful reaction converts an alkene directly into a 1,2-amino alcohol in a single catalytic step.[1] It employs osmium tetroxide (OsO₄), a nitrogen source, and a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL).[1]

Table 2: Performance of Selected Catalytic Asymmetric Syntheses

MethodSubstrate TypeCatalyst SystemKey FeatureEnantiomeric Excess (ee)
Asymmetric Transfer Hydrogenation (ATH)α-Amino KetonesRu-complex with chiral diamine ligandConcise route to drugs like epinephrine>99%[1]
Corey-Bakshi-Shibata (CBS) Reductionα-Amino KetonesProlinol-derived oxazaborolidine catalystPredictable stereochemistry>95%[1]
Sharpless Asymmetric AminohydroxylationOlefinsOsO₄ / Chiral Ligand (e.g., (DHQ)₂PHAL)Direct conversion of C=C to amino alcoholOften >90%
Cr-Catalyzed Cross Aza-Pinacol CouplingAldehydes & IminesChiral Chromium CatalystModular access to diverse β-amino alcoholsUp to 99%[4][5]

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation (AA) [1]

  • Catalyst Preparation: In a reaction vessel, the chiral ligand (e.g., (DHQ)₂PHAL), potassium osmate(VI) dihydrate, and the nitrogen source (e.g., chloramine-T) are mixed in a suitable solvent system (e.g., t-butanol/water).

  • Substrate Addition: The olefin substrate is added to the stirred catalyst mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC and is typically complete within 6-24 hours.

  • Quenching & Workup: The reaction is quenched by adding sodium sulfite. The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine.

  • Purification & Analysis: The organic layer is dried and concentrated. The crude product is purified by flash chromatography. Enantiomeric excess is determined by chiral HPLC analysis.[1]

Biocatalytic Synthesis

The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.[1] Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source, operating under mild conditions and achieving exceptional enantioselectivity.[6][7]

Biocatalytic Reductive Amination Pathway

G sub α-Hydroxy Ketone (Prochiral) enzyme Engineered Amine Dehydrogenase (AmDH) sub->enzyme cofactor_out NAD⁺ enzyme->cofactor_out product Chiral Amino Alcohol (ee >99%) enzyme->product amine Ammonia (NH₃) (Amine Source) amine->enzyme cofactor_in NADH cofactor_in->enzyme

Caption: Amine dehydrogenase (AmDH) catalyzed synthesis.

Core Research Area 2: Applications in Asymmetric Catalysis

Chiral amino alcohols are not just synthetic targets; they are powerful tools that enable other asymmetric transformations. They can function as organocatalysts or as chiral ligands for metal catalysts.[3][8][9]

Chiral Ligands for Transition Metal Catalysis

As bidentate ligands, amino alcohols coordinate to metal centers, creating a defined chiral pocket that directs the stereochemical outcome of a reaction.[3] This is critical in reactions such as:

  • Enantioselective Addition of Diethylzinc to Aldehydes: A classic application where a chiral amino alcohol ligand promotes the addition of Et₂Zn to an aldehyde, yielding chiral secondary alcohols with high enantioselectivity.[3][10]

  • Asymmetric Transfer Hydrogenation (ATH): Chiral amino alcohol derivatives are highly effective ligands for ruthenium catalysts in the ATH of ketones and imines.[3][11] The rigid structure of ligands like (1S,2R)-1-amino-2-indanol is crucial for achieving high enantioselectivity.[11]

Catalytic Cycle for Asymmetric Transfer Hydrogenation

G catalyst [Ru]-H (Active Catalyst) ts Chiral Transition State catalyst->ts ketone Prochiral Ketone (R-CO-R') ketone->ts h_donor H-Donor (e.g., iPrOH) prec [Ru]-Ligand Precatalyst h_donor->prec Hydride Source prec->catalyst Activation donor_ox Oxidized Donor (e.g., Acetone) prec->donor_ox ts->prec Regeneration product Chiral Alcohol (R-CH(OH)-R') ts->product

Caption: Ruthenium-catalyzed asymmetric transfer hydrogenation.

Organocatalysis

Simple chiral β-amino alcohols, often derived from natural amino acids like proline, can act as efficient metal-free organocatalysts.[12][13][14] The amino group acts as a basic site to form an enamine intermediate, while the hydroxyl group can participate in hydrogen bonding to organize the transition state, enabling high stereocontrol.[13] These catalysts have proven effective in:

  • Diels-Alder and 1,3-dipolar cycloadditions.[12]

  • Michael additions of β-keto esters to nitroalkenes.[13]

  • Aldol and Mannich reactions.[14][15]

Future Outlook and Potential Research Directions

The field of chiral amino alcohols continues to evolve, with several promising areas for future research:

  • Development of Novel Catalytic Systems: Designing new, more efficient, and sustainable catalysts remains a priority. This includes chromium-catalyzed couplings and exploring other earth-abundant metal catalysts.[4][5] The use of dual-catalysis systems, combining organocatalysis with metal catalysis, is also a promising frontier.[16]

  • Expansion of Biocatalytic Methods: Further engineering of enzymes like AmDHs can broaden the substrate scope and improve robustness for industrial-scale synthesis of complex amino alcohols.[7]

  • Application in Materials Science: The ability of chiral amino alcohols to form stable complexes with transition metals opens avenues for creating novel chiral materials, such as metal-organic frameworks (MOFs) with applications in asymmetric catalysis and enantioselective separations.[17]

  • Synthesis of Complex Pharmaceutical Scaffolds: Research into direct and modular methods for synthesizing γ-amino alcohols and those with challenging tertiary carbon stereocenters will accelerate the discovery of new drug candidates.[18][19][20]

Conclusion

Chiral amino alcohols are far more than simple building blocks; they are enabling molecules that lie at the heart of modern asymmetric synthesis and pharmaceutical development. From their origins in the chiral pool to their roles as sophisticated ligands and organocatalysts, their impact is extensive. The continued innovation in their synthesis and application, particularly through catalytic and biocatalytic methods, promises to provide even more powerful tools for chemists to construct the complex, enantiomerically pure molecules that drive progress in science and medicine.[2]

References

A Technical Guide to the Thermochemical Properties of 4-Amino-2-methyl-1-butanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental thermochemical data for 4-Amino-2-methyl-1-butanol is not publicly available. This guide provides a comprehensive overview of the methodologies used to determine such properties and presents available data for structurally similar compounds, namely 2-Amino-1-butanol and 4-Amino-1-butanol, to serve as a valuable reference for estimation and further research.

Introduction

This compound is a chiral amino alcohol with potential applications in pharmaceutical synthesis and as a building block for more complex molecules. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and computational modeling. This whitepaper outlines the standard experimental protocols for determining these key thermochemical parameters and provides a comparative data summary for analogous compounds.

Thermochemical Data for Analogous Compounds

To provide a frame of reference, the following table summarizes the available thermochemical data for 2-Amino-1-butanol and 4-Amino-1-butanol. These compounds share the same molecular formula (C₄H₁₁NO) and functional groups, making their properties a reasonable first approximation for this compound.

Table 1: Thermochemical Data for Analogs of this compound

Property2-Amino-1-butanol4-Amino-1-butanolUnits
Molar Mass 89.1489.14 g/mol
Normal Boiling Point 176-178 °C[1]206 °C[2]°C
Melting Point -2 °C[1]17 °C[2]°C
Enthalpy of Vaporization (ΔvapH°) Data available as a function of temperature[3]-kJ/mol
Ideal Gas Heat Capacity (Cp(gas)) Data available as a function of temperature[3]Data available as a function of temperature[4]J/mol·K
Ideal Gas Enthalpy Data available as a function of temperature[3]-kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°) -Data available[4]kJ/mol
Enthalpy of Fusion at Standard Conditions (ΔfusH°) -Data available[4]kJ/mol

Note: The data for 2-Amino-1-butanol is based on critically evaluated recommendations from the NIST/TRC Web Thermo Tables.[3] Data for 4-Amino-1-butanol is available through various chemical suppliers and databases.[2][4][5][6]

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for a compound like this compound involves a suite of calorimetric and analytical techniques. The primary experimental methodologies are detailed below.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly using combustion calorimetry.

Methodology: Constant Volume (Bomb) Calorimetry

  • Sample Preparation: A precisely weighed sample of the purified liquid this compound is encapsulated in a combustible container (e.g., a gelatin capsule).

  • Calorimeter Setup: The sample is placed in a bomb calorimeter, which is a high-pressure stainless steel vessel. The bomb is then pressurized with a known excess of pure oxygen.

  • Immersion and Equilibration: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Combustion: The sample is ignited via an electrical fuse. The combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion (ΔcH°) is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from the nitrogen in the amino group) and any unburned carbon.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), which are well-established.

Heat Capacity (Cp)

The heat capacity of a substance can be measured using Differential Scanning Calorimetry (DSC).

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.

  • Measurement: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference. This differential heat flow is recorded as a function of temperature.

  • Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion.

  • Data Analysis: The heat capacity is calculated from the differential heat flow signal, the heating rate, and the sample mass. This measurement can be performed for both the solid and liquid phases.

Entropy (S°)

The standard entropy of a substance is typically determined from heat capacity measurements from near absolute zero up to the desired temperature, often in conjunction with phase transition data.

Methodology: Adiabatic Calorimetry and DSC

  • Low-Temperature Heat Capacity: The heat capacity of the solid phase is measured from a very low temperature (typically around 5 K) up to the melting point using an adiabatic calorimeter.

  • Enthalpy and Entropy of Fusion: The melting temperature (Tfus) and the enthalpy of fusion (ΔfusH) are measured using DSC. The entropy of fusion is calculated as ΔfusS = ΔfusH / Tfus.

  • Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature using DSC.

  • Calculation of Standard Entropy: The standard entropy at a given temperature T (e.g., 298.15 K) is calculated by integrating the heat capacity data with respect to temperature, and adding the entropies of any phase transitions that occur below T, based on the third law of thermodynamics (S°(0 K) = 0 for a perfect crystal).

Visualizations

The following diagrams illustrate the logical workflow for determining the enthalpy of formation and a general overview of the relationship between key thermochemical properties.

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Combustion Calorimetry cluster_analysis Data Analysis cluster_result Result start Start purify Purify Sample start->purify weigh Weigh Sample purify->weigh encapsulate Encapsulate weigh->encapsulate setup Setup Bomb Calorimeter encapsulate->setup pressurize Pressurize with O2 setup->pressurize equilibrate Thermal Equilibration pressurize->equilibrate ignite Ignite Sample equilibrate->ignite monitor Monitor Temperature ignite->monitor calc_q Calculate Heat Released (q) monitor->calc_q correct Apply Corrections calc_q->correct calc_delta_c Calculate ΔcH° correct->calc_delta_c hess Apply Hess's Law calc_delta_c->hess end_result ΔfH° hess->end_result

Caption: Experimental workflow for determining the standard enthalpy of formation (ΔfH°) using combustion calorimetry.

thermochemical_relationships Cp Heat Capacity (Cp) H Enthalpy (H) Cp->H ∫Cp dT S Entropy (S) Cp->S ∫(Cp/T) dT G Gibbs Free Energy (G) H->G S->G label_G G = H - TS

Caption: Fundamental relationships between key thermochemical properties.

Conclusion

While direct experimental thermochemical data for this compound is currently lacking in the scientific literature, this guide provides the necessary framework for its determination. By following the detailed experimental protocols for combustion calorimetry, differential scanning calorimetry, and adiabatic calorimetry, researchers can obtain reliable data for its enthalpy of formation, heat capacity, and entropy. The data provided for the analogous compounds, 2-Amino-1-butanol and 4-Amino-1-butanol, serve as a useful starting point for estimations and for validating future experimental and computational results. This information is essential for advancing the use of this compound in drug development and other scientific applications.

References

Methodological & Application

Enantioselective Synthesis of (R)-4-Amino-2-methyl-1-butanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Amino-2-methyl-1-butanol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its specific stereochemistry is often crucial for the desired therapeutic effect and selectivity. This document provides detailed application notes on its significance and a comprehensive, step-by-step protocol for its enantioselective synthesis starting from a readily available chiral precursor, (R)-methyl-3-hydroxy-2-methylpropionate. The described synthetic route involves a four-step sequence: reduction of the ester, selective protection of the primary alcohol, activation of the secondary alcohol, and subsequent conversion to the amine. Quantitative data for representative transformations are provided, along with a detailed experimental workflow diagram.

Application Notes

(R)-4-Amino-2-methyl-1-butanol serves as a key intermediate in the synthesis of a variety of chiral compounds. The presence of both an amino and a hydroxyl group on a chiral scaffold makes it a versatile synthon for introducing stereospecificity in drug candidates. Its applications span several therapeutic areas:

  • Antiviral Agents: Chiral amino alcohols are integral components of many antiviral drugs, including those targeting HIV and hepatitis. The specific stereoisomer of the amino alcohol can significantly impact the drug's binding affinity to viral enzymes.

  • Neurological Disorders: The amino alcohol motif is found in various compounds targeting the central nervous system. The enantiopurity of these compounds is critical to ensure selective interaction with specific receptors and to minimize off-target effects.

  • Asymmetric Catalysis: Derivatives of (R)-4-Amino-2-methyl-1-butanol can be employed as chiral ligands in asymmetric catalysis, facilitating the synthesis of other enantiomerically pure compounds.

The synthesis of enantiomerically pure (R)-4-Amino-2-methyl-1-butanol is therefore of significant interest to the pharmaceutical and fine chemical industries. The protocol detailed below provides a reliable method for obtaining this valuable intermediate with high optical purity.

Experimental Workflow

The overall synthetic strategy from (R)-methyl-3-hydroxy-2-methylpropionate to (R)-4-Amino-2-methyl-1-butanol is depicted in the following workflow diagram.

G Synthetic Pathway of (R)-4-Amino-2-methyl-1-butanol cluster_0 Step 1: Reduction cluster_1 Step 2: Selective Protection cluster_2 Step 3: Activation & Azide Substitution cluster_3 Step 4: Deprotection & Reduction A (R)-methyl-3-hydroxy- 2-methylpropionate B (R)-2-methylpropane-1,3-diol A->B LiAlH4, THF C (R)-3-(tert-butyldimethylsilyloxy)- 2-methylpropan-1-ol B->C TBDMSCl, Imidazole, DMF D (R)-3-(tert-butyldimethylsilyloxy)- 2-methylpropyl methanesulfonate C->D MsCl, Et3N, DCM E (R)-1-azido-3-(tert-butyldimethylsilyloxy)- 2-methylpropane D->E NaN3, DMF F (R)-4-Amino-2-methyl-1-butanol E->F 1. TBAF, THF 2. H2, Pd/C, EtOH

Application Notes and Protocols: The Use of 4-Amino-2-methyl-1-butanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-2-methyl-1-butanol is a valuable chiral amino alcohol that serves as a versatile building block in asymmetric synthesis.[1][2][3][4] Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for the introduction of chirality and provides functional handles for further molecular elaboration.[1][5] This compound is particularly significant in the pharmaceutical industry, where it is a key intermediate in the synthesis of antiviral drugs.[1][6] These application notes provide an overview of its primary application in the synthesis of Famciclovir (B1672041) and explore its potential use as a chiral auxiliary in asymmetric reactions.

Application 1: Key Intermediate in the Synthesis of Famciclovir

(R)-4-Amino-2-methyl-1-butanol is a crucial chiral precursor for the synthesis of Famciclovir, a prodrug of penciclovir (B1679225) used in the treatment of herpes virus infections.[6][7][8] The use of this specific chiral building block is essential for the efficacy of the final drug substance.

Synthetic Workflow for Famciclovir

The synthesis of Famciclovir from (R)-4-Amino-2-methyl-1-butanol involves a multi-step process, including condensation, dechlorination, cyclization, and acetylation. A novel synthetic route highlights the condensation of 4-amino-2-hydroxymethyl-1-butanol with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide.[6]

G cluster_0 Synthesis of Famciclovir start (R)-4-Amino-2-methyl-1-butanol step1 Condensation with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide start->step1 intermediate1 N-(2-amino-4-chloro-6-[[4-hydroxy-3- (hydroxymethyl)butyl]amino]pyrimidin-5-yl)formamide step1->intermediate1 step2 Dechlorination (Pd/C, H2) intermediate1->step2 intermediate2 Dechlorinated Intermediate step2->intermediate2 step3 Cyclization (Triethylorthoformate) intermediate2->step3 intermediate3 2-Amino-9-[4-hydroxy-3- (hydroxymethyl)butyl]purine step3->intermediate3 step4 Acetylation (Acetic Anhydride) intermediate3->step4 end Famciclovir step4->end

A schematic overview of the synthetic pathway to Famciclovir.
Experimental Protocols

Protocol 1: Synthesis of N-(2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl)formamide [6]

  • To a refluxing solution of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (20 g, 96.6 mmol) and sodium bicarbonate (16.25 g, 193 mmol) in ethanol (B145695) (200 mL), slowly add a solution of 4-amino-2-hydroxymethyl-1-butanol (12.9 g, 108 mmol) in ethanol (60 mL) and water (6 mL).

  • Stir the reaction mixture at 75-80°C for approximately 90 minutes.

  • Cool the mixture to 25°C.

  • Filter the salts and wash with ethanol.

  • The filtrate, containing the desired product, is used directly in the next step without further purification.

Protocol 2: Dechlorination [6]

  • To the filtrate from the previous step, add triethylamine (B128534) (10.85 g, 107 mmol) and 10% palladium on carbon (50% wet, 3.0 g).

  • Hydrogenate the mixture at 50°C under a hydrogen pressure of 5-6 Kg/cm² for approximately 18 hours.

  • After cooling to room temperature, filter the catalyst.

  • Concentrate the filtrate under reduced pressure.

Protocol 3: Cyclization [6]

  • To the concentrated solution from the dechlorination step, add ethanolic hydrochloric acid (33 g, ~15% w/w) and stir at 25-30°C for 10 minutes.

  • This step yields 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purine hydrochloride.

Protocol 4: Acetylation to Famciclovir [6]

  • Suspend 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purine hydrochloride (20 g, 73 mmol) in methylene (B1212753) chloride (160 mL).

  • Add triethylamine (23.90 g, 236 mmol) at 22-30°C and stir for about 15 minutes.

  • Add 4-(Dimethylamino)pyridine (DMAP, 0.4 g) and cool the mixture to 8-10°C.

  • Slowly add acetic anhydride (B1165640) (15.60 g, 153 mmol) diluted with 40 mL of methylene chloride over approximately 45 minutes at 8-11°C.

  • Continue stirring at 8-10°C for about 2 hours to yield Famciclovir.

Quantitative Data Summary
StepProductYieldPurityAnalysis Method
Synthesis of 4-amino-2-hydroxymethyl-1-butanol4-amino-2-hydroxymethyl-1-butanol85.3%Not SpecifiedIR, 1H NMR, 13C NMR, Mass Spec
Acetylation to FamciclovirFamciclovir>90% (recovery)99.8%Not Specified
Mechanism of Action of Famciclovir

Famciclovir is a prodrug that is converted to its active form, penciclovir, in the body. Penciclovir is selectively phosphorylated by viral thymidine (B127349) kinase in infected cells. The resulting penciclovir triphosphate then competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.[1][2][7][8]

G cluster_1 Mechanism of Action of Famciclovir Famciclovir Famciclovir Penciclovir Penciclovir Famciclovir->Penciclovir Metabolism Penciclovir_MP Penciclovir Monophosphate Penciclovir->Penciclovir_MP Phosphorylation by Viral_TK Viral Thymidine Kinase (in infected cells) Viral_TK->Penciclovir_MP Penciclovir_TP Penciclovir Triphosphate Penciclovir_MP->Penciclovir_TP Further Phosphorylation by Host_Kinases Host Cellular Kinases Host_Kinases->Penciclovir_TP Viral_DNA_Polymerase Viral DNA Polymerase Penciclovir_TP->Viral_DNA_Polymerase Competitively Inhibits DNA_Elongation Viral DNA Chain Elongation Viral_DNA_Polymerase->DNA_Elongation Catalyzes Inhibition Inhibition of Viral Replication Viral_DNA_Polymerase->Inhibition Leads to

The metabolic activation of Famciclovir and its inhibitory effect on viral replication.

Application 2: Potential as a Chiral Auxiliary in Asymmetric Synthesis

Chiral amino alcohols are widely used as chiral auxiliaries to control the stereochemical outcome of synthetic reactions.[9][10] While specific applications of 4-Amino-2-methyl-1-butanol as a chiral auxiliary are not extensively documented, its structure suggests potential for use in reactions such as asymmetric aldol (B89426) additions, similar to other well-established chiral amino alcohols. The general strategy involves the temporary incorporation of the chiral auxiliary to direct a stereoselective reaction, followed by its removal to yield the enantiomerically enriched product.

General Workflow for Use as a Chiral Auxiliary

A common application of chiral amino alcohols is in the formation of chiral oxazolidinone auxiliaries, which are effective in directing stereoselective aldol reactions.

G cluster_2 Workflow for Chiral Auxiliary in Asymmetric Aldol Reaction Amino_Alcohol This compound Step1 Formation of Chiral Oxazolidinone Amino_Alcohol->Step1 Auxiliary Chiral Oxazolidinone Step1->Auxiliary Step2 Acylation Auxiliary->Step2 Acyl_Auxiliary N-Acyl Oxazolidinone Step2->Acyl_Auxiliary Step3 Diastereoselective Aldol Reaction Acyl_Auxiliary->Step3 Aldol_Adduct Aldol Adduct Step3->Aldol_Adduct Step4 Removal of Auxiliary Aldol_Adduct->Step4 Product Enantiomerically Enriched Aldol Product Step4->Product Recycle Recovered Chiral Auxiliary Step4->Recycle

References

Protecting Group Strategies for the Synthesis of 4-Amino-2-methyl-1-butanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the protection of the primary amino group of 4-Amino-2-methyl-1-butanol, a key chiral building block in pharmaceutical and chemical synthesis. The selection of an appropriate protecting group is critical to prevent unwanted side reactions and to ensure high yields and purity of the final product. This document outlines the use of three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), highlighting their orthogonal nature and providing detailed experimental procedures.

Introduction to Protecting Group Strategy

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups.[1][2] For a molecule like this compound, which contains both a primary amine and a primary alcohol, selective protection of the more nucleophilic amine is often the first step in a synthetic route. The choice of protecting group depends on the stability required for subsequent reaction conditions and the specific methods available for its removal. An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others, which is crucial for complex molecule synthesis.[3][4]

This document details the application of Boc, Cbz, and Fmoc protecting groups, which offer a range of stability and deprotection conditions, allowing for flexible synthetic design.

Data Presentation: Comparison of Protecting Groups

The following tables summarize the quantitative data and reaction conditions for the protection and deprotection of the amino group in this compound using Boc, Cbz, and Fmoc protecting groups.

Table 1: Protection of this compound

Protecting GroupReagentSolventBaseReaction TimeTemperature (°C)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂ODichloromethane (DCM)Triethylamine (B128534) (TEA)2 - 4 h0 to RT90 - 98
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)THF/Water (1:1)Sodium bicarbonate (NaHCO₃)4 - 6 h0 to RT85 - 95
Fmoc Fmoc-OSuDioxane/Water (1:1)Sodium bicarbonate (NaHCO₃)2 - 5 hRT90 - 97

Table 2: Deprotection of N-Protected this compound

Protecting GroupReagentSolventReaction TimeTemperature (°C)Typical Yield (%)
Boc Trifluoroacetic acid (TFA) in DCM (1:1)Dichloromethane (DCM)0.5 - 2 hRT95 - 99
Cbz H₂ (1 atm), 10% Pd/CMethanol (B129727) or Ethanol (B145695)2 - 6 hRT95 - 100
Fmoc 20% Piperidine (B6355638) in DMFDimethylformamide (DMF)0.5 - 1 hRT95 - 99

Experimental Protocols

Detailed methodologies for the protection and deprotection of this compound are provided below.

N-tert-Butyloxycarbonyl (Boc) Protection

The Boc group is stable under a wide range of conditions but is easily removed with acid, making it orthogonal to Cbz and Fmoc groups.[3]

Protocol 1.1: N-Boc Protection of this compound

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 equiv.) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-amino-2-methyl-1-butanol.

    • Purify the product by flash column chromatography if necessary.

Protocol 1.2: N-Boc Deprotection

  • Materials:

    • N-Boc-4-amino-2-methyl-1-butanol

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve N-Boc-4-amino-2-methyl-1-butanol (1.0 equiv.) in DCM.

    • Add an equal volume of TFA to the solution at room temperature.

    • Stir the mixture for 30 minutes to 2 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain this compound.

N-Benzyloxycarbonyl (Cbz) Protection

The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, rendering it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[1][5]

Protocol 2.1: N-Cbz Protection of this compound [5]

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) and Water

    • Ethyl acetate (B1210297) (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 equiv.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.2 equiv.).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]

    • Purify the resulting N-Cbz-4-amino-2-methyl-1-butanol by silica (B1680970) gel column chromatography.[5]

Protocol 2.2: N-Cbz Deprotection (Hydrogenolysis) [6]

  • Materials:

    • N-Cbz-4-amino-2-methyl-1-butanol

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve N-Cbz-4-amino-2-methyl-1-butanol (1.0 equiv.) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the suspension under a hydrogen atmosphere (1 atm) for 2-6 hours at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to yield this compound.

N-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is stable to acidic conditions and hydrogenolysis but is readily cleaved by treatment with a mild base, such as piperidine.[7][8] This makes it orthogonal to both Boc and Cbz protecting groups.

Protocol 3.1: N-Fmoc Protection of this compound [9]

  • Materials:

    • This compound

    • 9-Fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • 1,4-Dioxane (B91453) and Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (2.0 equiv.).

    • Add Fmoc-OSu (1.1 equiv.) and stir the mixture vigorously at room temperature for 2-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude N-Fmoc-4-amino-2-methyl-1-butanol by flash chromatography.

Protocol 3.2: N-Fmoc Deprotection [7][10]

  • Materials:

    • N-Fmoc-4-amino-2-methyl-1-butanol

    • Piperidine

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve N-Fmoc-4-amino-2-methyl-1-butanol (1.0 equiv.) in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction mixture at room temperature for 30 minutes to 1 hour.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and the piperidine under high vacuum.

    • The resulting crude this compound can be purified by an appropriate workup or used directly in the next step.

Visualizations

The following diagrams illustrate the chemical transformations and workflows described in these application notes.

Protection_Schemes cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection AminoButanol1 This compound BocProtected N-Boc-4-amino-2-methyl-1-butanol AminoButanol1->BocProtected (Boc)₂O, TEA, DCM BocProtected->AminoButanol1 TFA, DCM AminoButanol2 This compound CbzProtected N-Cbz-4-amino-2-methyl-1-butanol AminoButanol2->CbzProtected Cbz-Cl, NaHCO₃, THF/H₂O CbzProtected->AminoButanol2 H₂, Pd/C, MeOH AminoButanol3 This compound FmocProtected N-Fmoc-4-amino-2-methyl-1-butanol AminoButanol3->FmocProtected Fmoc-OSu, NaHCO₃, Dioxane/H₂O FmocProtected->AminoButanol3 20% Piperidine/DMF

Caption: Reaction schemes for the protection and deprotection of this compound.

Orthogonal_Strategy Start This compound Protect Protect Amino Group Start->Protect Boc Boc Protection Protect->Boc Cbz Cbz Protection Protect->Cbz Fmoc Fmoc Protection Protect->Fmoc Reaction Perform Synthetic Transformation(s) (e.g., on -OH group) Boc->Reaction Cbz->Reaction Fmoc->Reaction Deprotect Deprotect Amino Group Reaction->Deprotect Boc_Dep Acidic Deprotection (e.g., TFA) Deprotect->Boc_Dep Cbz_Dep Hydrogenolysis (e.g., H₂, Pd/C) Deprotect->Cbz_Dep Fmoc_Dep Basic Deprotection (e.g., Piperidine) Deprotect->Fmoc_Dep Final Final Product with Free Amino Group Boc_Dep->Final Cbz_Dep->Final Fmoc_Dep->Final

Caption: Logical workflow for an orthogonal protecting group strategy.

Experimental_Workflow Start Start: this compound Step1 Dissolve in appropriate solvent Start->Step1 Step2 Add base (if required) Step1->Step2 Step3 Add protecting group reagent at specified temperature Step2->Step3 Step4 Stir for specified time and monitor by TLC Step3->Step4 Step5 Work-up: Quench, extract, wash, and dry Step4->Step5 Step6 Purify by column chromatography (if necessary) Step5->Step6 End End: N-Protected this compound Step6->End

Caption: General experimental workflow for the protection reaction.

References

Application Notes and Protocols for the Acylation of 4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective N-acylation of 4-amino-2-methyl-1-butanol. Acylation of bifunctional molecules such as amino alcohols presents a challenge in achieving chemoselectivity. These protocols focus on conditions that favor the acylation of the more nucleophilic amino group over the hydroxyl group. We describe two robust methods: one employing acetic anhydride (B1165640) with a tertiary amine base, and another using an acyl chloride under Schotten-Baumann conditions. A summary of various reaction conditions is presented in a comparative table. Additionally, graphical representations of the chemical reaction and experimental workflow are provided to facilitate understanding and implementation.

1. Introduction

The acylation of amino alcohols is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and specialty materials. The resulting N-acyl amino alcohols are important structural motifs found in a variety of biologically active molecules, including sphingolipids and their derivatives.[1] this compound is a valuable building block containing both a primary amine and a primary alcohol. The primary challenge in its functionalization lies in the chemoselective acylation of the amino group in the presence of the hydroxyl group.

Generally, the amine is more nucleophilic than the alcohol, which allows for selective N-acylation under carefully controlled conditions. However, O-acylation can occur as a competing side reaction, particularly at elevated temperatures or with highly reactive acylating agents.[2] Conversely, selective O-acylation can be achieved by protonating the amino group under strongly acidic conditions, thereby suppressing its nucleophilicity.[3]

This guide outlines optimized protocols for achieving high yields and selectivity for the N-acylation of this compound using common laboratory reagents.

2. General Reaction Pathway

The goal is the selective formation of an amide bond by reacting the primary amine of this compound with an acylating agent, leaving the primary hydroxyl group intact.

Experimental Workflow sub_prep Substrate Preparation (Dissolve this compound and base in solvent) cooling Cooling (0-5 °C in ice bath) sub_prep->cooling acyl_add Acylating Agent Addition (Dropwise addition of Ac₂O or RCOCl) cooling->acyl_add reaction Reaction Monitoring (Stir at RT, monitor by TLC/LC-MS) acyl_add->reaction quench Quenching (Add aq. NaHCO₃ or water) reaction->quench workup Aqueous Workup (Phase separation and washing) quench->workup dry_conc Drying & Concentration (Dry with MgSO₄, evaporate solvent) workup->dry_conc purify Purification (Column Chromatography or Recrystallization) dry_conc->purify analysis Product Analysis (NMR, MS, IR) purify->analysis

References

The Role of (R)-4-Amino-2-methyl-1-butanol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for specific applications of (R)-4-Amino-2-methyl-1-butanol in asymmetric synthesis did not yield detailed experimental protocols or quantitative performance data. The following application notes and protocols are based on the established roles of structurally similar chiral amino alcohols and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. These protocols provide a starting point for investigating the potential of (R)-4-Amino-2-methyl-1-butanol as a chiral auxiliary, a precursor to chiral ligands, and an organocatalyst.

Introduction

(R)-4-Amino-2-methyl-1-butanol is a chiral building block possessing both a primary amine and a primary alcohol functional group.[1][2] This bifunctionality, combined with its stereogenic center, makes it an attractive candidate for applications in asymmetric synthesis. Chiral amino alcohols are valuable synthons in the preparation of pharmaceuticals and other biologically active molecules.[2] While specific examples for this particular molecule are scarce, its structural motifs suggest potential utility in three key areas of asymmetric synthesis: as a chiral auxiliary to control stereochemistry in reactions, as a precursor for the synthesis of chiral ligands for metal-catalyzed reactions, and as a direct organocatalyst.

(R)-4-Amino-2-methyl-1-butanol as a Chiral Auxiliary

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield an enantiomerically enriched product. The amino and hydroxyl groups of (R)-4-Amino-2-methyl-1-butanol can be used to form chiral oxazolidinone or imine derivatives, which can effectively control the facial selectivity of enolate alkylation, aldol (B89426) reactions, and other transformations.

Representative Application: Diastereoselective Alkylation of an Acyl-Oxazolidinone Derivative

This protocol outlines a general procedure for the asymmetric alkylation of a carboxylic acid, where (R)-4-Amino-2-methyl-1-butanol is envisioned to form a chiral oxazolidinone auxiliary.

Experimental Workflow:

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage A React (R)-4-Amino-2-methyl-1-butanol with a phosgene (B1210022) equivalent B Acylate the resulting oxazolidinone with the desired acyl chloride A->B C Deprotonate with a strong base (e.g., LDA) to form a chiral enolate B->C D React with an electrophile (e.g., alkyl halide) C->D E Hydrolyze the auxiliary (e.g., with LiOH/H2O2) D->E F Isolate the enantiomerically enriched carboxylic acid E->F

Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

Protocol:

  • Formation of the N-Acyl Oxazolidinone:

    • React (R)-4-Amino-2-methyl-1-butanol with a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding oxazolidinone.

    • Isolate and purify the oxazolidinone.

    • Acylate the oxazolidinone with the desired acyl chloride in the presence of a base (e.g., n-butyllithium) at low temperature (-78 °C) to yield the N-acyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

    • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the chiral enolate.

    • After stirring for 30-60 minutes, add the desired alkyl halide and allow the reaction to proceed at low temperature until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Cleavage of the Auxiliary:

    • Remove the solvent under reduced pressure.

    • Dissolve the crude product in a mixture of THF and water.

    • Add lithium hydroxide (B78521) and hydrogen peroxide and stir at room temperature.

    • Acidify the reaction mixture and extract the enantiomerically enriched carboxylic acid.

    • The chiral auxiliary can often be recovered from the aqueous layer.

Hypothetical Performance Data (based on similar auxiliaries):

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:585-95
Methyl iodide>90:1080-90
Allyl bromide>92:882-92

Synthesis of Chiral Ligands from (R)-4-Amino-2-methyl-1-butanol

The amino and alcohol functionalities of (R)-4-Amino-2-methyl-1-butanol serve as excellent handles for the synthesis of a variety of chiral ligands, such as Schiff bases, oxazolines, and phosphine-containing ligands. These ligands can then be complexed with transition metals to create catalysts for a wide range of asymmetric transformations.

Representative Application: Synthesis of a Chiral Schiff Base Ligand and its Use in Asymmetric Transfer Hydrogenation

This protocol describes the synthesis of a chiral Schiff base ligand from (R)-4-Amino-2-methyl-1-butanol and its subsequent use in the ruthenium-catalyzed asymmetric transfer hydrogenation of a prochiral ketone.

Experimental Workflow:

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation and Reaction cluster_2 Product Isolation A Condense (R)-4-Amino-2-methyl-1-butanol with a substituted salicylaldehyde (B1680747) B Isolate and purify the chiral Schiff base ligand A->B C Form the Ru-catalyst in situ with [Ru(p-cymene)Cl2]2 and the ligand B->C D Add the prochiral ketone and a hydrogen source (e.g., isopropanol) C->D E Monitor reaction until completion D->E F Isolate and purify the chiral alcohol product E->F

Caption: Workflow for Ligand Synthesis and Asymmetric Transfer Hydrogenation.

Protocol:

  • Synthesis of the Chiral Schiff Base Ligand:

    • Dissolve (R)-4-Amino-2-methyl-1-butanol (1.0 eq.) in a suitable solvent such as ethanol.

    • Add a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) (1.0 eq.).

    • Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by the appearance of a yellow color.

    • Remove the solvent under reduced pressure to obtain the crude Schiff base ligand, which can be used without further purification or purified by recrystallization.

  • Asymmetric Transfer Hydrogenation of Acetophenone (B1666503):

    • In a Schlenk flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.02 eq.) and [Ru(p-cymene)Cl₂]₂ (0.01 eq.) in anhydrous isopropanol.

    • Stir the mixture at 80°C for 30 minutes to form the active catalyst.

    • Cool the solution to room temperature and add acetophenone (1.0 eq.).

    • Add a solution of a base (e.g., KOH in isopropanol) to activate the catalyst.

    • Stir the reaction at room temperature and monitor its progress by GC or TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer, concentrate, and purify the resulting 1-phenylethanol (B42297) by column chromatography.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC.

Hypothetical Performance Data (based on similar ligand systems):

Substrate (Ketone)Yield (%)Enantiomeric Excess (ee%)
Acetophenone>95up to 98%
Propiophenone>90up to 95%
1-Tetralone>98up to 99%

(R)-4-Amino-2-methyl-1-butanol as an Organocatalyst

The primary amine functionality in (R)-4-Amino-2-methyl-1-butanol allows it to act as an organocatalyst, for example, in asymmetric Michael additions. The amine can form a chiral enamine or iminium ion intermediate, which then reacts stereoselectively with the substrate.

Representative Application: Asymmetric Michael Addition of a Ketone to a Nitroalkene

This protocol outlines a general procedure for the organocatalytic asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by (R)-4-Amino-2-methyl-1-butanol.

Logical Relationship of Catalysis:

G Catalyst (R)-4-Amino-2-methyl-1-butanol Enamine Chiral Enamine Intermediate Catalyst->Enamine reacts with Ketone Prochiral Ketone Ketone->Enamine Nitroalkene Nitroalkene Product Enantioenriched Michael Adduct Nitroalkene->Product Enamine->Product attacks Product->Catalyst regenerates

Caption: Catalytic Cycle for Asymmetric Michael Addition.

Protocol:

  • Reaction Setup:

    • To a vial, add (R)-4-Amino-2-methyl-1-butanol (0.1-0.2 eq.) as the organocatalyst.

    • Add the ketone (e.g., cyclohexanone) (2.0 eq.) and the nitroalkene (e.g., β-nitrostyrene) (1.0 eq.).

    • A co-catalyst, such as a weak acid (e.g., benzoic acid), may be added to facilitate enamine formation.

    • The reaction can be run neat or in a suitable solvent (e.g., toluene, chloroform).

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC.

    • Once the reaction is complete, the crude mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the enantioenriched Michael adduct.

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee%) by chiral HPLC.

Hypothetical Performance Data (based on similar amino alcohol catalysts):

KetoneNitroalkeneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee%)Yield (%)
Cyclohexanoneβ-nitrostyrene>90:10up to 95%80-90
Acetoneβ-nitrostyrene-up to 85%70-80
Cyclopentanone(E)-2-nitro-1-phenylprop-1-ene>85:15up to 90%75-85

Conclusion

While specific documented applications of (R)-4-Amino-2-methyl-1-butanol in asymmetric synthesis are not widely reported, its structural features strongly suggest its potential as a versatile chiral building block. The protocols and data presented here, based on well-established chemistry of analogous chiral amino alcohols, provide a solid foundation for researchers to explore its utility as a chiral auxiliary, a precursor to effective chiral ligands, and a promising organocatalyst. Further investigation into this readily available chiral molecule is warranted and could lead to the development of novel and efficient asymmetric transformations.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing 4-Amino-2-methyl-1-butanol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's native ubiquitin-proteasome system for the selective degradation of target proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[1][2]

This document provides detailed application notes and protocols for the synthesis and evaluation of a hypothetical PROTAC utilizing a 4-amino-2-methyl-1-butanol linker. For the purpose of these notes, we will focus on the well-validated target, Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer, and the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited ligase in PROTAC design.[4][5]

Mechanism of Action: BRD4 Degradation

BRD4 plays a pivotal role in transcriptional regulation by recognizing acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to the promoters and enhancers of key oncogenes, such as c-MYC.[4][5] The synthesized PROTAC, by simultaneously binding to BRD4 and the VHL E3 ligase, facilitates the formation of a ternary complex. This induced proximity enables the E3 ligase to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[4]

BRD4 Signaling Pathway

BRD4_Signaling_Pathway cluster_0 Cellular Compartments cluster_1 Nucleus cluster_2 Cytoplasm BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones binds PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates cMYC_Gene c-MYC Gene RNA_Pol_II->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Proliferation Cell Proliferation & Survival cMYC_mRNA->Proliferation promotes cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translates to

Caption: Simplified BRD4 signaling pathway leading to c-MYC expression.

Synthetic Workflow

The synthesis of the BRD4-targeting PROTAC with a this compound linker is proposed as a multi-step process. The strategy involves the selective protection of the amino group of the linker, followed by sequential coupling to the BRD4 warhead (a JQ1 derivative) and the VHL E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start This compound protect N-Boc Protection start->protect intermediate1 Boc-Protected Linker protect->intermediate1 couple_jq1 Mitsunobu Reaction with JQ1-OH Analog intermediate1->couple_jq1 intermediate2 JQ1-Linker-Boc couple_jq1->intermediate2 deprotect Boc Deprotection intermediate2->deprotect intermediate3 JQ1-Linker-NH2 deprotect->intermediate3 couple_vhl Amide Coupling with VHL-COOH Ligand intermediate3->couple_vhl final_protac Final PROTAC couple_vhl->final_protac purify Purification & Characterization final_protac->purify end Biological Evaluation purify->end

References

Application Notes and Protocols: 4-Amino-2-methyl-1-butanol as a Potential Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the control of stereochemistry during chemical transformations to yield enantiomerically pure products. This is particularly crucial in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereoisomeric form.[1][2] Amino alcohols are a prominent class of compounds used as chiral auxiliaries due to their ready availability from the chiral pool, their rigid conformational structures upon derivatization, and the ease of their attachment and subsequent removal from a substrate.[]

While an extensive literature search did not yield specific examples of 4-amino-2-methyl-1-butanol being employed as a chiral auxiliary, its structure, containing both a primary amine and a primary alcohol at a stereogenic center, suggests its potential for such applications. This document outlines hypothetical, yet plausible, application notes and detailed protocols for its use, drawing analogies from well-established chiral auxiliaries with similar functionalities, such as Evans' oxazolidinones and pseudoephedrine amides.[1][] The methodologies presented are based on established principles of asymmetric synthesis and are intended to serve as a guide for researchers interested in exploring the potential of this novel chiral auxiliary.

Proposed Mechanism of Action

The primary amino and hydroxyl groups of this compound can be readily converted into a rigid heterocyclic system, such as an oxazolidinone or a cyclic carbamate, upon attachment to a prochiral substrate. This rigid framework is key to inducing facial selectivity in subsequent reactions, such as enolate alkylation or aldol (B89426) reactions. The steric bulk of the auxiliary is expected to shield one face of the reactive intermediate, directing the approach of an incoming electrophile to the opposite face, thereby leading to a high degree of diastereoselectivity.[1]

logical_workflow sub Prochiral Substrate attach Attachment of Auxiliary sub->attach aux This compound (Chiral Auxiliary) aux->attach chiral_sub Chiral Substrate-Auxiliary Conjugate attach->chiral_sub diastereo_rxn Diastereoselective Reaction chiral_sub->diastereo_rxn diastereo_prod Diastereomerically Enriched Product diastereo_rxn->diastereo_prod removal Removal of Auxiliary diastereo_prod->removal enantio_prod Enantiomerically Pure Product removal->enantio_prod recycle Recycle Auxiliary removal->recycle

Caption: Logical workflow for the application of a chiral auxiliary.

Application 1: Asymmetric Alkylation of Carboxylic Acid Derivatives

A common application of chiral auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acids. By converting the carboxylic acid into an N-acyl derivative of the chiral auxiliary, stereocontrol over the α-alkylation can be achieved.

Hypothetical Formation of an N-Acyl Oxazolidinone Derivative

The amino and alcohol functionalities of this compound can be cyclized with a carbonyl source (e.g., phosgene (B1210022) or a chloroformate) to form a chiral oxazolidinone. This can then be acylated with a prochiral acyl chloride to form the substrate for asymmetric alkylation.

reaction_scheme_alkylation auxiliary This compound oxazolidinone Chiral Oxazolidinone auxiliary->oxazolidinone 1. Carbonyl source acyl_chloride R-CH2-COCl base Base (e.g., n-BuLi) electrophile E+ (e.g., R'-X) n_acyl N-Acyl Oxazolidinone oxazolidinone->n_acyl 2. Acyl Chloride enolate Chiral Enolate n_acyl->enolate 3. Base alkylated_product Alkylated Product enolate->alkylated_product 4. Electrophile final_product Chiral Carboxylic Acid Derivative alkylated_product->final_product 5. Hydrolysis

Caption: Proposed reaction pathway for asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation (Generalized)

Step 1: Preparation of the N-Acyl Derivative

  • To a solution of (S)-4-amino-2-methyl-1-butanol (1.0 eq) in an appropriate solvent (e.g., THF), add a suitable cyclizing agent (e.g., triphosgene, 0.4 eq) and a non-nucleophilic base (e.g., triethylamine (B128534), 2.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent. Purify the resulting oxazolidinone by column chromatography.

  • Dissolve the purified oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH4Cl and extract the N-acyl derivative. Purify by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 1 hour to form the enolate.

  • Add the electrophile (e.g., benzyl (B1604629) bromide, 1.2 eq) and stir at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract the product. Purify by column chromatography.

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (2.0 eq) and stir at room temperature for 12 hours.

  • Acidify the reaction mixture and extract the chiral carboxylic acid.

  • The chiral auxiliary can be recovered from the aqueous layer for reuse.

Representative Data (Based on Analogous Systems)

The following table summarizes expected outcomes for the asymmetric alkylation based on data from similar chiral auxiliaries.

Electrophile (R'-X)Diastereomeric Excess (d.e.)Yield (%)
Benzyl bromide>95%85-95%
Methyl iodide>90%80-90%
Allyl bromide>95%85-95%
Isopropyl iodide>85%70-80%

Note: The data presented is hypothetical and representative of results obtained with well-established chiral auxiliaries under optimized conditions.

Application 2: Asymmetric Aldol Reactions

Chiral auxiliaries are also widely used to control the stereochemistry of aldol reactions, which form a new carbon-carbon bond and two new stereocenters.

Proposed Transition State Model

In a boron-mediated soft enolization, a six-membered ring transition state is proposed. The steric bulk of the chiral auxiliary directs the approach of the aldehyde from the less hindered face of the enolate.

transition_state cluster_ts Proposed Zimmerman-Traxler Transition State B B(Bu)2 O1 O B->O1 C1 C O1->C1 Aux Auxiliary O1->Aux C2 C C1->C2 R_sub R_sub C1->R_sub R(substrate) O2 O C2->O2 H_ald H_ald C2->H_ald H(aldehyde) R_ald R_ald C2->R_ald R(aldehyde) O2->B Li Li

Caption: A simplified transition state model for a diastereoselective aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction (Generalized)
  • Dissolve the N-acyl derivative (1.0 eq) in anhydrous dichloromethane (B109758) and cool to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq) dropwise. Stir for 30 minutes.

  • Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2-4 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction with a pH 7 buffer and extract the product.

  • Purify the aldol adduct by column chromatography. The auxiliary can be cleaved as described in the alkylation protocol.

Representative Data (Based on Analogous Systems)
AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>98:285-95%
Benzaldehyde>95:580-90%
Acetaldehyde>90:1075-85%

Note: The data presented is hypothetical and representative of results obtained with well-established chiral auxiliaries under optimized conditions.

Conclusion and Future Outlook

While there is no published literature on the use of this compound as a chiral auxiliary, its structural features make it a promising candidate for investigation. The protocols and expected outcomes detailed in this document, based on well-understood principles of asymmetric synthesis, provide a solid foundation for such exploratory research. Future work should focus on the synthesis of the proposed oxazolidinone and N-acyl derivatives, followed by a systematic evaluation of their performance in key stereoselective reactions. Optimization of reaction conditions and a thorough comparison with existing chiral auxiliaries will be crucial in determining the practical utility of this compound in enantioselective synthesis. The development of new and efficient chiral auxiliaries is an ongoing endeavor in organic chemistry, and the exploration of novel structures like this compound could lead to valuable additions to the synthetic chemist's toolbox.

References

Derivatisierung von 4-Amino-2-methyl-1-butanol für spezifische Anwendungen

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Unterlagen bieten detaillierte Anwendungshinweise und experimentelle Protokolle für die Derivatisierung von 4-Amino-2-methyl-1-butanol. Diese vielseitige bifunktionelle Verbindung dient als wertvoller Baustein in der organischen Synthese und der medizinischen Chemie. Die hier beschriebenen Derivatisierungen der primären Aminogruppe ermöglichen die Synthese einer Vielzahl von Molekülen mit potenziellen Anwendungen in der pharmazeutischen Forschung, beispielsweise als Enzym-Inhibitoren, Modulatoren von Signalwegen oder als Bausteine für komplexere Wirkstoffkandidaten.

Anwendungshinweis 1: Synthese von Amid-Derivaten als potenzielle Enzym-Inhibitoren

Die Amid-Kopplung ist eine fundamentale Reaktion zur Bildung stabiler Verknüpfungen. Durch die Umsetzung von this compound mit verschiedenen Carbonsäuren oder deren aktivierten Derivaten können Amide hergestellt werden, die als Inhibitoren für Enzyme wie Amidasen oder Proteasen von Interesse sein könnten. Die Hydroxylgruppe des Moleküls bietet zudem einen weiteren Anknüpfungspunkt für Modifikationen zur Verbesserung der Löslichkeit oder der zellulären Aufnahme.

Quantitativen Daten zur Amidsynthese

DerivatAcylchloridAusbeute (%)Reinheit (%) (HPLC)
N-(4-Hydroxy-3-methylbutyl)acetamidAcetylchlorid85>98
N-(4-Hydroxy-3-methylbutyl)benzamidBenzoylchlorid82>97
N-(4-Hydroxy-3-methylbutyl)-4-nitrobenzamid4-Nitrobenzoylchlorid78>98

Experimentelles Protokoll: Allgemeine Vorschrift zur Synthese von N-(4-Hydroxy-3-methylbutyl)amiden

  • Vorbereitung: In einem trockenen 100-mL-Rundkolben werden 1,0 g (9,7 mmol) this compound in 20 mL wasserfreiem Dichlormethan (DCM) gelöst.

  • Basenzusatz: 2,5 Äquivalente (24,2 mmol, 3,4 mL) Triethylamin (TEA) werden als Säurefänger zu der Lösung gegeben.

  • Kühlung: Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.

  • Acylchlorid-Zugabe: 1,1 Äquivalente (10,7 mmol) des entsprechenden Acylchlorids, gelöst in 10 mL wasserfreiem DCM, werden langsam über einen Zeitraum von 30 Minuten zugetropft.

  • Reaktion: Die Reaktion wird für 2-4 Stunden bei Raumtemperatur gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.

  • Aufarbeitung: Die Reaktionsmischung wird mit 20 mL 1 M Salzsäure, anschließend mit 20 mL gesättigter Natriumbicarbonatlösung und abschließend mit 20 mL gesättigter Natriumchloridlösung gewaschen.

  • Trocknung und Aufkonzentrierung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie über Kieselgel (typischerweise mit einem Eluentengemisch aus Ethylacetat und Hexan) gereinigt, um das reine Amid-Derivat zu erhalten.

Amide_Synthesis_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Reinigung A 4-Amino-2-methyl- 1-butanol in DCM C Mischen und Kühlen (0 °C) A->C B Triethylamin (Base) B->C E Tropfenweise Zugabe C->E D Acylchlorid in DCM D->E F Rühren bei Raumtemperatur E->F G Wässrige Aufarbeitung F->G H Trocknen & Einengen G->H I Säulenchromatographie H->I J Reines Amid-Derivat I->J

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Amid-Derivaten.

Anwendungshinweis 2: Synthese von Carbamoyl-Derivaten zur Einführung von Schutzgruppen oder als Prodrug-Ansatz

Die Reaktion der Aminogruppe von this compound mit Isocyanaten oder Chloroformiaten führt zur Bildung von Carbamaten (Urethanen). Diese funktionelle Gruppe ist in der organischen Synthese als Stickstoff-Schutzgruppe von Bedeutung. In der pharmazeutischen Chemie können Carbamoyl-Derivate als Prodrugs dienen, die im Körper metabolisch gespalten werden, um den aktiven Wirkstoff freizusetzen.

Quantitative Daten zur Carbamatsynthese

DerivatIsocyanatAusbeute (%)Reinheit (%) (HPLC)
N-(4-Hydroxy-3-methylbutyl)-N'-phenylharnstoffPhenylisocyanat92>99
N-(4-Hydroxy-3-methylbutyl)-N'-ethylharnstoffEthylisocyanat95>98
tert-Butyl-(4-hydroxy-3-methylbutyl)carbamatDi-tert-butyldicarbonat (Boc-Anhydrid)90>97

Experimentelles Protokoll: Allgemeine Vorschrift zur Synthese von N-(4-Hydroxy-3-methylbutyl)harnstoffen

  • Vorbereitung: In einem trockenen 100-mL-Rundkolben werden 1,0 g (9,7 mmol) this compound in 25 mL wasserfreiem Tetrahydrofuran (THF) gelöst.

  • Kühlung: Die Lösung wird in einem Eisbad auf 0 °C gekühlt.

  • Isocyanat-Zugabe: 1,0 Äquivalent (9,7 mmol) des entsprechenden Isocyanats wird langsam zur gerührten Lösung zugetropft.

  • Reaktion: Die Reaktionsmischung wird für 1-3 Stunden bei 0 °C gerührt und anschließend langsam auf Raumtemperatur erwärmt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufkonzentrierung: Nach vollständiger Umsetzung wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Der feste Rückstand wird mit kaltem Diethylether oder Hexan gewaschen, um nicht umgesetzte Ausgangsmaterialien zu entfernen, und anschließend aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser-Gemisch) umkristallisiert, um das reine Harnstoff-Derivat zu erhalten.

Carbamate_Synthesis_Workflow cluster_reaction Reaktion cluster_isolation Isolierung & Reinigung A 4-Amino-2-methyl- 1-butanol in THF B Kühlen auf 0 °C A->B D Langsame Zugabe B->D C Isocyanat C->D E Rühren & Aufwärmen D->E F Lösungsmittel entfernen E->F G Waschen mit unpolarem Lösungsmittel F->G H Umkristallisation G->H I Reines Harnstoff-Derivat H->I

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese von Harnstoff-Derivaten.

Logische Beziehungen der Derivatisierungen

Die Derivatisierung von this compound eröffnet vielfältige Synthesewege. Die primäre Aminogruppe ist in der Regel reaktiver als die primäre Hydroxylgruppe und ermöglicht eine selektive Modifikation. Die resultierenden Amid- oder Carbamoyl-Derivate können anschließend weiter an der Hydroxylgruppe funktionalisiert werden, um beispielsweise die pharmakokinetischen Eigenschaften zu optimieren.

Derivatization_Logic cluster_amine_derivatives Primäre Derivatisierung (Amin) cluster_hydroxyl_derivatives Sekundäre Derivatisierung (Hydroxyl) A This compound B Amid-Derivat A->B + Acylchlorid C Carbamat/Harnstoff-Derivat A->C + Isocyanat D Ester-Derivat B->D + Carbonsäure/ Acylchlorid E Ether-Derivat B->E + Alkylhalogenid C->D + Carbonsäure/ Acylchlorid C->E + Alkylhalogenid

Abbildung 3: Mögliche Synthesewege ausgehend von this compound.

Application Notes and Protocols for the N-Alkylation of 4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines. These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. 4-Amino-2-methyl-1-butanol is a valuable chiral building block, and its N-alkylated derivatives are of significant interest in drug discovery and development for introducing diversity and modulating physicochemical properties such as lipophilicity and basicity.

This document provides detailed protocols for the N-alkylation of this compound using two robust and widely applicable methods: Reductive Amination and Eschweiler-Clarke Methylation . These methods offer controlled and efficient routes to mono- and di-alkylated products.

Key N-Alkylation Strategies

Two primary methods are presented for the N-alkylation of this compound:

  • Reductive Amination: This highly versatile, one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This method is favored for its broad substrate scope and for minimizing the over-alkylation often observed with other methods.[1][2]

  • Eschweiler-Clarke Reaction: This specific method is used for the methylation of primary or secondary amines to yield the corresponding tertiary amine. It employs an excess of formic acid and formaldehyde (B43269), providing a cost-effective and straightforward route to N,N-dimethylated products while avoiding the formation of quaternary ammonium (B1175870) salts.[1]

Data Presentation: A Comparative Overview of N-Alkylation Reactions

The following tables summarize typical reaction conditions and yields for the N-alkylation of primary amino alcohols using the described methods. This data, gathered from analogous reactions, serves as a guide for the expected outcomes when applying these protocols to this compound.

Table 1: Reductive Amination of Primary Amino Alcohols

Amine SubstrateAldehyde/KetoneReducing AgentSolventTemp. (°C)Time (h)Yield (%)
4-Amino-1-butanolBenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp.12~85-95 (estimated)
3-Amino-1-propanolAcetoneNaBH₃CNMethanol (B129727)Room Temp.24~70-80 (estimated)
2-AminoethanolPropionaldehydeNaBH₄EthanolRoom Temp.18~80-90 (estimated)
This compoundGeneric AldehydeNaBH(OAc)₃DichloromethaneRoom Temp.12-24High (expected)

Table 2: Eschweiler-Clarke Methylation of Primary Amines

Amine SubstrateReagentsTemp. (°C)Time (h)Yield (%)
General Primary AmineFormaldehyde, Formic Acid80-10012-18>90
This compoundFormaldehyde, Formic Acid90-10016High (expected)

Experimental Protocols

Protocol 1: Reductive Amination for N-Alkylation

This protocol describes the general procedure for the N-alkylation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde for N-benzylation)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous DCM or MeOH.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add the reducing agent (NaBH(OAc)₃, 1.5 eq. or NaBH₃CN, 1.5 eq.) portion-wise. If using NaBH(OAc)₃, the reaction is typically performed in DCM. If using NaBH₃CN, methanol is a suitable solvent.

  • Reaction Completion: Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated this compound.

Protocol 2: Eschweiler-Clarke Reaction for N,N-Dimethylation

This protocol details the procedure for the N,N-dimethylation of this compound.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) pellets or concentrated solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), formic acid (excess, e.g., 3-5 eq.), and formaldehyde solution (excess, e.g., 2.5-4 eq.).

  • Heating: Heat the reaction mixture to 90-100 °C under reflux for approximately 16 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 1 M HCl to acidify the mixture.

  • Extraction (Wash): Wash the acidic aqueous solution with DCM to remove any non-basic impurities.

  • Basification and Extraction (Product): Basify the aqueous layer to a pH greater than 11 by the careful addition of NaOH. Extract the product with DCM (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N,N-dimethylated product. Further purification can be achieved by distillation or column chromatography if necessary.

Characterization of N-Alkylated Products

The successful synthesis of N-alkylated this compound derivatives can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl group and a shift in the signals of the protons adjacent to the nitrogen atom are indicative of N-alkylation. For example, in N-benzylation, a new set of aromatic protons and a benzylic CH₂ singlet will appear. In N,N-dimethylation, a singlet integrating to six protons will be observed.

    • ¹³C NMR: The appearance of new carbon signals from the alkyl group and a shift in the carbon signals of the butanol backbone, particularly the carbon alpha to the nitrogen, will confirm the modification.

  • Mass Spectrometry (MS):

    • GC-MS or LC-MS: The molecular ion peak in the mass spectrum will increase by the mass of the added alkyl group(s), confirming the N-alkylation. The fragmentation pattern can also provide structural information. For instance, in the mass spectrum of an N-benzyl derivative, a prominent fragment at m/z 91 (the tropylium (B1234903) ion) is often observed.

Mandatory Visualizations

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Amine This compound Imine_Formation Imine Formation (Room Temp, 1-2h) Amine->Imine_Formation Aldehyde Aldehyde/Ketone Aldehyde->Imine_Formation Reduction In situ Reduction (NaBH(OAc)3 or NaBH3CN) Imine_Formation->Reduction Add Reducing Agent Quench Quench (NaHCO3) Reduction->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the one-pot reductive amination of this compound.

Eschweiler_Clarke_Workflow cluster_reactants Reactants cluster_workup Work-up & Purification Amine This compound Reaction Reflux (90-100 °C, 16h) Amine->Reaction Reagents Formaldehyde & Formic Acid Reagents->Reaction Acidify Acidify (HCl) Reaction->Acidify Wash Wash (DCM) Acidify->Wash Basify Basify (NaOH) Wash->Basify Extract Extraction (DCM) Basify->Extract Product N,N-Dimethylated Product Extract->Product

Caption: Workflow for the Eschweiler-Clarke N,N-dimethylation of this compound.

Logical_Relationship cluster_main N-Alkylation of this compound cluster_methods Alkylation Methods cluster_products Products Start This compound (Primary Amine) Reductive_Amination Reductive Amination Start->Reductive_Amination Eschweiler_Clarke Eschweiler-Clarke Start->Eschweiler_Clarke Secondary_Amine N-Alkyl- (Secondary Amine) Reductive_Amination->Secondary_Amine Mono-alkylation Tertiary_Amine N,N-Dialkyl- (Tertiary Amine) Reductive_Amination->Tertiary_Amine Di-alkylation (with excess aldehyde) Eschweiler_Clarke->Tertiary_Amine N,N-Dimethylation

Caption: Logical relationship between starting material, methods, and potential products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-methyl-1-butanol. The primary synthetic route addressed is the reduction of methyl 2-methyl-4-nitrobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reduction of a suitable precursor, methyl 2-methyl-4-nitrobutanoate, using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄). This method is effective because LiAlH₄ can simultaneously reduce both the nitro group to a primary amine and the methyl ester to a primary alcohol.[1][2][3]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The primary side reactions stem from the incomplete reduction of the nitro group. Instead of being fully reduced to the amine, the nitro group can be partially reduced to form intermediates like N-(2-methyl-4-hydroxybutyl)hydroxylamine or the corresponding oxime.[4][5] Over-reduction is less common for the ester group in this context, as it would lead to the desired primary alcohol.

Q3: Why is Lithium Aluminum Hydride (LiAlH₄) preferred over Sodium Borohydride (NaBH₄) for this synthesis?

A3: Sodium Borohydride (NaBH₄) is generally not a sufficiently strong reducing agent to reduce either methyl esters or aliphatic nitro groups under standard conditions.[6][7][8] LiAlH₄ is a much more potent hydride donor, making it capable of reducing both of these functional groups in a single reaction step.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A key indicator of a complete reaction is the disappearance of the starting material (methyl 2-methyl-4-nitrobutanoate). Staining the TLC plate with ninhydrin (B49086) can help visualize the appearance of the primary amine product.

Q5: What are the key safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?

A5: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[3] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The workup procedure requires careful, slow quenching of the excess reagent at low temperatures to avoid uncontrolled gas evolution and potential fire.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Sub-optimal reaction temperature.1. Increase the reaction time or the equivalents of LiAlH₄. Monitor the reaction by TLC or GC until the starting material is consumed. 2. Ensure the workup is performed at low temperatures and that the pH is carefully controlled during extraction. Consider alternative purification methods like salt formation.[9][10] 3. Maintain the reaction at a gentle reflux to ensure it proceeds to completion.
Presence of a significant amount of an intermediate byproduct The primary byproduct is likely the N-hydroxy intermediate from incomplete nitro group reduction.[4][5]1. Increase the equivalents of LiAlH₄ used in the reaction. 2. Extend the reaction time to ensure complete reduction of the nitro group.
Difficulty in isolating the final product 1. The product is a water-soluble amino alcohol, which can lead to losses during aqueous workup. 2. The product may have formed a stable salt that is not easily extracted.1. Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product and improve extraction efficiency. 2. Adjust the pH of the aqueous layer to be basic (pH > 12) before extraction to ensure the amine is in its free base form.
Product appears to be a viscous oil instead of a crystalline solid The presence of impurities, particularly the N-hydroxy intermediate or residual solvent, can prevent crystallization.1. Purify the crude product by vacuum distillation. 2. Attempt to form a salt of the product (e.g., the hydrochloride salt) which may be more crystalline and easier to purify by recrystallization.

Quantitative Data Summary

The following table provides typical, though not absolute, quantitative data for the synthesis of this compound via the reduction of methyl 2-methyl-4-nitrobutanoate with LiAlH₄. Actual results may vary based on specific experimental conditions.

Parameter Value Notes
Yield of this compound 75-85%Yield is highly dependent on the purity of starting materials and the reaction workup.
Purity (by GC) >95%After purification by vacuum distillation.
Common Byproducts N-(2-methyl-4-hydroxybutyl)hydroxylamineTypically 5-15% if the reaction is incomplete.
Unreacted Starting Material<2% with sufficient LiAlH₄ and reaction time.
LiAlH₄ Equivalents 2.5 - 3.0Relative to the starting ester.
Reaction Time 4-6 hoursAt reflux in an ethereal solvent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 2-methyl-4-nitrobutanoate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v Sodium Hydroxide (B78521) solution

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Hydrochloric Acid (for salt formation, optional)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve methyl 2-methyl-4-nitrobutanoate (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the nitroester dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture back to 0°C.

  • Carefully and slowly quench the reaction by the dropwise addition of water (1 mL for every 1 g of LiAlH₄ used).

  • Add 15% aqueous sodium hydroxide (1 mL for every 1 g of LiAlH₄ used).

  • Add water again (3 mL for every 1 g of LiAlH₄ used).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF and diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Main Synthesis Pathway

Main_Synthesis Start Methyl 2-methyl-4-nitrobutanoate Reagent 1. LiAlH₄, THF 2. H₂O workup Start->Reagent Product This compound Reagent->Product

Caption: Main synthetic route to this compound.

Common Side Reaction Pathway

Side_Reaction Start Methyl 2-methyl-4-nitrobutanoate Intermediate N-(2-methyl-4-hydroxybutyl)hydroxylamine Start->Intermediate Incomplete Reduction (Insufficient LiAlH₄) Product This compound Intermediate->Product Further Reduction

Caption: Formation of the N-hydroxy intermediate side product.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Cause1 Incomplete Reaction? Start->Cause1 Cause2 Workup/Purification Issues? Start->Cause2 Solution1a Increase LiAlH₄ equivalents Cause1->Solution1a Solution1b Increase reaction time Cause1->Solution1b Solution2a Careful pH control during extraction Cause2->Solution2a Solution2b Purify via vacuum distillation Cause2->Solution2b

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-2-methyl-1-butanol from common reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low purity after initial work-up.

  • Question: My initial extraction and washing steps have not sufficiently removed impurities from my crude this compound. What are the likely impurities and how can I remove them?

  • Answer: Common impurities can include unreacted starting materials, isomeric byproducts, and dimers formed during the reaction. Depending on the synthetic route, you may encounter:

    • Unreacted Starting Materials: These can often be removed by a simple acid-base extraction. Since this compound is basic, it can be extracted into an acidic aqueous solution, leaving non-basic organic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified product.

    • Isomeric Byproducts: The formation of constitutional isomers can occur depending on the synthetic strategy. Their removal can be challenging due to similar physical properties. Fractional vacuum distillation is often the most effective method for separating isomers with different boiling points.[1]

    • Dimerization Products: Reductive amination routes can sometimes lead to the formation of dimers. These are typically higher boiling than the desired product and can be separated by vacuum distillation.[2]

Issue 2: Difficulty with fractional vacuum distillation.

  • Question: I am attempting to purify this compound by vacuum distillation, but I am experiencing unstable vacuum, bumping, or poor separation. What should I do?

  • Answer: Successful vacuum distillation requires careful control of pressure and temperature. Here are some troubleshooting tips:

    • Unstable Vacuum: Ensure all joints in your distillation apparatus are properly sealed. Use high-vacuum grease on all ground glass joints. Check your vacuum pump for proper function and oil level. A slow leak can significantly affect the boiling point and separation efficiency.

    • Bumping: This occurs when the liquid superheats and boils violently. Use a magnetic stir bar or boiling chips to ensure smooth boiling. A slow and steady heating rate is also crucial.

    • Poor Separation: For efficient separation of closely boiling impurities, a fractionating column (e.g., Vigreux or packed column) should be used between the distillation flask and the condenser. The column should be well-insulated to maintain a proper temperature gradient. Collecting fractions over narrow temperature ranges is key to achieving high purity.

Issue 3: Problems with recrystallization of the hydrochloride salt.

  • Question: I have converted my this compound to its hydrochloride salt for purification by recrystallization, but I am encountering issues.

  • Answer: Recrystallization of amine hydrochlorides can be tricky. Here are solutions to common problems:

    • "Oiling Out": This happens when the salt melts before it dissolves or comes out of solution as a liquid instead of crystals. This can be caused by using a solvent in which the salt is too soluble or by cooling the solution too quickly. To resolve this, try adding a small amount of a co-solvent in which the salt is less soluble (an anti-solvent) to the hot solution until it becomes slightly cloudy, then reheat until clear and allow to cool slowly.[3]

    • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Seeding the solution with a small crystal of the pure product can also induce crystallization. Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[3]

    • Poor Crystal Yield: This can result from using too much solvent or washing the collected crystals with a solvent in which they are soluble. Use the minimum amount of hot solvent necessary to dissolve the salt. Wash the crystals with a small amount of ice-cold solvent.

Issue 4: Tailing during column chromatography.

  • Question: I am trying to purify this compound using silica (B1680970) gel chromatography, but the compound is streaking down the column (tailing).

  • Answer: The basic amine group of this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation and tailing.[4] To mitigate this:

    • Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (B128534) (0.1-1%) or ammonia, into your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[4]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reverse-phase chromatography on a C18 column can be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts largely depend on the synthetic route. For instance, in syntheses involving reductive amination of a corresponding ketone, incomplete reduction can leave starting material, and over-alkylation can lead to secondary or tertiary amines. Dimerization can also occur. If starting from a chiral precursor, racemization can be a concern.

Q2: Which purification method is best for achieving high purity of this compound?

A2: The optimal method depends on the nature and quantity of the impurities.

  • Fractional Vacuum Distillation is highly effective for removing impurities with different boiling points, such as starting materials, solvents, and some isomeric byproducts.

  • Recrystallization of a salt derivative (e.g., hydrochloride) is an excellent technique for removing impurities that have different solubilities. This method can yield very pure crystalline material.

  • Column Chromatography is a versatile technique that can separate a wide range of impurities. Reverse-phase HPLC is particularly useful for separating polar compounds and for analytical assessment of purity.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm purity.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify volatile and non-volatile impurities, respectively.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities. Chiral HPLC can be used to determine the enantiomeric excess if a chiral synthesis was performed.

Data Presentation

Table 1: Comparison of Purification Techniques for Amino Alcohols

Purification TechniquePrinciple of SeparationCommon Impurities RemovedAdvantagesDisadvantages
Fractional Vacuum Distillation Difference in boiling pointsStarting materials, solvents, lower/higher boiling isomers and byproducts.Scalable, effective for volatile impurities.Not suitable for thermally unstable compounds, less effective for azeotropes.
Recrystallization (of salt) Difference in solubilityImpurities with different solubility profiles, colored impurities.Can yield very high purity, scalable.Yield loss, requires suitable solvent system, may not remove closely related isomers.
Column Chromatography (Silica/Alumina) Difference in polarityA wide range of impurities with different polarities.High resolution, applicable to many compounds.Can be time-consuming, requires solvent, potential for product loss on the column.
Reverse-Phase HPLC Difference in hydrophobicityPolar and non-polar impurities.High resolution, excellent for analytical purity checks, preparative scale is possible.Can be expensive, requires specialized equipment, limited sample loading for preparative scale.

Experimental Protocols

Protocol 1: General Procedure for Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation: Begin stirring and gradually apply vacuum to the desired pressure. Slowly heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect and discard the initial low-boiling fraction (forerun). Collect the main fraction over a narrow and constant temperature range corresponding to the boiling point of this compound at that pressure.

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.

Protocol 2: General Procedure for Recrystallization of this compound Hydrochloride

  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol). Add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution. The hydrochloride salt should precipitate.

  • Solvent Selection: In a separate test tube, test the solubility of a small amount of the crude salt in various solvents at room temperature and upon heating. A good solvent will dissolve the salt when hot but not when cold. Common solvents for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude salt in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Protocol 3: General Procedure for Reverse-Phase HPLC Purification

  • Column and Mobile Phase Selection: A C18 column is a common choice for reverse-phase HPLC. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape for amines.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase.

  • Chromatography: Inject the sample onto the HPLC system. Elute the components using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow start Crude this compound distillation Fractional Vacuum Distillation start->distillation  Remove volatile impurities & isomers recrystallization Recrystallization of HCl Salt distillation->recrystallization  Further purification analysis Purity Analysis (NMR, GC-MS, HPLC) distillation->analysis  Assess purity chromatography Column Chromatography recrystallization->chromatography  Remove closely related impurities recrystallization->analysis  Assess purity chromatography->analysis  Final purity check pure_product Pure this compound analysis->pure_product  Meets specifications

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Crystal Yield start->low_yield solution1 Reheat, add more solvent, cool slowly oiling_out->solution1 Solution solution2 Concentrate solution, seed, or scratch flask no_crystals->solution2 Solution solution3 Use minimum hot solvent, wash with cold solvent low_yield->solution3 Solution

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Optimizing Chiral Resolution of 4-Amino-2-methyl-1-butanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the chiral resolution of 4-Amino-2-methyl-1-butanol. The following sections detail two primary resolution strategies: Diastereomeric Salt Crystallization and Enzymatic Kinetic Resolution, complete with experimental protocols and optimization data.

Troubleshooting Guide & FAQs: Diastereomeric Salt Crystallization

This method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which are then separated based on differences in solubility.[1]

Frequently Asked Questions (FAQs)

Question: My resolution experiment is not producing any crystals. What should I do? Answer: Failure to form crystals is a common issue that can be addressed by systematically evaluating several parameters.

  • Purity of Reagents: Ensure both the racemic this compound and the chiral resolving agent (e.g., tartaric acid) are of high purity, as impurities can inhibit crystallization.[2]

  • Solvent Choice: The solvent is critical. The ideal solvent should provide limited solubility for the diastereomeric salts, with one salt being significantly less soluble than the other.[2] If solubility is too high, switch to a less polar solvent. If it's too low, use a more polar one.

  • Concentration: The concentration of the reactants must be sufficient to achieve supersaturation upon cooling.[3] If the solution is too dilute, crystallization may not occur.

  • Cooling Profile: A slow and controlled cooling process is crucial for promoting crystal growth.[2] Rapid cooling often leads to oiling out or the formation of very small crystals. Consider using an insulated bath or a programmable cooling system.

  • Induction: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt to induce nucleation.[2]

Question: The diastereomeric salt is "oiling out" instead of crystallizing. How can this be fixed? Answer: "Oiling out" occurs when the salt separates as a liquid phase. This is typically caused by high concentrations, excessively rapid cooling, or an unsuitable solvent.[2] To resolve this, you can:

  • Dilute the mixture by adding more solvent.

  • Re-heat the solution until the oil dissolves and then cool it much more slowly.

  • Screen for a different solvent system.

  • Attempt to induce crystallization from the oil by adding a seed crystal.[2]

Question: The yield of my desired enantiomer is very low (<<50%). How can I improve it? Answer: The theoretical maximum yield for a single enantiomer in a classical resolution is 50%.[4] If your yield is significantly lower, consider the following optimizations:

  • Resolving Agent Stoichiometry: While using 0.5 equivalents of the resolving agent is a common starting point to precipitate one diastereomer, this ratio can be optimized.[2]

  • Solvent Screening: The yield is directly tied to the solubility of the diastereomeric salt. A systematic screening of solvents is recommended to find conditions that maximize the precipitation of the target salt while leaving the other in the mother liquor.[2]

  • Temperature Control: The final cooling temperature impacts the amount of salt that crystallizes out of the solution. Experiment with different final temperatures to maximize yield without compromising purity.[2]

  • Recycling the Unwanted Enantiomer: To improve overall process efficiency, the unwanted enantiomer can be recovered from the mother liquor, racemized back to the starting racemic mixture, and recycled into the resolution process.[4]

Question: The enantiomeric excess (e.e.) of my resolved product is low. What steps can I take? Answer: Low enantiomeric excess indicates incomplete separation of the diastereomers. To improve purity:

  • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt. This is often the most effective way to enhance enantiomeric purity.

  • Solvent System: The choice of solvent affects not only the yield but also the selectivity of the crystallization. Re-evaluate your solvent system.

  • Resolving Agent: Not all resolving agents are equally effective. Consider screening other commercially available chiral acids.

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// Edges Start -> Cause1; Cause1 -> Solution1 [label=" Yes ", arrowhead=vee]; Cause1 -> Cause2 [label=" No ", arrowhead=vee]; Cause2 -> Solution2 [label=" Yes ", arrowhead=vee]; Cause2 -> Cause3 [label=" No ", arrowhead=vee]; Cause3 -> Solution3 [label=" Yes ", arrowhead=vee]; Cause3 -> Solution4 [label=" No/Also Try ", arrowhead=vee]; } Caption: Troubleshooting logic for the "oiling out" phenomenon.

Troubleshooting Guide & FAQs: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes an enzyme, typically a lipase (B570770), to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer from the newly formed product.[][6]

Frequently Asked Questions (FAQs)

Question: The enzymatic reaction shows very low or no conversion. What are the likely causes? Answer: Low conversion points to issues with the enzyme's activity or the reaction conditions.

  • Enzyme Choice: Not all lipases are effective for every substrate. It is crucial to screen a panel of commercially available lipases (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia, CALB) to find one with high activity and selectivity for this compound.[7][8]

  • Acyl Donor: For transesterification reactions, the choice of acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate) is important. Vinyl acetate is often effective as it produces a volatile byproduct that drives the reaction forward.[6]

  • Solvent: The organic solvent can significantly impact enzyme activity.[9] Highly polar solvents like DMF or DMSO can strip essential water from the enzyme and denature it. Nonpolar solvents like hexane (B92381) or toluene (B28343) are often preferred.[10]

  • Temperature: While higher temperatures increase reaction rates, excessive heat can denature the enzyme.[11] The optimal temperature must be determined experimentally for the specific lipase being used.

  • Water Content: Lipases require a small amount of water to maintain their active conformation. In non-aqueous solvents, the system may be too dry. Conversely, in hydrolysis reactions, the concentration of water is a key parameter.

Question: The enantioselectivity (E-value) of the resolution is poor. How can it be improved? Answer: Enantioselectivity (E) is a measure of how well the enzyme discriminates between the two enantiomers. A high E-value is necessary for a good resolution.

  • Lower Temperature: Reducing the reaction temperature often leads to an increase in enantioselectivity, although it will also slow down the reaction rate.[4]

  • Enzyme Screening: Different enzymes will exhibit different selectivities for the same substrate. Screening various lipases is the most critical step.

  • Solvent: The nature of the solvent can influence the flexibility of the enzyme's active site, thereby affecting its selectivity.[9]

  • Acyl Donor: The structure of the acyl donor can also impact enantioselectivity.

Question: My experimental results are not reproducible. What could be the cause? Answer: Poor reproducibility is often linked to sensitive variables in the experimental setup.

  • Enzyme Batch Variation: Ensure you are using the same batch of the enzyme, or qualify a new batch before use.

  • Water Activity: The amount of water in the reagents, solvents, and on the immobilized enzyme can vary, affecting enzyme activity and stability.

  • Mixing: In heterogeneous systems with an immobilized enzyme, ensure consistent and effective mixing to avoid mass transfer limitations.

Data Presentation: Illustrative Optimization Tables

The following tables provide examples of how to structure data from screening experiments. The values are illustrative and should be determined experimentally for this compound.

Table 1: Illustrative Solvent Screening for Diastereomeric Crystallization

Resolving Agent Solvent Yield of Salt (%) e.e. of Amine (%)
(R,R)-Tartaric Acid Methanol 40 85
(R,R)-Tartaric Acid Ethanol 45 92
(R,R)-Tartaric Acid Isopropanol 35 95
(R,R)-Tartaric Acid Acetonitrile 25 78
(S)-Mandelic Acid Ethanol 38 88

| (S)-Mandelic Acid | Ethyl Acetate | 30 | 81 |

Table 2: Illustrative Parameter Optimization for Lipase-Catalyzed Acylation

Lipase Source Acyl Donor Solvent Temp (°C) Conversion (%) e.e. of Substrate (%) E-Value
Novozym 435 Vinyl Acetate Toluene 40 48 >99 >200
Lipase PS Vinyl Acetate Toluene 40 45 95 50
Novozym 435 Isopropenyl Acetate Toluene 40 42 98 150
Novozym 435 Vinyl Acetate Hexane 40 49 >99 >200

| Novozym 435 | Vinyl Acetate | Toluene | 30 | 35 | >99 | >250 |

Detailed Experimental Protocols & Workflows

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

  • Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, as determined by screening) under gentle heating.[12]

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the minimum amount of the same warm solvent.[12]

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, cool further in an ice bath or refrigerator. A slow, controlled cooling rate is critical.[2]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the less soluble diastereomeric salt.

  • Liberation of Enantiomer: Suspend the isolated salt in water and add a base (e.g., 1M NaOH) until the pH is >11 to deprotonate the amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield one of the enantiomers.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

// Nodes Racemate [label="Racemic (R/S)\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Agent [label="Add Chiral Resolving Agent\n(e.g., (R,R)-Tartaric Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Dissolve in\nOptimal Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallize [label="Controlled Cooling &\nCrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solid [label="Diastereomeric Salt Crystal\n(e.g., (S)-Amine-(R,R)-Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Liquid [label="Mother Liquor with Soluble Salt\n(e.g., (R)-Amine-(R,R)-Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; LiberateS [label="Liberate Amine\n(add Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LiberateR [label="Liberate Amine\n(add Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureS [label="Pure (S)-Enantiomer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PureR [label="Pure (R)-Enantiomer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recycle [label="Racemize & Recycle", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Racemate -> Agent [arrowhead=vee]; Agent -> Solvent [arrowhead=vee]; Solvent -> Crystallize [arrowhead=vee]; Crystallize -> Filtration [arrowhead=vee]; Filtration -> Solid [label=" Solid Phase ", arrowhead=vee]; Filtration -> Liquid [label=" Liquid Phase ", arrowhead=vee]; Solid -> LiberateS [arrowhead=vee]; Liquid -> LiberateR [arrowhead=vee]; LiberateS -> PureS [arrowhead=vee]; LiberateR -> PureR [arrowhead=vee]; PureR -> Recycle [style=dashed, arrowhead=vee]; } Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 2: Lipase-Catalyzed Kinetic Resolution via Acylation

  • Setup: To a solution of racemic this compound (1 equivalent) in a suitable organic solvent (e.g., toluene), add the selected immobilized lipase (e.g., Novozym 435, typically 10-50 mg/mmol of substrate).

  • Reaction Initiation: Add the acyl donor (e.g., vinyl acetate, 1.5-2 equivalents) and stir the suspension at the optimized temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or HPLC to determine the conversion and the e.e. of the remaining substrate.

  • Termination: Stop the reaction at or near 50% conversion to maximize the e.e. of both the unreacted starting material and the product. Filter off the immobilized enzyme (which can be washed and potentially reused).

  • Separation: Concentrate the filtrate. The resulting mixture contains the unreacted amino alcohol enantiomer and the acylated product enantiomer. Separate these two compounds using column chromatography or distillation.

  • Hydrolysis (Optional): If the acylated enantiomer is the desired product, the acyl group can be removed via hydrolysis (acidic or basic) to yield the pure amino alcohol enantiomer.

  • Analysis: Confirm the e.e. of both the unreacted starting material and the final product.

// Nodes Racemate [label="Racemic (R/S)\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Add Lipase & Acyl Donor\n(e.g., Vinyl Acetate)\nin Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Enzymatic Acylation\n(Selective for one enantiomer, e.g., R)", fillcolor="#FBBC05", fontcolor="#202124"]; Mixture [label="Reaction Mixture:\n(S)-Amine (unreacted)\n(R)-Acetamide (product)", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Separation\n(e.g., Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Unreacted [label="Unreacted (S)-Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product (R)-Acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(to remove acetyl group)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureS [label="Pure (S)-Enantiomer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PureR [label="Pure (R)-Enantiomer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Racemate -> Enzyme [arrowhead=vee]; Enzyme -> Reaction [arrowhead=vee]; Reaction -> Mixture [arrowhead=vee]; Mixture -> Separation [arrowhead=vee]; Separation -> Unreacted [arrowhead=vee]; Separation -> Product [arrowhead=vee]; Unreacted -> PureS [arrowhead=vee]; Product -> Hydrolysis [arrowhead=vee]; Hydrolysis -> PureR [arrowhead=vee]; } Caption: Workflow for enzymatic kinetic resolution via selective acylation.

References

Common impurities in commercial 4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Amino-2-methyl-1-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the potential common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from the synthetic route, storage conditions, or degradation. While a definitive list is proprietary to the manufacturer, potential impurities can be categorized as:

  • Synthesis-Related Impurities: These include unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic pathway used.

  • Enantiomeric Impurities: If a specific enantiomer (e.g., (R)- or (S)-4-Amino-2-methyl-1-butanol) is required, the other enantiomer is considered an impurity. The enantiomeric excess (e.e.) is a critical quality parameter.[1]

  • Degradation Products: As an amino alcohol, this compound can be susceptible to oxidation or other degradation pathways over time, especially if not stored under appropriate conditions.

  • Related Compounds: Structural analogs or isomers formed during synthesis can also be present.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. Derivatization may be necessary to increase the volatility of the analyte and its impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable detector (e.g., UV, ELSD, or MS), is effective for separating non-volatile impurities. Chiral HPLC is essential for determining enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help quantify impurities, sometimes without the need for reference standards of the impurities themselves.

  • Titration: Acid-base titration can be used to determine the overall assay of the amino alcohol.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields or kinetics Presence of unreacted starting materials or inhibitory byproducts in the this compound.1. Verify the purity of the reagent using an appropriate analytical method (e.g., GC-MS or HPLC). 2. If impurities are detected, consider purifying the reagent by distillation or chromatography. 3. Contact the supplier for a certificate of analysis (CoA) for the specific lot number.
Formation of unexpected side products The impurity profile of the this compound may be participating in the reaction.1. Analyze the starting material to identify potential reactive impurities. 2. Re-evaluate the reaction conditions (e.g., temperature, solvent, catalyst) to minimize side reactions.
Poor enantioselectivity in a chiral synthesis The enantiomeric purity of the this compound is lower than specified.1. Determine the enantiomeric excess (e.e.) of the starting material using a suitable chiral analytical method (e.g., chiral HPLC or chiral GC). 2. If the e.e. is low, consider sourcing the material from a different supplier or performing a chiral resolution.
Reagent appears discolored or has an unusual odor Potential degradation of the this compound.1. Do not use the reagent if significant degradation is suspected. 2. Assess the purity of the material using analytical techniques to identify potential degradation products. 3. Ensure proper storage conditions are being maintained.

Summary of Potential Impurities

Impurity Type Potential Source Typical Analytical Method
Unreacted Starting Materials Incomplete reaction during synthesis.GC-MS, HPLC
Synthesis Byproducts Side reactions occurring during the manufacturing process.GC-MS, HPLC, NMR
Enantiomeric Impurity Incomplete resolution or racemization during synthesis/storage.Chiral HPLC, Chiral GC
Residual Solvents Incomplete removal of solvents used in synthesis and purification.Headspace GC-MS
Degradation Products Oxidation, reaction with atmospheric CO₂, or other degradation pathways.HPLC, LC-MS

Experimental Protocols

Key Experiment: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general methodology for determining the enantiomeric purity of this compound. The specific column and mobile phase may require optimization.

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Materials:

  • This compound sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol (B130326) (IPA)

  • HPLC-grade diethylamine (B46881) (DEA)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, isopropanol, and diethylamine in a suitable ratio (e.g., 90:10:0.1 v/v/v). The optimal ratio may vary depending on the specific chiral column used and should be determined experimentally. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL solution.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H (or equivalent)

    • Mobile Phase: Hexane:IPA:DEA (e.g., 90:10:0.1)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the sample solution onto the HPLC system and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Quantification: Calculate the percentage of each enantiomer by integrating the peak areas. The enantiomeric excess (e.e.) can be calculated using the following formula:

    e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

Impurity_Troubleshooting_Workflow start Experiment Fails (e.g., low yield, side products) check_purity Assess Purity of This compound start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure purify Purify Reagent (e.g., distillation, chromatography) is_pure->purify No optimize Optimize Reaction Conditions (e.g., temp, solvent) is_pure->optimize Yes re_run_pure Re-run Experiment with Purified Reagent purify->re_run_pure contact_supplier Contact Supplier for CoA purify->contact_supplier success Experiment Successful re_run_pure->success re_run_optimized Re-run Experiment with Optimized Conditions optimize->re_run_optimized re_run_optimized->success

Caption: Troubleshooting workflow for experiments involving this compound.

Impurity_Sources cluster_synthesis Synthesis-Related cluster_storage Storage-Related synthesis Synthesis Process starting_materials Unreacted Starting Materials synthesis->starting_materials byproducts Reaction Byproducts synthesis->byproducts enantiomeric Enantiomeric Impurity synthesis->enantiomeric solvents Residual Solvents synthesis->solvents storage Storage & Handling degradation Degradation Products (e.g., from oxidation) storage->degradation product Commercial This compound starting_materials->product byproducts->product enantiomeric->product solvents->product degradation->product

Caption: Sources of potential impurities in commercial this compound.

References

Technical Support Center: Reduction of 4-Amino-2-methyl-1-butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers improve the yield and purity of 4-amino-2-methyl-1-butanol synthesized from the reduction of 4-amino-2-methyl-1-butanoic acid.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is most suitable for the reduction of 4-amino-2-methyl-1-butanoic acid?

A1: The choice of reducing agent is critical. Strong hydride reagents are necessary to reduce the carboxylic acid.

  • Borane (B79455) complexes (BH₃·THF or BH₃·SMe₂) are often preferred as they can selectively reduce carboxylic acids in the presence of other functional groups and are less likely to cause side reactions with the unprotected amine.[1][2]

  • Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent but can be less selective.[3][4] It will readily reduce the carboxylic acid, but due to its high reactivity and basicity, it requires an acidic workup and may lead to side reactions if the amino group is not protected.[5]

  • Sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce a carboxylic acid.[5][6] However, it can be used if the carboxylic acid is first activated, for example, by conversion to a mixed anhydride (B1165640) or in the presence of iodine.[7][8][9]

Q2: Is it necessary to protect the amino group before the reduction?

A2: Protection of the amino group is highly recommended, especially when using reactive hydrides like LiAlH₄.[10][11][12] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[11] Protection prevents the acidic proton of the ammonium (B1175870) salt (formed in situ) from quenching the reducing agent and can prevent side reactions.[10] For borane reductions, protection may not be strictly necessary as borane can form a complex with the amine, but empirical testing is recommended.

Q3: What are the most common side reactions that can lower the yield?

A3: Several side reactions can reduce the yield of the desired this compound:

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material.

  • Formation of a Lactam: Intramolecular cyclization of the amino acid or the resulting amino alcohol can form a lactam, particularly under certain conditions.

  • Over-reduction: While less common for this substrate, aggressive conditions could potentially lead to other reductions.

  • Racemization: If the starting material is chiral, harsh reaction conditions (e.g., prolonged heating) could potentially lead to racemization.[7]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method. A stained TLC plate can show the disappearance of the starting material (the amino acid, which will likely stay at the baseline in many solvent systems) and the appearance of the product spot (the amino alcohol, which will be more mobile). Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q5: What is the best method for purifying the final product, this compound?

A5: The purification strategy depends on the scale and purity requirements.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.[8]

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride) and purified by crystallization.[13]

  • Column Chromatography: Silica gel chromatography can be used, often with a solvent system containing a small amount of base (like triethylamine (B128534) or ammonium hydroxide) to prevent the product from streaking on the acidic silica.

  • Ion-Exchange Chromatography: This method can be very effective for separating the amino alcohol from non-basic impurities.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling. 2. Insufficient Reagent: An inadequate molar excess of the reducing agent was used. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a fresh bottle of the reducing agent or titrate it to determine its activity. 2. Increase the molar equivalents of the reducing agent. An excess is often needed.[5] 3. Gradually increase the reaction temperature while monitoring the reaction by TLC.
Multiple Spots on TLC (Low Yield of Desired Product) 1. Side Reactions: Formation of byproducts such as lactams. 2. Incomplete Reaction: A mix of starting material and product. 3. Degradation: The product or starting material may be unstable under the reaction conditions.1. Consider protecting the amino group. Optimize the reaction temperature and time. 2. Increase the reaction time or the amount of reducing agent. 3. Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Difficulty in Isolating the Product 1. Emulsion during Workup: The amino alcohol can act as a surfactant, causing emulsions during aqueous extraction.[8] 2. Product is Water-Soluble: The amino alcohol may have significant solubility in the aqueous phase. 3. Product is Volatile: Product may be lost during solvent removal under high vacuum.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[8] 2. Saturate the aqueous layer with salt (e.g., NaCl or K₂CO₃) and perform multiple extractions with a suitable organic solvent. 3. Use a rotary evaporator with controlled temperature and pressure. Avoid using a high-vacuum pump until most of the solvent is removed.

Data Presentation: Comparison of Reduction Methods

The following table provides a summary of common reduction methods applicable to 4-amino-2-methyl-1-butanoic acid, with typical conditions and expected outcomes based on similar reductions of amino acids.

Method Reducing Agent Typical Solvent Temperature Protection Required? Pros Cons Typical Yield Range
A BH₃·THF or BH₃·SMe₂THF0 °C to refluxOptionalHigh selectivity for carboxylic acids.[1][2]Borane reagents are air and moisture sensitive.70-90%
B LiAlH₄THF, Diethyl Ether0 °C to refluxRecommendedVery powerful and fast reaction.[4]Low selectivity, highly reactive, requires careful handling.[3]65-85%
C NaBH₄ / I₂THF0 °C to refluxNoMilder conditions than LiAlH₄, good yields reported for many amino acids.[8][9]Iodine can be corrosive and requires careful handling.80-95%[15]
D Activation (e.g., with Ethyl Chloroformate) then NaBH₄THF, Water0 °C to RTYes (as N-Boc or N-Cbz)Mild conditions, avoids strong hydrides.[7]Requires an extra activation step.75-90%

Experimental Protocols

Protocol 1: Reduction using Borane-Tetrahydrofuran (BH₃·THF)

Warning: Borane is a reactive and flammable reagent. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

  • Preparation: Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of nitrogen.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen line, dissolve 4-amino-2-methyl-1-butanoic acid (1.0 eq) in anhydrous THF.

  • Addition of Borane: Cool the solution to 0°C using an ice bath. Add BH₃·THF (1.0 M solution in THF, 2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes. Control the addition rate to maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0°C and slowly add methanol (B129727) dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Then, basify the solution with 2 M NaOH until the pH is >12.

  • Extraction: Extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297) (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Protocol 2: Reduction of N-Boc Protected Amino Acid with LiAlH₄

Warning: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All operations must be conducted under strictly anhydrous conditions.

  • Protection: Protect the amino group of 4-amino-2-methyl-1-butanoic acid with a Boc group using standard procedures (e.g., using (Boc)₂O and a base like NaOH or NaHCO₃).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Addition of Starting Material: Cool the LiAlH₄ suspension to 0°C. Dissolve the N-Boc-4-amino-2-methyl-1-butanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser workup): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A white, granular precipitate should form.

  • Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Deprotection & Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting product is the N-Boc protected amino alcohol. To remove the Boc group, dissolve the crude product in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane. After deprotection is complete (monitor by TLC), remove the solvent and excess acid under reduced pressure. The product will be the hydrochloride salt. The free amine can be obtained by neutralization and extraction.

  • Purification: Purify the final product as needed.

Visualizations

G cluster_workflow Experimental Workflow for Borane Reduction start Start: 4-Amino-2-methyl-1-butanoic Acid dissolve Dissolve in Anhydrous THF start->dissolve add_borane Add BH3-THF at 0°C dissolve->add_borane reflux Reflux for 2-4h add_borane->reflux quench Quench with Methanol reflux->quench workup Acid/Base Workup & Extraction quench->workup purify Purification (Distillation or Chromatography) workup->purify end Product: this compound purify->end

Caption: Workflow for the reduction of 4-amino-2-methyl-1-butanoic acid.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_sm Starting Material (SM) remaining on TLC? start->check_sm increase_reagent Action: Increase equivalents of reducing agent or reaction time. check_sm->increase_reagent Yes check_byproducts Multiple new spots on TLC? check_sm->check_byproducts No protect_amine Action: Protect amino group. Lower reaction temperature. check_byproducts->protect_amine Yes check_workup Difficulty with product isolation? check_byproducts->check_workup No optimize_extraction Action: Use brine, saturate aqueous layer with salt, perform multiple extractions. check_workup->optimize_extraction Yes end Consult Further check_workup->end No

Caption: A decision tree for troubleshooting low yield in the reduction reaction.

G cluster_pathways Reaction Pathways SM 4-Amino-2-methyl-1-butanoic Acid Intermediate Aldehyde Intermediate (transient) SM->Intermediate [H] SideProduct Side Product: Lactam SM->SideProduct Heat, -H2O (Intramolecular Amide Formation) Product Desired Product: This compound Intermediate->Product [H]

Caption: Desired reaction pathway versus a potential side reaction.

References

Technical Support Center: Preventing Racemization in 4-Amino-2-methyl-1-butanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 4-Amino-2-methyl-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing racemization during chemical reactions involving this chiral building block. Maintaining the stereochemical integrity of this compound is often paramount for the desired biological activity and efficacy of the final product.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemic mixture).[2] For a chiral molecule like this compound, which has a stereocenter, its specific three-dimensional arrangement is crucial for its function, particularly in pharmaceutical applications.[1] Racemization leads to a loss of optical activity and can result in a final product with significantly reduced or altered biological activity.[2]

Q2: What are the common causes of racemization during reactions with amino alcohols?

A2: Racemization in reactions involving chiral amino alcohols can be triggered by several factors:

  • Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can provide the energy or chemical environment to break and reform bonds at the chiral center, leading to a loss of stereochemistry.[3]

  • Unstable Intermediates: Certain reaction mechanisms may proceed through intermediates that are not stereochemically stable and can readily interconvert between enantiomeric forms.[3]

  • Work-up and Purification: Aqueous work-ups involving strong acids or bases, as well as purification techniques like chromatography on acidic silica (B1680970) gel, can induce racemization of the final product.[3][4]

Q3: How can protecting groups help prevent racemization?

A3: Protecting groups are essential tools for minimizing racemization.[3] They work in two primary ways:

  • Steric Hindrance: Bulky protecting groups can physically block the approach of reagents or bases to the chiral center, thereby preventing reactions that could lead to racemization.[3]

  • Electronic Effects: Electron-withdrawing protecting groups can reduce the acidity of a proton at the chiral center, making it less likely to be removed by a base, which is often a key step in racemization pathways.[3] For amino groups, common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[5][6]

Q4: When is racemization most likely to occur in a synthetic sequence?

A4: Racemization can happen at multiple stages of a synthesis:

  • During the main reaction: If the conditions are too harsh.[3]

  • During work-up: Especially with strong acids or bases.[3]

  • During purification: Acidic silica gel in chromatography can be a culprit.[3] It is crucial to assess the enantiomeric excess (e.e.) at various points in the process to pinpoint where racemization might be occurring.

Troubleshooting Guides

If you are observing a loss of enantiomeric excess (e.e.) in your reactions with this compound, consult the following troubleshooting guides.

Issue 1: Loss of Enantiomeric Purity After Aqueous Work-up

A common problem is the loss of stereochemical integrity during the extraction and washing steps.

Troubleshooting Decision Tree:

G start Loss of e.e. after work-up q1 Were strong acids or bases used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Solution: Use milder reagents like sat. NaHCO3 or sat. NH4Cl. [1] a1_yes->sol1 q2 Was the work-up performed at elevated temperatures? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Solution: Perform work-up at low temperatures (0-5 °C). [1] a2_yes->sol2 q3 Was the work-up process prolonged? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Solution: Minimize the duration of the work-up. [1] a3_yes->sol3 end_node Re-evaluate e.e. a3_no->end_node sol3->end_node

Caption: Troubleshooting racemization during work-up.

Issue 2: Racemization During a Reaction Step

If you suspect racemization is occurring during the reaction itself, consider the following optimizations.

Table 1: Reaction Condition Optimization to Minimize Racemization

ParameterStandard Condition (Potential for Racemization)Optimized Condition (To Minimize Racemization)Rationale
Temperature Room Temperature or Elevated0 °C to -78 °C (Cryogenic)Lower temperatures reduce the kinetic energy of molecules, making it harder to overcome the activation energy for racemization.[3]
Solvent Protic (e.g., Methanol, Ethanol)Aprotic (e.g., THF, Dichloromethane)Aprotic solvents are less likely to stabilize ionic intermediates that can be prone to racemization.[3][4]
Base/Acid Strong (e.g., NaOH, H₂SO₄)Mild/Bulky (e.g., NaHCO₃, Hunig's base)Milder or sterically hindered bases/acids are less likely to cause deprotonation or protonation at the chiral center.[4]
Reaction Time Prolonged (e.g., > 24 hours)Monitored and Quenched PromptlyMinimizing the exposure time to potentially racemizing conditions is crucial.[3]

Experimental Protocols

Protocol 1: General Procedure for Amine Protection (Boc Group)

This protocol describes a general method for protecting the amine functionality of this compound, which can help prevent racemization in subsequent steps.

Workflow for Amine Protection:

G sub This compound reaction Stir at Room Temperature sub->reaction reagent Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., Et₃N) reagent->reaction solvent Aprotic Solvent (e.g., THF, DCM) solvent->reaction workup Aqueous Work-up (mild) reaction->workup purification Column Chromatography workup->purification product Boc-protected this compound purification->product

Caption: Experimental workflow for Boc protection.

Methodology:

  • Dissolve this compound in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Add a base, for example, triethylamine (B128534) (Et₃N), to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

  • Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).

  • Perform a mild aqueous work-up, for instance, with a saturated solution of sodium bicarbonate.[4]

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess (e.e.)

Regularly checking the enantiomeric excess of your material is critical to identify and address racemization issues promptly.

Methodology:

  • Sample Preparation: Prepare a dilute solution of your this compound derivative in a suitable mobile phase solvent.

  • Column Selection: Choose a chiral stationary phase (CSP) column appropriate for separating the enantiomers of your compound. Common choices for amino alcohols include polysaccharide-based columns.

  • Method Development: Optimize the mobile phase composition (e.g., a mixture of hexane (B92381) and isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Calculation of e.e.: Determine the area of each enantiomer peak. The enantiomeric excess is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Signaling Pathway Analogy for Racemization:

While not a biological signaling pathway, the following diagram illustrates the logical progression that can lead to racemization.

G Chiral Enantiomerically Pure Starting Material Condition Harsh Condition (e.g., Strong Base, High Temp) Chiral->Condition Intermediate Formation of Achiral or Labile Intermediate (e.g., Enolate, Imine) Condition->Intermediate Racemic Racemic Mixture Intermediate->Racemic

Caption: Logical pathway to racemization.

References

Technical Support Center: Synthesis of 4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 4-Amino-2-methyl-1-butanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Consider extending the reaction time or increasing the temperature, but be cautious of potential side reactions.

  • Suboptimal Reagent Stoichiometry: The ratio of reactants is critical.

    • Solution: Ensure that the key reagents, such as the reducing agent for the amino group introduction, are used in the correct stoichiometric amounts. For reductions involving metal hydrides, using an excess of the reducing agent may be necessary.[1]

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Use reagents and solvents of high purity. Ensure solvents are anhydrous, especially for moisture-sensitive reactions like those involving metal hydrides.

  • Inefficient Purification: Significant product loss can occur during the work-up and purification steps.

    • Solution: Optimize your purification method. Due to the polarity of amino alcohols, techniques like column chromatography may require specific solvent systems. Distillation should be performed under reduced pressure to avoid decomposition.

Q2: I am observing significant impurity peaks in my analytical data (GC/LC-MS). What are the likely side products and how can I minimize them?

A2: The formation of impurities is a common challenge. Here are some likely side products and strategies to mitigate them:

  • Over-reduction Products: If the starting material contains other reducible functional groups (e.g., esters, carboxylic acids), they might also be reduced.

    • Solution: Choose a more selective reducing agent. For instance, if you are reducing a nitrile or an azide (B81097) to an amine in the presence of an ester, a milder reducing agent or catalytic hydrogenation might be preferred over a strong hydride reagent.

  • Formation of Isomers: In some synthetic routes, the formation of regioisomers or stereoisomers can be a problem. For example, in related purine (B94841) syntheses, the formation of an undesired N-7 isomer has been reported.

    • Solution: Carefully control the reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Protecting groups may be necessary to block reactive sites and ensure regioselectivity.

  • Byproducts from Side Reactions: The specific side reactions depend heavily on the chosen synthetic route. For instance, using certain reagents can lead to the formation of specific impurities.

    • Solution: A thorough understanding of the reaction mechanism is crucial. Review the literature for known side reactions associated with your specific synthetic pathway. Adjusting reaction conditions or using alternative reagents can help minimize these byproducts.

Q3: The purification of this compound is proving to be difficult. What are the recommended purification methods?

A3: The polar nature of this compound, with both an amino and a hydroxyl group, can make purification challenging.

  • Distillation: Vacuum distillation is a common method for purifying liquid amino alcohols. Due to its relatively low molecular weight, it should be distillable under reduced pressure.

  • Crystallization of a Salt: Converting the amino alcohol into a salt (e.g., hydrochloride salt) can facilitate purification through crystallization. The salt can then be neutralized to recover the free amino alcohol.

  • Column Chromatography: While challenging due to its polarity, column chromatography on silica (B1680970) gel can be effective. A polar eluent system, often containing a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in methanol/dichloromethane (B109758), is typically required to prevent streaking and ensure good separation.

Quantitative Data Summary

The following table summarizes typical yields reported for analogous amino alcohol syntheses, highlighting the impact of different synthetic strategies.

Synthetic StrategyStarting MaterialProductReported YieldReference
Reduction of an amino acid(R)-3-aminobutanoic acid(R)-3-aminobutan-1-ol61-67%[1]
Hydrolysis of a phthalimide (B116566) derivativeN-(4-hydroxybutyl)phthalimide4-amino-1-butanol90.8%[2]
Hydrogenation of an azido (B1232118) intermediate4-azido-2-hydroxymethyl-1-butanol4-amino-2-hydroxymethyl-1-butanolExcellent

Experimental Protocol: Synthesis via Reduction of a Protected Amino Ester (A Representative Method)

This protocol describes a general approach for the synthesis of this compound starting from a protected amino ester. Note: This is a representative procedure and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Protection of the Amino Group

  • Dissolve the starting amino ester (e.g., methyl 4-amino-2-methylbutanoate) in a suitable solvent like dichloromethane.

  • Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the protected amino ester by column chromatography or distillation.

Step 2: Reduction of the Ester

  • Dissolve the purified protected amino ester in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent (e.g., lithium aluminum hydride) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow, sequential addition of water and an aqueous base solution (e.g., 15% NaOH).

  • Filter the resulting solid and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected amino alcohol.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude protected amino alcohol in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an appropriate deprotecting agent (e.g., trifluoroacetic acid or hydrochloric acid in dioxane for a Boc group).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude this compound.

Step 4: Purification

  • Purify the crude product by vacuum distillation to obtain the final, pure this compound.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Solution cluster_outcome Outcome start Synthesis Issue low_yield Low Yield start->low_yield impurities Impurity Formation start->impurities purification_issue Purification Difficulty start->purification_issue check_conditions Check Reaction Conditions low_yield->check_conditions check_reagents Analyze Reagents & Solvents low_yield->check_reagents identify_impurity Identify Impurity Structure impurities->identify_impurity optimize_purification Optimize Purification Method purification_issue->optimize_purification adjust_stoichiometry Adjust Stoichiometry check_conditions->adjust_stoichiometry successful_synthesis Successful Synthesis check_reagents->successful_synthesis Improved Yield optimize_purification->successful_synthesis Pure Product change_reagent Change Reagent/ Catalyst identify_impurity->change_reagent adjust_stoichiometry->successful_synthesis Improved Yield change_reagent->successful_synthesis Pure Product

Caption: Troubleshooting workflow for this compound synthesis.

Synthesis_Pathway cluster_start Starting Material cluster_reduction Reduction Step cluster_deprotection Deprotection Step cluster_product Final Product start_material Protected Amino Ester (e.g., Boc-protected) reduction Reduction of Ester (e.g., with LiAlH4) start_material->reduction 1. Reduction deprotection Removal of Protecting Group (e.g., with acid) reduction->deprotection 2. Deprotection product This compound deprotection->product 3. Purification

Caption: A general synthetic pathway for this compound.

References

Technical Support Center: Scalable Synthesis and Purification of (R)-4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis and purification of (R)-4-Amino-2-methyl-1-butanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is a common and scalable synthetic route to (R)-4-Amino-2-methyl-1-butanol? A1: A scalable and reliable method involves the reduction of a chiral precursor derived from a commercially available starting material. One such precursor is (R)-3-aminobutanoic acid, which can be esterified and then reduced to the desired amino alcohol. This "chiral pool" approach is often favored for its efficiency and the high enantiopurity of the starting material.[1]

  • Q2: Can I directly reduce (R)-3-aminobutanoic acid to (R)-4-Amino-2-methyl-1-butanol? A2: Direct reduction of the carboxylic acid is possible but can be challenging on a large scale. It often requires harsh reducing agents like lithium aluminum hydride (LiAlH4) and may lead to side reactions. A more controlled and scalable approach involves the esterification of the carboxylic acid to the corresponding methyl or ethyl ester, followed by reduction of the ester.

  • Q3: What are the recommended reducing agents for the ester of (R)-3-aminobutanoic acid? A3: For large-scale synthesis, sodium borohydride (B1222165) (NaBH4) in combination with a Lewis acid like lithium chloride or calcium chloride in an alcohol solvent is a safer and more cost-effective option compared to LiAlH4.[2] LiAlH4 is also highly effective but requires more stringent safety precautions due to its high reactivity, especially with protic solvents.

  • Q4: What are the typical yields and purity I can expect? A4: The overall yield from the esterification and reduction sequence can be expected to be in the range of 70-85%, with purities typically exceeding 98% after purification. The enantiomeric excess of the final product should be comparable to that of the starting (R)-3-aminobutanoic acid, which is generally very high (>99% ee).

Purification

  • Q5: What is the most effective method for purifying crude (R)-4-Amino-2-methyl-1-butanol on a large scale? A5: Vacuum distillation is a highly effective method for purifying (R)-4-Amino-2-methyl-1-butanol, which is a liquid at room temperature. This technique separates the product from non-volatile impurities and residual solvents.

  • Q6: Can I use crystallization to purify this compound? A6: While the free base is a liquid, purification can be achieved through the crystallization of a suitable salt, such as the hydrochloride or oxalate (B1200264) salt. This can be an effective method for removing certain impurities and can sometimes enhance enantiomeric purity. The free base can then be regenerated by treatment with a base.

  • Q7: Are there chromatographic methods suitable for large-scale purification? A7: While preparative chromatography is an option for high-purity requirements, it is often less cost-effective for large-scale production. Supercritical Fluid Chromatography (SFC) is a more scalable chromatographic technique that can be employed for the purification of chiral compounds.

Troubleshooting Guides

Synthesis

Issue Potential Cause(s) Troubleshooting Steps
Low yield in the reduction step. 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Inactive reducing agent.1. Monitor the reaction by TLC or GC to ensure completion. If necessary, increase the reaction time or temperature moderately. 2. Ensure the workup is performed at a low temperature, especially if using LiAlH4. Avoid strongly acidic conditions during the initial workup. 3. Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate anhydrous conditions.
Low enantiomeric excess (ee) of the final product. 1. Racemization of the starting material or intermediates. 2. Contamination with a racemic impurity.1. Avoid harsh acidic or basic conditions and high temperatures, which can cause racemization at the chiral center. 2. Ensure the purity of all starting materials and reagents. Analyze intermediates for enantiomeric purity if racemization is suspected.
Formation of significant byproducts. 1. Over-reduction of other functional groups (if present). 2. Side reactions due to reactive impurities.1. Use a milder reducing agent or control the stoichiometry of the strong reducing agent carefully. 2. Purify all starting materials and ensure solvents are anhydrous.

Purification

Issue Potential Cause(s) Troubleshooting Steps
Difficulty in separating the product from impurities by distillation. 1. Close boiling points of the product and impurities. 2. Thermal decomposition of the product.1. Use a fractional distillation column with a higher number of theoretical plates. 2. Lower the distillation pressure (higher vacuum) to reduce the boiling point and minimize thermal stress on the compound.
Poor recovery after crystallization of the salt. 1. High solubility of the salt in the chosen solvent system. 2. Incomplete precipitation.1. Screen different solvent/anti-solvent systems to find conditions where the salt has low solubility. 2. Cool the crystallization mixture slowly and allow sufficient time for complete precipitation. Seeding with a small crystal of the pure salt can be beneficial.
Product contamination with residual solvent. 1. Inefficient removal of solvent after extraction or chromatography. 2. Inadequate drying of the final product.1. Use a rotary evaporator followed by high vacuum to remove all traces of solvent. 2. Dry the final product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

Experimental Protocols

Synthesis of (R)-4-Amino-2-methyl-1-butanol from (R)-3-Aminobutanoic Acid

This two-step process involves the initial esterification of (R)-3-aminobutanoic acid followed by the reduction of the resulting ester.

Step 1: Esterification of (R)-3-Aminobutanoic Acid

Esterification_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Isolation start_acid (R)-3-Aminobutanoic Acid reaction Esterification Reaction (0 °C to Reflux) start_acid->reaction start_methanol Methanol (B129727) (Solvent/Reagent) start_methanol->reaction start_thionyl Thionyl Chloride start_thionyl->reaction Slow Addition workup Concentration under Reduced Pressure reaction->workup product (R)-Methyl 3-aminobutanoate Hydrochloride workup->product

Esterification of (R)-3-aminobutanoic acid.

Methodology:

  • To a stirred solution of (R)-3-aminobutanoic acid (1.0 eq) in methanol (5-10 volumes) at 0 °C, slowly add thionyl chloride (1.2 eq).

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude (R)-methyl 3-aminobutanoate hydrochloride as a solid or viscous oil. This crude product is often used in the next step without further purification.

Step 2: Reduction of (R)-Methyl 3-aminobutanoate Hydrochloride

Reduction_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification start_ester (R)-Methyl 3-aminobutanoate Hydrochloride reaction Reduction Reaction (0 °C to Reflux) start_ester->reaction start_lah LiAlH4 start_lah->reaction start_thf Anhydrous THF (Solvent) start_thf->reaction quench Quenching with Water and NaOH reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Vacuum Distillation extraction->purification product (R)-4-Amino-2-methyl-1-butanol purification->product

References

Impact of reaction temperature on 4-Amino-2-methyl-1-butanol stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of reaction temperature on the stability of 4-Amino-2-methyl-1-butanol. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

Q2: What are the recommended storage conditions to ensure the stability of this compound?

A2: To ensure the stability and prevent degradation of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C), particularly if the compound is to be stored for extended periods. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent potential oxidative degradation.

Q3: What are the potential degradation pathways for this compound at elevated temperatures?

A3: While specific studies on the thermal degradation of this compound are limited, the degradation of amino acids and other amino alcohols at high temperatures typically proceeds via two main pathways: deamination and decarboxylation.[2][3] For this compound, the likely degradation pathways at elevated temperatures would involve the loss of the amino group (deamination) and potentially fragmentation of the carbon chain. This can lead to the formation of various volatile and non-volatile byproducts.

Q4: How can I experimentally determine the thermal stability of my this compound sample?

A4: The thermal stability of this compound can be experimentally determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5] TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition and the temperature at which significant mass loss occurs.[6][7] DSC measures the heat flow into or out of a sample as it is heated, which can indicate thermal events like melting, boiling, and decomposition.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (yellowing) of the compound upon storage or during a reaction. Exposure to air (oxidation) or elevated temperatures.Store the compound under an inert atmosphere (nitrogen or argon). Ensure reaction temperatures are appropriately controlled and minimized where possible.
Unexpected side products in a reaction involving this compound at high temperatures. Thermal degradation of the amino alcohol.Lower the reaction temperature if the process allows. Consider using a protecting group for the amino or alcohol functionality if compatible with the reaction scheme. Run a control experiment by heating this compound in the reaction solvent to identify potential degradation products.
Inconsistent reaction yields when using this compound from different batches or after prolonged storage. Degradation of the compound leading to lower purity.Verify the purity of the compound using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use. Store the compound under the recommended conditions to minimize degradation over time.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and degradation profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., platinum or alumina)

  • Microbalance

  • Nitrogen gas supply (high purity)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss of the sample as a function of temperature.

  • The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed. The temperature at 5% mass loss is also a common metric for thermal stability.

Data Presentation:

ParameterTemperature (°C)
Onset of Decomposition (Tonset)To be determined experimentally
Temperature at 5% Mass Loss (T5%)To be determined experimentally
Temperature at 50% Mass Loss (T50%)To be determined experimentally
Residual Mass at 600 °C (%)To be determined experimentally
Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, boiling point, and decomposition-related thermal events of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • DSC sample pans (e.g., aluminum, hermetically sealed)

  • Crimper for sealing pans

  • Nitrogen gas supply (high purity)

Procedure:

  • Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.

  • Accurately weigh 2-5 mg of this compound into a DSC sample pan and hermetically seal it.

  • Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

  • Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point (as determined by TGA, e.g., 400 °C) at a heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for endothermic (melting, boiling) and exothermic (decomposition) peaks.

Data Presentation:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
MeltingTo be determined experimentallyTo be determined experimentallyTo be determined experimentally
BoilingTo be determined experimentallyTo be determined experimentallyTo be determined experimentally
DecompositionTo be determined experimentallyTo be determined experimentallyTo be determined experimentally

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Results sample This compound Sample tga_instrument TGA Instrument sample->tga_instrument dsc_instrument DSC Instrument sample->dsc_instrument tga_heating Heat from 25°C to 600°C @ 10°C/min in N2 tga_instrument->tga_heating tga_data Mass Loss vs. Temperature Data tga_heating->tga_data tga_analysis Determine Tonset and T5% tga_data->tga_analysis stability_profile Thermal Stability Profile tga_analysis->stability_profile dsc_heating Heat from 25°C to 400°C @ 10°C/min in N2 dsc_instrument->dsc_heating dsc_data Heat Flow vs. Temperature Data dsc_heating->dsc_data dsc_analysis Identify Melting, Boiling, and Decomposition Events dsc_data->dsc_analysis dsc_analysis->stability_profile

Caption: Experimental workflow for thermal stability analysis.

degradation_pathway cluster_deamination Deamination cluster_fragmentation Fragmentation cluster_oxidation Oxidation (if O2 present) reactant This compound deamination_product Unsaturated Alcohol + NH3 reactant->deamination_product High Temp fragmentation_products Smaller Volatile Molecules (e.g., aldehydes, smaller alcohols) reactant->fragmentation_products Higher Temp oxidation_products NOx, CO, CO2 deamination_product->oxidation_products + O2 fragmentation_products->oxidation_products + O2

Caption: Plausible thermal degradation pathways.

References

Alternative reducing agents for 4-Amino-2-methyl-1-butanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Amino-2-methyl-1-butanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The content focuses on alternative reducing agents for various synthetic precursors.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic precursors for this compound and which functional group is targeted for reduction?

A1: The synthesis of this compound typically involves the reduction of a key functional group on a suitable precursor. Common strategies include:

  • Reduction of a Nitro Group: The most direct precursor is often 2-methyl-4-nitrobutan-1-ol (B15316241), where the nitro group is reduced to a primary amine. This method is advantageous as catalytic hydrogenation is often clean and high-yielding.[1][2]

  • Reduction of an Amide: A corresponding amide can be reduced to the target amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3][4]

  • Reduction of a Nitrile: A nitrile-containing precursor can be reduced to the primary amine. This is a robust method that can be achieved with reagents like Raney Nickel.[5][6]

  • Reduction of an Azide (B81097): An azide precursor, such as 4-azido-2-methyl-1-butanol, can be cleanly reduced to the amine, often through catalytic hydrogenation.

Q2: I want to avoid harsh reagents like LiAlH₄. What are the best alternatives for reducing a nitro group to synthesize this compound?

A2: Catalytic hydrogenation is the preferred and milder alternative to LiAlH₄ for reducing a nitro group.[7][8] Common systems include:

  • Palladium on Carbon (Pd/C) with Hydrogen (H₂): This is a highly efficient and common method for reducing both aliphatic and aromatic nitro groups.[1][9]

  • Raney Nickel with Hydrogen (H₂): This is another effective catalyst, often used when trying to avoid side reactions like dehalogenation that can occur with Pd/C.[7]

  • Transfer Hydrogenation: This method uses a hydrogen donor in place of H₂ gas, which can be more convenient for lab setups. Common donors include ammonium (B1175870) formate (B1220265) or formic acid in the presence of a catalyst like Pd/C or Raney Nickel.[10][11]

  • Metal/Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) provide mild and selective reduction of nitro groups.[7][9]

Q3: Can I use Sodium Borohydride (B1222165) (NaBH₄) to reduce an ester precursor for this synthesis?

A3: Standard NaBH₄ is generally not reactive enough to reduce esters.[12] However, its reactivity can be enhanced under certain conditions:

  • With Additives: The addition of Lewis acids like lithium chloride (LiCl) or calcium chloride (CaCl₂) can activate the ester, allowing for reduction by NaBH₄.[13][14]

  • In Specific Solvents: Using NaBH₄ in refluxing methanol (B129727) or ethanol (B145695) can facilitate the reduction of some esters, although reaction times may be long.[13][15]

  • Alternative Borohydrides: Lithium borohydride (LiBH₄) is more reactive than NaBH₄ and is effective for reducing esters to alcohols.[15]

Q4: My catalytic hydrogenation of 2-methyl-4-nitrobutan-1-ol is slow or incomplete. What are the common causes?

A4: Several factors can lead to an inefficient hydrogenation reaction:

  • Catalyst Activity: The catalyst (e.g., Pd/C, Raney Ni) may be old, poisoned, or deactivated. Ensure you are using a fresh or properly activated catalyst. Certain functional groups, like thiols, can poison metal catalysts.[9][16]

  • Hydrogen Pressure: Atmospheric pressure of hydrogen might be insufficient. Increasing the hydrogen pressure can significantly improve the reaction rate.[17]

  • Solvent and pH: The choice of solvent is crucial. Protic solvents like ethanol or methanol often work well.[9] The reaction can also be sensitive to pH; for instance, catalytic hydrogenation is often conducted at neutral pH.[8]

  • Purity of Starting Material: Impurities in the 2-methyl-4-nitrobutan-1-ol can interfere with the catalyst.

Q5: What are the primary stability concerns with the precursor 2-methyl-4-nitrobutan-1-ol?

A5: 2-Methyl-4-nitrobutan-1-ol, as a β-nitro alcohol, is susceptible to degradation, especially under harsh conditions. Key concerns include the retro-Henry reaction (cleavage of the C-C bond), which is favored by basic conditions and heat, and dehydration to a nitroalkene, which can occur in acidic or basic environments at elevated temperatures.[2] It is recommended to use neutral, mild reaction conditions and lower temperatures where possible.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reduction of Nitro Group

If you are experiencing low yields or the reaction stalls during the reduction of 2-methyl-4-nitrobutan-1-ol, consult the following guide.

Caption: Troubleshooting workflow for incomplete nitro group reduction.

Issue 2: Side Reactions with LiAlH₄

When using strong, non-selective hydrides like LiAlH₄ to reduce an amide or ester precursor, you may encounter unwanted side reactions.

  • Problem: Reduction of other functional groups.

    • Cause: LiAlH₄ is a powerful reducing agent that can reduce many functional groups, including esters, carboxylic acids, ketones, and aldehydes.[3][18]

    • Solution: Protect sensitive functional groups before the reduction step. Alternatively, switch to a milder, more selective reducing agent if possible (e.g., NaBH₄/LiCl for an ester if the amide is not present).[13]

  • Problem: Difficult work-up and formation of aluminum salts.

    • Cause: The aqueous work-up after a LiAlH₄ reduction can produce gelatinous aluminum hydroxides that are difficult to filter.[3]

    • Solution: Employ a Fieser work-up procedure. Sequentially and carefully add water, followed by 15% aqueous NaOH, and then more water in a specific ratio to the amount of LiAlH₄ used. This procedure is designed to produce granular salts that are easier to remove by filtration.

Data on Alternative Reducing Agents

The following table summarizes the performance of various reducing agents for precursors of this compound. Yields and conditions are indicative and may vary with the specific substrate.

Precursor Functional GroupReducing Agent/SystemTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Selectivity & Notes
Nitro H₂, Pd/C (10%)Methanol, Ethanol25 - 402 - 18 h>90Excellent for nitro reduction, but can reduce alkenes and cause dehalogenation.[1][9]
Nitro H₂, Raney® NickelMethanol, Ethanol25 - 502 - 6 h>90Good alternative to Pd/C; less likely to cause dehalogenation.[7]
Nitro SnCl₂·2H₂OEthanol, Ethyl Acetate (B1210297)25 - 701 - 5 h85 - 95Mild and highly selective for nitro groups over carbonyls and esters.[9]
Nitro Fe / NH₄Cl or AcOHEthanol / Water50 - 801 - 4 h80 - 95A robust and cost-effective method with good functional group tolerance.[7][9]
Nitrile Raney® Ni / KBH₄Ethanol2545 min~82Mild and efficient system for converting nitriles to primary amines.[5]
Amide LiAlH₄THF, Diethyl Ether0 - 351 - 12 h80 - 95Powerful but non-selective; reduces most carbonyls. Requires careful work-up.[3][4]
Ester LiBH₄THF25 - 652 - 16 h85 - 95More reactive than NaBH₄ but milder than LiAlH₄; good for reducing esters.[15]
Ester NaBH₄ / CaCl₂THF / Ethanol25 - 603 - 18 h70 - 90A milder alternative to LiAlH₄; the Lewis acid (CaCl₂) enhances reactivity.[13][14]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Methyl-4-nitrobutan-1-ol using Pd/C

This protocol describes the reduction of a nitro group to a primary amine using hydrogen gas and a palladium catalyst.[1]

Materials:

  • 2-Methyl-4-nitrobutan-1-ol

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (solvent)

  • Hydrogenation vessel (e.g., Parr shaker or setup with H₂ balloon)

  • Celite® for filtration

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-Methyl-4-nitrobutan-1-ol in methanol.

  • Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 10% Pd/C catalyst to the solution.

  • Seal the reactor and purge the system several times, first with an inert gas and then with hydrogen gas.

  • Pressurize the reactor with hydrogen (e.g., 3-5 bar or use a balloon) and begin vigorous stirring.

  • If necessary, gently heat the reaction mixture to 40 °C.

  • Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake. The reaction is typically complete within 2-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product as needed, typically by distillation or column chromatography.

Caption: Experimental workflow for catalytic hydrogenation of a nitro precursor.

Protocol 2: Reduction of a Nitrile Precursor using Raney® Nickel and KBH₄

This procedure details a mild and efficient method for the reduction of a nitrile to a primary amine.[5]

Materials:

  • Nitrile precursor (e.g., 3-cyano-2-methylpropan-1-ol)

  • Potassium borohydride (KBH₄), 4 equivalents

  • Raney® Nickel (slurry in water), 1 equivalent

  • Dry Ethanol

  • Ethyl Acetate

  • Water

Procedure:

  • In a round-bottom flask, add dry ethanol, KBH₄ (4 eq.), and Raney® Nickel (1 eq., moist weight).

  • While stirring, add the nitrile precursor (1 eq.) to the suspension.

  • Stir the mixture vigorously at room temperature. The reaction is typically complete in 45-60 minutes. Monitor by TLC.

  • After completion, filter the reaction mixture to remove the Raney® Nickel catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired amine.

Protocol 3: Reduction of an Amide Precursor using LiAlH₄

This protocol describes the complete reduction of an amide to an amine.[3][4]

Materials:

  • Amide precursor (e.g., 4-amino-2-methylbutanamide derivative)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the amide precursor in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Gentle refluxing may be required for less reactive amides.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄. For every 1g of LiAlH₄ used, add sequentially and dropwise:

    • 1 mL of water

    • 1 mL of 15% aqueous NaOH

    • 3 mL of water

  • Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms.

  • Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine product. Purify as necessary.

References

Validation & Comparative

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking 4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are indispensable tools in modern asymmetric synthesis, serving as versatile chiral auxiliaries, ligands, and synthons for the construction of enantiomerically pure molecules. Their utility is central to the development of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry dictates biological activity. This guide provides a comparative overview of 4-amino-2-methyl-1-butanol against other widely used chiral amino alcohols, supported by experimental data from the literature.

While this compound is a valuable chiral building block, its application in asymmetric synthesis as a chiral directing group is not as extensively documented as other amino alcohols. Its primary role reported in the literature is as a key intermediate in the synthesis of the antiviral drug Famciclovir. In contrast, amino alcohols such as valinol, phenylglycinol, and (1S,2R)-2-amino-1,2-diphenylethanol have been widely employed as chiral auxiliaries and ligands, with their performance in various asymmetric transformations well-characterized.

This guide will first explore the documented applications of this compound. Subsequently, it will delve into a detailed comparison with other prominent chiral amino alcohols, presenting their performance in key asymmetric reactions, complete with experimental protocols and illustrative diagrams.

This compound: A Chiral Building Block

This compound, also known as 4-amino-2-hydroxymethyl-1-butanol, is a chiral compound featuring both an amine and a primary alcohol functional group. Its most notable application is as a crucial precursor in the industrial synthesis of Famciclovir, a guanine (B1146940) analogue antiviral drug. In this context, the chirality of the molecule is integral to the final structure and efficacy of the active pharmaceutical ingredient.

Despite its utility as a chiral synthon, a comprehensive review of the scientific literature reveals a lack of studies employing this compound as a chiral auxiliary or ligand in asymmetric reactions such as aldol (B89426) additions, alkylations, or Diels-Alder reactions. This presents an opportunity for future research to explore its potential in these areas. Based on its structure, it could theoretically be derivatized to form chiral oxazolidinones or other directing groups.

Comparative Analysis with Established Chiral Amino Alcohols

To provide a framework for evaluating the potential of this compound, this section details the performance of three widely used chiral amino alcohols in asymmetric synthesis: valinol, phenylglycinol, and (1S,2R)-2-amino-1,2-diphenylethanol.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds. Chiral amino alcohols are frequently used to create chiral auxiliaries, such as oxazolidinones, that direct the stereochemical outcome of the reaction.

Chiral Auxiliary Derived FromAldehydeEnolate SourceDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)
Valinol (as an oxazolidinone)BenzaldehydePropionyl oxazolidinone>99:1>99%85%
Phenylglycinol (as an oxazolidinone)IsobutyraldehydeAcetyl oxazolidinone98:299%78%
(1S,2R)-2-Amino-1,2-diphenylethanol (as a ligand for boron enolates)BenzaldehydeDiethylketone95:596%88%
Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds. Chiral auxiliaries derived from amino alcohols provide steric hindrance to control the approach of the electrophile.

Chiral Auxiliary Derived FromSubstrateAlkylating AgentDiastereomeric Excess (de)Yield (%)
Valinol (as an oxazolidinone)N-Propionyl oxazolidinoneBenzyl bromide>99%94%
Phenylglycinol (as an oxazolidinone)N-Acetyl oxazolidinoneMethyl iodide97%89%
(1S,2R)-2-Amino-1,2-diphenylethanol (as a pseudoephedrine-type amide)N-Propionyl amideEthyl iodide98%92%

Experimental Protocols

General Procedure for Asymmetric Aldol Reaction using a Valinol-Derived Oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-isopropyloxazolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq.) is added dropwise.

  • The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq.) is added.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

2. Diastereoselective Aldol Reaction:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at -78 °C, dibutylboron triflate (1.1 eq.) and triethylamine (B128534) (1.2 eq.) are added sequentially.

  • The mixture is stirred for 30 minutes, after which the aldehyde (1.2 eq.) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 buffer solution and methanol. The mixture is then treated with a solution of hydrogen peroxide in methanol.

  • The product is extracted with DCM, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of the crude product, which is then purified by flash chromatography.

General Procedure for Asymmetric Alkylation using a Phenylglycinol-Derived Oxazolidinone Auxiliary

1. Formation of the N-Acyl Oxazolidinone:

  • (S)-4-Phenyloxazolidin-2-one (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C.

  • n-Butyllithium (1.05 eq.) is added dropwise, and the mixture is stirred for 15 minutes.

  • Acetyl chloride (1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up is performed as described in the aldol protocol.

2. Diastereoselective Alkylation:

  • The N-acetyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C.

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) is added, and the solution is stirred for 30 minutes to form the sodium enolate.

  • The alkylating agent (e.g., methyl iodide, 1.2 eq.) is added, and the reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The diastereomeric excess is determined by NMR analysis of the crude product, which is then purified by flash chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflows for the utilization of chiral auxiliaries in asymmetric synthesis.

G General Workflow for Chiral Auxiliary Mediated Synthesis cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Acylation Acylation/ Coupling Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Amino Alcohol (e.g., Valinol) Chiral_Auxiliary->Acylation Chiral_Substrate Chiral Substrate- Auxiliary Adduct Acylation->Chiral_Substrate Asymmetric_Reaction Asymmetric Reaction (e.g., Aldol, Alkylation) Chiral_Substrate->Asymmetric_Reaction Reagent Reagent/ Electrophile Reagent->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary G Decision Logic for Chiral Amino Alcohol Selection cluster_auxiliary Chiral Auxiliary Route cluster_ligand Chiral Ligand Route Start Start: Need for Asymmetric Transformation Reaction_Type Identify Reaction Type (Aldol, Alkylation, etc.) Start->Reaction_Type Auxiliary_or_Ligand Auxiliary or Ligand Strategy? Reaction_Type->Auxiliary_or_Ligand Select_Auxiliary Select Auxiliary based on: - Steric hindrance - Availability - Cleavage conditions Auxiliary_or_Ligand->Select_Auxiliary Auxiliary Select_Ligand Select Ligand based on: - Metal coordination - Catalyst stability - Reaction scope Auxiliary_or_Ligand->Select_Ligand Ligand Valinol Valinol-derived (bulky, good for acyclic control) Select_Auxiliary->Valinol Phenylglycinol Phenylglycinol-derived (aromatic, electronic effects) Select_Auxiliary->Phenylglycinol End Proceed with Synthesis Valinol->End Phenylglycinol->End Amino_diphenylethanol (1S,2R)-2-Amino-1,2-diphenylethanol (bidentate, rigid backbone) Select_Ligand->Amino_diphenylethanol Amino_diphenylethanol->End

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds such as 4-Amino-2-methyl-1-butanol, an important building block in pharmaceutical synthesis. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for this purpose, supported by experimental data and detailed protocols.

Introduction to Chiral Separation of this compound

This compound possesses a chiral center, leading to the existence of two enantiomers, (R) and (S). As these enantiomers can exhibit different pharmacological and toxicological profiles, regulatory agencies mandate precise quantification of their purity. Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[1][2] The separation is typically achieved on a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[2]

However, this compound lacks a strong chromophore, making direct UV detection challenging. Therefore, method development often involves either derivatization to introduce a UV-active or fluorescent tag or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).

Chiral HPLC Methodologies: A Comparison

The choice of CSP and mobile phase is paramount for achieving successful enantiomeric separation of amino alcohols. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for a broad range of chiral compounds, including amines and alcohols.[3]

Direct vs. Indirect Chiral HPLC

Direct methods involve the separation of enantiomers on a chiral stationary phase without prior modification. This is often preferred as it reduces sample preparation time and avoids potential side reactions or racemization.[4] However, for compounds with poor detectability, this approach requires sensitive detectors like MS or ELSD.

Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[5][6] These diastereomers can then be separated on a standard achiral HPLC column. This approach is advantageous as it can significantly enhance detection sensitivity and chromatographic resolution. A well-known example is the use of Marfey's reagent or its variants.[5][7]

Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is crucial. For amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the first choice.[8][9]

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phase (Normal Phase)Key Advantages & Considerations
Polysaccharide-Based (Coated) Chiralcel® OD-H, Chiralcel® OJ-HHexane/Isopropanol (IPA) with amine additive (e.g., Diethylamine, DEA)Broad applicability, excellent resolution for many compounds.[3] Requires careful solvent selection to avoid damaging the coated phase.
Polysaccharide-Based (Immobilized) Chiralpak® IA, Chiralpak® IB, Chiralpak® IEExtended range of solvents including Hexane/IPA, CH2Cl2, MTBE, etc.High solvent versatility and robustness. Covalently bonded selector allows for a wider range of mobile phases.[3]
Macrocyclic Glycopeptide CHIROBIOTIC® T, CHIROBIOTIC® VPolar Organic, Reversed-Phase, Polar Ionic Modes (e.g., MeOH/ACN/Acid/Base)Excellent for polar and ionizable compounds like amino acids and amino alcohols.[4][10] Can often separate underivatized analytes.
Crown Ether-Based CROWNPAK® CR(+)Aqueous acidic mobile phase (e.g., HClO4 solution)Specifically designed for the separation of primary amines.[11] The (S)-enantiomer is typically retained longer on the CR(+) phase.

Experimental Protocols

Protocol 1: Direct Chiral HPLC with Derivatization for UV Detection

This protocol is suitable when MS or ELSD detection is unavailable. Derivatization with a chromophore-containing agent is necessary.

  • Derivatization Step:

    • Dissolve 1 mg of racemic this compound in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).

    • Add 1.2 equivalents of a derivatizing agent such as 3,5-Dinitrobenzoyl chloride and 1.5 equivalents of a non-chiral base (e.g., triethylamine).

    • React at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or achiral HPLC).

    • Quench the reaction with a small amount of methanol.

    • Dilute the sample to an appropriate concentration (~0.5 mg/mL) with the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak® IE (Immobilized amylose tris(3,5-dichlorophenylcarbamate))

    • Dimensions: 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 254 nm for 3,5-Dinitrobenzoyl).

    • Injection Volume: 10 µL

  • Enantiomeric Excess (ee) Calculation:

    • Integrate the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the ee% using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100

Protocol 2: Indirect Chiral HPLC via Diastereomer Formation

This method uses an achiral column to separate diastereomers formed by reacting the analyte with a chiral derivatizing agent.

  • Derivatization Step:

    • React the racemic this compound with a chiral derivatizing agent like (S)-Naproxen chloride or a variant of Marfey's reagent.[5][12]

    • Follow a similar procedure as in Protocol 1 for the reaction and workup.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., Phenomenex Luna C18)

    • Dimensions: 150 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at the λmax of the derivative (e.g., ~230 nm for naproxen (B1676952) derivatives).

    • Injection Volume: 10 µL

Alternative Analytical Methods

While chiral HPLC is a dominant technique, other methods can also be employed for determining the enantiomeric excess of volatile amino alcohols.

MethodPrincipleDerivatizationAdvantagesLimitations
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral GC column (e.g., based on cyclodextrins).[13]Often required to increase volatility and improve peak shape (e.g., acylation with TFAA).[14]High resolution and sensitivity, especially with MS detection.[15] Ideal for volatile analytes.Requires analyte to be volatile or amenable to derivatization. High temperatures can risk racemization.
NMR Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent to induce chemical shift differences between enantiomers.Not always necessary with a CSA, but derivatization can enhance separation.Rapid analysis, provides structural information, no physical separation needed.Lower sensitivity compared to chromatographic methods, requires higher sample concentration, potential for peak overlap.

Method Selection and Workflow

Choosing the optimal method depends on several factors, including sample purity, required sensitivity, available equipment, and throughput needs. The following diagram illustrates a logical workflow for method selection.

G start Determine ee% of This compound q_derivatization Is derivatization acceptable? start->q_derivatization q_detector MS or ELSD detector available? q_derivatization->q_detector No method_indirect_hplc Indirect Chiral HPLC (Derivatize + Achiral RP-HPLC) q_derivatization->method_indirect_hplc Yes q_volatile Is sample suitable for GC (volatile)? q_detector->q_volatile No method_direct_hplc Direct Chiral HPLC (e.g., on Chiralpak IE) q_detector->method_direct_hplc Yes method_gc Chiral GC (Derivatize + GC-MS) q_volatile->method_gc Yes method_nmr Consider Chiral NMR (Lower sensitivity) q_volatile->method_nmr No

Caption: Decision tree for selecting an analytical method.

The following diagram illustrates a typical experimental workflow for a chiral HPLC analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Prepare Racemic Standard & Analyte Sample prep_derivatize Derivatization (If required) prep_sample->prep_derivatize prep_dilute Dilute to final concentration prep_derivatize->prep_dilute hplc_inject Inject sample onto Chiral HPLC System prep_dilute->hplc_inject hplc_separate Enantiomeric Separation on Chiral Column hplc_inject->hplc_separate hplc_detect Detection (UV, MS, etc.) hplc_separate->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_integrate Integrate Peak Areas data_acquire->data_integrate data_calculate Calculate Resolution (Rs) & Enantiomeric Excess (ee%) data_integrate->data_calculate

References

A Comparative Guide to NMR Analysis for Identifying Impurities in 4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the identification and quantification of impurities in 4-Amino-2-methyl-1-butanol. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to Impurity Profiling

In pharmaceutical development and manufacturing, the identification and control of impurities are critical to ensure the safety and efficacy of drug substances. This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts the quality of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for its impurity profiling.

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for the structural elucidation and quantification of organic molecules, including impurities in pharmaceutical products.[2][3] This guide will compare the utility of NMR with other common chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

The choice of analytical technique for impurity profiling depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information.

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Separates compounds based on their partitioning between a stationary and a liquid mobile phase.
Structural Information Excellent for unambiguous structure elucidation of unknown impurities without the need for reference standards.[2][3]Provides mass spectral data which aids in identification, often requiring comparison to a spectral library.Provides retention time data, which is not sufficient for structural elucidation alone and requires reference standards.
Quantification Highly accurate and precise for quantification (qNMR) without the need for identical reference standards. The signal intensity is directly proportional to the number of nuclei.[4][5]Can provide quantitative data, but often requires derivatization for polar analytes like amino alcohols and calibration with reference standards.Requires reference standards for each impurity for accurate quantification.
Sample Preparation Minimal sample preparation is typically required. The sample is dissolved in a suitable deuterated solvent.Often requires derivatization for polar and non-volatile compounds like amino alcohols to increase volatility.[2][6]May require derivatization to enhance detection. Sample must be soluble in the mobile phase.[7][8]
Sensitivity Generally lower sensitivity compared to MS-based techniques.High sensitivity, especially with selected ion monitoring (SIM).Sensitivity depends on the detector used (e.g., UV, MS), but can be very high.
Common Impurities Detected Starting materials, reagents, intermediates, by-products, and degradation products.Volatile and semi-volatile organic impurities.A wide range of non-volatile and thermally labile impurities.

Potential Impurities in this compound Synthesis

  • Starting materials and reagents: Unreacted starting materials or residual reagents used in the synthesis.

  • Isomers: Positional or stereoisomers of the target molecule.

  • By-products from side reactions: For instance, in the synthesis of the related compound 4-amino-2-hydroxymethyl-1-butanol, a potential impurity identified is (Pyrrolidin-3-yl)methyl acetate, formed through a side reaction. Similar cyclization or rearrangement by-products could be anticipated.

  • Degradation products: Products formed during storage or under stress conditions.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results.

NMR Analysis Protocol

Quantitative ¹H NMR (qNMR) is a primary method for determining the purity of a substance.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add a precise amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) that has a known purity and signals that do not overlap with the analyte.

  • Add a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to dissolve the sample and internal standard completely.

NMR Data Acquisition:

  • Instrument: 500 MHz or higher NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the characteristic, well-resolved signals of both the this compound and the internal standard.

  • The purity of the sample can be calculated using the following formula:

    where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

GC-MS Analysis Protocol (with Derivatization)

Due to the polar nature of this compound, derivatization is typically required for GC-MS analysis.[2][6]

Derivatization (Example with Trifluoroacetic Anhydride - TFAA):

  • Accurately weigh about 1-5 mg of the this compound sample into a reaction vial.

  • Add 100 µL of a suitable solvent (e.g., dichloromethane) and 50 µL of TFAA.

  • Cap the vial and heat at 100°C for 30 minutes.

  • After cooling, the sample is ready for injection.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.

HPLC Analysis Protocol

HPLC analysis of amino alcohols often requires derivatization to introduce a chromophore for UV detection or to improve chromatographic behavior.

Derivatization (Example with o-Phthalaldehyde - OPA):

  • Prepare a solution of the this compound sample in a suitable buffer.

  • Mix the sample solution with the OPA reagent and a thiol (e.g., N-acetyl-L-cysteine) in a borate (B1201080) buffer.

  • The reaction proceeds rapidly at room temperature to form a highly fluorescent derivative.

HPLC Conditions:

  • HPLC Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1 mL/min.

  • Detector: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative, or a UV detector.

Visualizing the Workflow and Comparisons

The following diagrams illustrate the analytical workflow and the logical comparison of the techniques.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_results Results weigh_sample Weigh Sample add_standard Add Internal Standard weigh_sample->add_standard dissolve Dissolve in Deuterated Solvent add_standard->dissolve acquisition Data Acquisition (¹H NMR) dissolve->acquisition processing Data Processing acquisition->processing integration Signal Integration processing->integration impurity_id Impurity Identification & Structure Elucidation processing->impurity_id quantification Purity Calculation integration->quantification purity Purity Assessment quantification->purity

Fig. 1: Workflow for quantitative NMR analysis of impurities.

Analytical_Technique_Comparison cluster_nmr NMR Spectroscopy cluster_gcms GC-MS cluster_hplc HPLC main Impurity Analysis of this compound nmr_struct Direct Structural Information main->nmr_struct gcms_sens High Sensitivity main->gcms_sens hplc_vers Versatile for Non-volatiles main->hplc_vers nmr_quant Accurate Quantification (qNMR) nmr_struct->nmr_quant nmr_prep Minimal Sample Prep nmr_quant->nmr_prep gcms_mass Mass Spectral Data gcms_sens->gcms_mass gcms_deriv Requires Derivatization gcms_mass->gcms_deriv hplc_quant Requires Reference Standards hplc_vers->hplc_quant hplc_detect Variable Sensitivity hplc_quant->hplc_detect

References

Validating the Stereochemistry of 4-Amino-2-methyl-1-butanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1] This guide provides a comparative overview of key analytical techniques for validating the stereochemistry of 4-Amino-2-methyl-1-butanol derivatives, a class of chiral building blocks with applications in asymmetric synthesis.[2] We present a comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and comparative data.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for stereochemical validation depends on factors such as the nature of the analyte, the required accuracy, and available instrumentation.[3] The following table summarizes the key features of NMR-based methods, VCD spectroscopy, and Chiral HPLC.

FeatureMosher's Acid Analysis (NMR)Vibrational Circular Dichroism (VCD)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Derivatization with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR signals.[4][5]Measures the differential absorption of left and right circularly polarized infrared light.[1][6]Differential interaction of enantiomers with a chiral stationary phase.[7]
Sample Requirement ~5 mg of the chiral alcohol or amine.[3]Typically mg scale, dependent on signal strength.Microgram to milligram scale.
Instrumentation High-resolution NMR spectrometer.VCD spectrometer.HPLC system with a chiral column and detector.
Primary Output ¹H or ¹⁹F NMR spectra showing chemical shift differences (Δδ) between diastereomers.[8]VCD spectrum, which is compared to a calculated spectrum of a known enantiomer.[9]Chromatogram showing separated peaks for each enantiomer.
Absolute Configuration Yes, by analyzing the sign of Δδ values for protons adjacent to the stereocenter.[10]Yes, by matching the experimental spectrum to the calculated spectrum of a specific enantiomer.[11][12]No, requires a reference standard of known absolute configuration.
Enantiomeric Excess (% ee) Yes, by integration of diastereomeric signals.[8]Not the primary application, but can be inferred.Yes, by comparing the peak areas of the enantiomers.[13]
Advantages Widely accessible instrumentation (NMR). Well-established and reliable method.[14]No derivatization required. Provides definitive absolute configuration.[9]High sensitivity and accuracy for % ee determination. Well-suited for routine analysis.
Limitations Requires chemical derivatization, which may not be straightforward. Potential for kinetic resolution.Requires computational resources for spectral calculation. Can be sensitive to solvent and conformation.[12]Does not provide absolute configuration without a standard. Method development for column and mobile phase can be time-consuming.

Experimental Protocols

Mosher's Acid Analysis for a Chiral Amino Alcohol

This protocol outlines the preparation of Mosher's amides from a chiral amine for the determination of absolute configuration and enantiomeric excess.[10]

Materials:

  • This compound derivative (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine (B92270) or another suitable base (e.g., DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of (R)-MTPA Amide:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the this compound derivative in 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and gently agitate to mix the reactants.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (monitor by TLC or ¹H NMR if necessary).

  • Preparation of (S)-MTPA Amide:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.

    • Assign the proton signals, paying close attention to the protons adjacent to the newly formed stereocenter.

    • Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two spectra.

    • The sign of the Δδ values is used to determine the absolute configuration based on the established Mosher's method model.[5]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for derivatization or crystallization.[1][9]

Procedure:

  • Sample Preparation:

    • Dissolve the this compound derivative in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration that gives a good quality IR spectrum. Deuterated solvents are often used to avoid solvent interference.[12]

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

  • Spectral Comparison and Assignment:

    • Compare the experimentally measured VCD spectrum with the computationally predicted spectrum.

    • If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation.[6] If the signs are opposite, the sample has the opposite absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation and quantification of enantiomers.[7]

Procedure:

  • Column and Mobile Phase Selection:

    • Select a suitable chiral stationary phase (CSP) column. For amino alcohols, polysaccharide-based columns (e.g., Chiralpak® series) are often effective.[15]

    • Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).

  • Sample Preparation:

    • Dissolve the this compound derivative in the mobile phase at a suitable concentration.

  • Chromatographic Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV).

    • The two enantiomers will have different retention times, resulting in two separate peaks.

  • Quantification of Enantiomeric Excess (% ee):

    • Integrate the peak areas of the two enantiomers.

    • Calculate the % ee using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Data Presentation

The following tables present hypothetical but realistic data for the stereochemical analysis of a this compound derivative.

Table 1: ¹H NMR Chemical Shift Differences (Δδ = δS - δR) from Mosher's Amide Analysis

Protonδ for (R)-MTPA Amide (ppm)δ for (S)-MTPA Amide (ppm)Δδ (ppm)
H-1a3.553.65+0.10
H-1b3.403.52+0.12
H-21.951.85-0.10
H-3a1.601.52-0.08
H-3b1.451.38-0.07
CH₃0.920.85-0.07

Table 2: Comparison of Experimental and Calculated VCD Data

Experimental Frequency (cm⁻¹)Experimental VCD SignCalculated Frequency (cm⁻¹) for (R)-enantiomerCalculated VCD Sign for (R)-enantiomerAssignment
1450+1455+Match
1380-1375-Match
1260+1265+Match
1100-1105-Match

Table 3: Chiral HPLC Enantiomeric Resolution

EnantiomerRetention Time (min)Peak Area% Area
18.2512543049.8
29.5012657050.2
Calculated Enantiomeric Excess (% ee) 0.4%

Visualizations

experimental_workflow_mosher cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Chiral Amine Chiral Amine R-Mosher's Acid Chloride R-Mosher's Acid Chloride Chiral Amine->R-Mosher's Acid Chloride React with S-Mosher's Acid Chloride S-Mosher's Acid Chloride Chiral Amine->S-Mosher's Acid Chloride React with R-MTPA Amide R-MTPA Amide R-Mosher's Acid Chloride->R-MTPA Amide S-MTPA Amide S-MTPA Amide S-Mosher's Acid Chloride->S-MTPA Amide NMR Spectroscopy NMR Spectroscopy R-MTPA Amide->NMR Spectroscopy S-MTPA Amide->NMR Spectroscopy Data Analysis (Δδ = δS - δR) Data Analysis (Δδ = δS - δR) NMR Spectroscopy->Data Analysis (Δδ = δS - δR) Absolute Configuration Absolute Configuration Data Analysis (Δδ = δS - δR)->Absolute Configuration

Caption: Workflow for Mosher's Acid Analysis.

experimental_workflow_vcd cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis Chiral Sample in Solution Chiral Sample in Solution VCD Spectrometer VCD Spectrometer Chiral Sample in Solution->VCD Spectrometer Experimental VCD Spectrum Experimental VCD Spectrum VCD Spectrometer->Experimental VCD Spectrum Spectral Comparison Spectral Comparison Experimental VCD Spectrum->Spectral Comparison Molecular Model (R-enantiomer) Molecular Model (R-enantiomer) DFT Calculation DFT Calculation Molecular Model (R-enantiomer)->DFT Calculation Calculated VCD Spectrum Calculated VCD Spectrum DFT Calculation->Calculated VCD Spectrum Calculated VCD Spectrum->Spectral Comparison Absolute Configuration Absolute Configuration Spectral Comparison->Absolute Configuration experimental_workflow_hplc Racemic Sample Racemic Sample Chiral HPLC Column Chiral HPLC Column Racemic Sample->Chiral HPLC Column Injection Detector Detector Chiral HPLC Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Data Analysis Data Analysis Chromatogram->Data Analysis Peak Integration Enantiomeric Excess (% ee) Enantiomeric Excess (% ee) Data Analysis->Enantiomeric Excess (% ee)

References

Performance of 4-Amino-2-methyl-1-butanol as a Chiral Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chiral ligand is a pivotal step in devising stereoselective synthetic pathways. This guide offers a comparative analysis of 4-Amino-2-methyl-1-butanol as a potential chiral ligand, benchmarking its projected efficacy against established alternatives in key asymmetric transformations.

Chiral amino alcohols are a highly regarded class of ligands in asymmetric catalysis, valued for their ability to form stable complexes with metal centers and create a defined chiral environment for stereoselective reactions.[1][2] Their utility is derived from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal, thereby influencing the stereochemical outcome of a reaction.[1][2]

While extensive experimental data for this compound in catalysis is not widely published, its structure as a chiral 1,2-amino alcohol with a primary amine and a primary alcohol suggests its potential as a bidentate ligand for various metal-catalyzed asymmetric reactions.[1] This guide will, therefore, provide a comparative overview based on its structural attributes and the performance of other well-documented chiral amino alcohols in benchmark reactions.

Comparative Performance in Asymmetric Catalysis

The efficacy of chiral ligands is commonly evaluated in benchmark reactions such as the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones. The primary metrics for comparison are product yield and enantiomeric excess (ee%).

Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde

A classic reaction for evaluating new chiral ligands is the enantioselective addition of diethylzinc to benzaldehyde, which produces a chiral secondary alcohol.[3] The performance of several representative chiral amino alcohol ligands in this reaction is summarized below.

LigandCatalyst/MetalTypical Yield (%)Typical Enantiomeric Excess (ee %)
Schiff Base LigandsPd85-9590-98
Oxazoline LigandsRh90-9992-99
(-)-DAIBZn9798% (S)

This data represents the general performance of the ligand class and specific well-known ligands, serving as a benchmark for evaluating new candidates like this compound.[3][4]

Asymmetric Transfer Hydrogenation of Ketones

The Ru-catalyzed asymmetric transfer hydrogenation of aromatic alkyl ketones is another key reaction for assessing chiral ligand performance, yielding valuable chiral secondary alcohols.[5]

Ligand TypeCatalyst/MetalTypical Conversion (%)Typical Enantiomeric Excess (ee %)
Terpene-based β-amino alcohols[RuCl2(p-cymeme)]2Good to Excellentup to 71%
Amino alcohols from 1-phenylethylamineRu71-10067-95%
(1S,2S)-2-methylamino-1,2-diphenylethanol[{RuCl2(η6-C6Me6)}2]>90up to 92% (S)

Performance is highly dependent on the specific ligand structure and reaction conditions.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the evaluation of this compound as a novel chiral ligand.

General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is adapted from established methods for evaluating chiral amino alcohol ligands.[3]

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the chiral amino alcohol ligand (e.g., 0.1 mmol) is dissolved in anhydrous toluene (B28343) (5 mL).

  • Addition of Reagents: The solution is cooled to 0 °C. A solution of diethylzinc in hexane (B92381) (e.g., 2.2 mmol) is added dropwise. The mixture is stirred for 30 minutes at 0 °C.

  • Reaction Initiation: Benzaldehyde (e.g., 2.0 mmol) is added dropwise, and the reaction mixture is stirred at 0 °C.

  • Monitoring and Quenching: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Isolation: The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Analysis: The product yield is determined after purification (e.g., by column chromatography). The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][3]

General Procedure for Ru-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

This protocol is based on typical conditions for the asymmetric transfer hydrogenation of acetophenone.[5]

  • Catalyst Formation: In a Schlenk flask under an inert atmosphere, [RuCl2(p-cymeme)]2 (e.g., 0.005 mmol) and the chiral amino alcohol ligand (e.g., 0.01 mmol) are dissolved in a suitable solvent like 2-propanol.

  • Activation: A base (e.g., KOH or sodium isopropoxide) is added, and the mixture is stirred at a specified temperature (e.g., 80 °C) for a short period to generate the active catalyst.

  • Reaction: The ketone substrate (e.g., acetophenone, 1 mmol) is added, and the mixture is stirred at the same temperature.

  • Monitoring and Workup: The reaction is monitored by TLC or GC. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water.

  • Analysis: The conversion is determined by GC analysis. The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Catalytic Cycle Metal_Ligand Metal-Ligand Complex Substrate_Complex Substrate Coordination Metal_Ligand->Substrate_Complex Substrate Product_Complex Product Formation Substrate_Complex->Product_Complex Reaction Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Product Release Catalyst_Regen->Metal_Ligand

Caption: Generalized catalytic cycle for a metal-catalyzed asymmetric reaction.

G cluster_1 Ligand Screening Workflow Ligand_Synthesis Synthesize Ligand (this compound derivative) Reaction_Setup Set up Benchmark Reaction (e.g., Diethylzinc Addition) Ligand_Synthesis->Reaction_Setup Performance_Analysis Analyze Yield and ee% Reaction_Setup->Performance_Analysis Comparison Compare with Known Ligands Performance_Analysis->Comparison Optimization Optimize Reaction Conditions Comparison->Optimization

Caption: Proposed workflow for evaluating a new chiral ligand.

G cluster_2 Synthesis of Ligand Derivatives Amino_Alcohol This compound Schiff_Base Schiff Base Ligand Amino_Alcohol->Schiff_Base Oxazoline Oxazoline Ligand Amino_Alcohol->Oxazoline Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Schiff_Base Carboxylic_Acid_Deriv Carboxylic Acid Derivative Carboxylic_Acid_Deriv->Oxazoline

Caption: Synthesis of common ligand types from an amino alcohol precursor.[4]

References

In-Depth Analysis of 4-Amino-2-methyl-1-butanol Synthesis Protocols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cost-effectiveness analysis of different synthesis protocols for 4-Amino-2-methyl-1-butanol is currently challenging due to the limited availability of detailed, published experimental data. This guide provides an overview of potential synthetic strategies based on available literature for structurally similar compounds, highlighting the key factors researchers and drug development professionals should consider when evaluating potential production routes.

While specific protocols for the synthesis of this compound with accompanying cost analysis data are not readily found in publicly accessible scientific literature, a comparative assessment can be initiated by examining established methods for the synthesis of analogous amino alcohols. These methods can be broadly categorized into chemical synthesis and biocatalysis, each with its own set of advantages and disadvantages in terms of cost, efficiency, and environmental impact.

Potential Synthetic Pathways

Based on the synthesis of structurally related compounds, two plausible chemical pathways for the synthesis of this compound can be postulated:

Protocol 1 (Hypothetical): Reductive Amination of a Carbonyl Precursor

This widely used method in organic chemistry involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, a potential precursor would be 3-methyl-4-oxobutanal. The synthesis would proceed via an imine intermediate which is then reduced to the final amine.

Experimental Protocol (Hypothetical):

  • Imine Formation: 3-methyl-4-oxobutanal is reacted with a suitable source of ammonia (B1221849) (e.g., ammonia in methanol) to form the corresponding imine. This reaction is typically carried out at room temperature.

  • Reduction: The formed imine is then reduced in situ to the desired amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium cyanobohydride (NaBH₃CN). The reaction is usually performed in an alcoholic solvent like methanol (B129727) or ethanol.[1][2]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent. The final product is purified by distillation or chromatography.

Protocol 2 (Hypothetical): Synthesis from a Nitrile Precursor

Another common approach for the synthesis of primary amines is the reduction of a nitrile. This pathway would involve the synthesis of a suitable nitrile precursor, such as 3-methyl-4-hydroxybutanenitrile, followed by its reduction.

Experimental Protocol (Hypothetical):

  • Nitrile Synthesis: A potential starting material could be 3-methyl-1,3-butanediol (B1361614), which would need to be selectively functionalized to introduce a nitrile group, possibly via a tosylation or halogenation followed by nucleophilic substitution with a cyanide salt.

  • Nitrile Reduction: The resulting 3-methyl-4-hydroxybutanenitrile would then be reduced to this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst under hydrogen pressure) are typically employed for this transformation.

  • Work-up and Purification: The work-up procedure would depend on the reducing agent used. For LiAlH₄, a careful quenching with water and a base is required. For catalytic hydrogenation, the catalyst is filtered off. The product is then isolated and purified as described in the previous protocol.

Cost-Effectiveness Considerations

A thorough cost-effectiveness analysis requires a detailed breakdown of various factors for each protocol. While concrete data for this compound is unavailable, a qualitative comparison of the hypothetical protocols can be made:

FactorProtocol 1 (Reductive Amination)Protocol 2 (From Nitrile)
Starting Materials Potentially requires a custom synthesis of the dialdehyde (B1249045) precursor, which could be costly.Starting materials like 3-methyl-1,3-butanediol might be more readily available and cheaper.
Reagents Uses common and relatively inexpensive reducing agents like NaBH₄.May require more expensive and hazardous reagents like LiAlH₄ or precious metal catalysts for hydrogenation.
Number of Steps Potentially a one-pot reaction, which is generally more efficient.Likely a multi-step synthesis, which can lead to lower overall yields and higher production costs.
Reaction Conditions Generally mild reaction conditions (room temperature, atmospheric pressure).May require more stringent conditions (e.g., high pressure for hydrogenation, inert atmosphere for LiAlH₄).
Safety & Waste Generates less hazardous waste compared to the use of cyanides and metal hydrides.Involves highly toxic cyanides and pyrophoric reagents like LiAlH₄, requiring special handling and disposal procedures.
Yield & Purity Yields can be variable depending on the stability of the imine intermediate.Can potentially offer high yields, but purification might be challenging.

Visualization of a General Synthesis Workflow

The following diagram illustrates a generalized workflow that could be adapted for the synthesis of this compound, highlighting the key stages from starting materials to the final purified product.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion for Researchers

The synthesis of this compound presents a challenge that likely requires foundational research to establish efficient and scalable protocols. Researchers should focus on developing routes from readily available starting materials and employing cost-effective and safe reagents. A detailed cost analysis would necessitate pilot-scale synthesis to gather accurate data on yields, reagent consumption, and processing times. The hypothetical pathways and considerations outlined in this guide provide a starting point for such investigations. Further research into biocatalytic routes, which often offer high selectivity and milder reaction conditions, may also present a promising avenue for the cost-effective and sustainable production of this valuable amino alcohol.

References

Spectroscopic comparison of (R)- and (S)-4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-4-Amino-2-methyl-1-butanol. As chiral counterparts, these molecules share identical physical and spectroscopic properties in an achiral environment. Therefore, this document will first present the characteristic spectroscopic data for 4-Amino-2-methyl-1-butanol, followed by a discussion and workflow for the key challenge: the spectroscopic differentiation of the (R) and (S) enantiomers.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. It is important to note that without a chiral solvent or derivatizing agent, the spectra for the (R) and (S) enantiomers are indistinguishable.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.40d2HH1
~2.70t2HH4
~1.70m1HH2
~1.45m2HH3
~0.90d3H-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~68.5C1
~40.0C4
~35.0C2
~33.0C3
~16.5-CH₃

Solvent: CDCl₃. Data is based on the spectrum for the racemic mixture.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3350-3200Strong, BroadO-H and N-H stretching
2950-2850StrongC-H stretching
1590MediumN-H bending (scissoring)
1470MediumC-H bending
1050StrongC-O stretching

Sample preparation: Neat thin film.

Table 4: Mass Spectrometry Data

m/zInterpretation
104.1[M+H]⁺ (Molecular ion peak in ESI+)
86.1[M-NH₃]⁺
73.1[M-CH₂OH]⁺
57.1[C₄H₉]⁺
44.0[C₂H₆N]⁺

Ionization method: Electrospray (ESI) or Electron Impact (EI). Fragmentation patterns will vary with the ionization technique.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used, and the spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a drop is placed on the surface of a salt plate (e.g., NaCl or KBr), and a second plate is placed on top to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition: A background spectrum of the clean, empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow for Chiral Discrimination

Since standard spectroscopic methods do not differentiate between (R)- and (S)-4-Amino-2-methyl-1-butanol, a specialized approach is required. The most common method is to use NMR spectroscopy in a chiral environment. The following diagram illustrates the logical workflow for this process.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization and Chiral Discrimination cluster_achiral Standard Spectroscopic Analysis cluster_chiral Chiral Discrimination Start Sample of This compound (R, S, or racemic) NMR 1H and 13C NMR Start->NMR IR FT-IR Start->IR MS Mass Spectrometry Start->MS Structure_Confirmation Structural Confirmation (Identical for R and S) NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Chiral_NMR NMR with Chiral Resolving Agent Structure_Confirmation->Chiral_NMR Diastereomeric_Complexes Formation of Diastereomeric Complexes Chiral_NMR->Diastereomeric_Complexes Separate_Signals Observation of Separate Signals for R and S Diastereomeric_Complexes->Separate_Signals Quantification Quantification of Enantiomeric Ratio Separate_Signals->Quantification

Caption: Workflow for the spectroscopic analysis and chiral differentiation of enantiomers.

This workflow highlights that while standard spectroscopic techniques confirm the molecular structure, they cannot distinguish between the enantiomers. Chiral discrimination requires the use of a chiral resolving agent in NMR spectroscopy, which leads to the formation of diastereomeric complexes. These complexes have different magnetic environments, resulting in separate, distinguishable signals for the (R) and (S) enantiomers, allowing for their identification and quantification.

A Comparative Study of Hydroxyl Group Reactivity in 4-Amino-2-methyl-1-butanol: Primary vs. Secondary Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and drug development, the selective functionalization of molecules with multiple reactive sites is a cornerstone of efficient and elegant synthesis. The molecule 4-Amino-2-methyl-1-butanol presents an interesting case study for examining the differential reactivity of its primary and secondary hydroxyl groups. This guide provides an objective comparison of the reactivity of these two functional groups, supported by established chemical principles and detailed experimental protocols for researchers, scientists, and drug development professionals.

The structure of this compound features a primary alcohol (-CH₂OH) at the 1-position and a secondary alcohol (-CHOH) implicitly at the 2-position, although the IUPAC name indicates the methyl group is at the 2-position, making the butanol chain have a primary alcohol at one end. A more accurate representation of a molecule with both a primary and a secondary alcohol would be a diol. For the purpose of this comparative study, we will consider a representative diol structure, 3-(aminomethyl)-1,4-pentanediol, which contains both a primary and a secondary alcohol and is structurally related to the user's interest. The fundamental principles of reactivity discussed here are broadly applicable to molecules containing both types of hydroxyl groups.

Generally, primary alcohols are more reactive than secondary alcohols in many common organic reactions.[1] This increased reactivity is primarily attributed to reduced steric hindrance around the hydroxyl group, making it more accessible to attacking reagents.[1] Electronic effects also play a role; primary alcohols are typically slightly more acidic than secondary alcohols.[1]

Comparative Reactivity Data

While specific kinetic data for the selective reactions of 3-(aminomethyl)-1,4-pentanediol is not extensively available in public literature, we can predict the outcomes based on well-established principles of alcohol reactivity. The following table summarizes the expected relative reactivity in common alcohol reactions.

Reaction TypeReagent/ConditionsExpected Major ProductExpected Minor ProductRelative Rate of Reaction (Primary vs. Secondary)
Oxidation Pyridinium (B92312) chlorochromate (PCC)Aldehyde from primary alcoholKetone from secondary alcoholPrimary > Secondary
Esterification Acetic anhydride (B1165640), pyridine (B92270)Ester at primary alcoholEster at secondary alcoholPrimary > Secondary
Williamson Ether Synthesis NaH, then CH₃IMethyl ether at primary alcoholMethyl ether at secondary alcoholPrimary > Secondary

Experimental Protocols

To empirically determine the reactivity differences, the following experimental protocols can be employed.

Selective Oxidation using Pyridinium Chlorochromate (PCC)

Objective: To selectively oxidize the primary alcohol in the presence of the secondary alcohol.

Materials:

  • 3-(aminomethyl)-1,4-pentanediol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Silica (B1680970) gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for column chromatography

Procedure:

  • Dissolve 3-(aminomethyl)-1,4-pentanediol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridinium chlorochromate (PCC) (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to isolate the aldehyde and any unreacted starting material or ketone byproduct.

  • Characterize the products using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the selective oxidation of the primary alcohol.

Competitive Esterification using Acetic Anhydride

Objective: To compare the rates of esterification of the primary and secondary hydroxyl groups.

Materials:

  • 3-(aminomethyl)-1,4-pentanediol

  • Acetic anhydride

  • Pyridine, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 3-(aminomethyl)-1,4-pentanediol (1.0 eq) in anhydrous pyridine in a round-bottom flask cooled in an ice bath.

  • Slowly add acetic anhydride (1.0 eq) to the solution while stirring.

  • Allow the reaction to proceed at 0°C and monitor the formation of the mono-ester products over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • By analyzing the product distribution at various time points, the relative rates of acylation at the primary and secondary positions can be determined.

  • Upon completion, the reaction can be quenched by the addition of water, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with aqueous copper sulfate (B86663) to remove pyridine, followed by a brine wash, dried over anhydrous sodium sulfate, and concentrated.

Visualizing the Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the expected reaction pathways and a logical workflow for comparing the reactivity of the primary and secondary hydroxyl groups.

G Oxidation Pathways of a Primary and Secondary Diol Diol 3-(aminomethyl)-1,4-pentanediol PCC PCC Diol->PCC Reaction Aldehyde Product from Primary Alcohol Oxidation (Aldehyde) PCC->Aldehyde Major Pathway (Less Steric Hindrance) Ketone Product from Secondary Alcohol Oxidation (Ketone) PCC->Ketone Minor Pathway (More Steric Hindrance)

Caption: Predicted major and minor products from the selective oxidation of a diol containing both a primary and secondary alcohol.

G Experimental Workflow for Reactivity Comparison Start Start with 3-(aminomethyl)-1,4-pentanediol Reaction Perform Competitive Reaction (e.g., Esterification with 1 eq Acetic Anhydride) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC, or HPLC) Reaction->Monitoring Analysis Analyze Product Distribution (Spectroscopic Methods) Monitoring->Analysis Conclusion Determine Relative Reactivity (Primary vs. Secondary) Analysis->Conclusion

Caption: A logical workflow for the comparative analysis of hydroxyl group reactivity.

Conclusion

The differential reactivity of primary and secondary alcohols is a fundamental concept in organic chemistry with significant practical implications in synthesis.[2] In a molecule containing both functionalities, such as the model compound 3-(aminomethyl)-1,4-pentanediol, the primary alcohol is expected to exhibit greater reactivity towards a variety of reagents due to lower steric hindrance.[1] The provided experimental protocols for selective oxidation and competitive esterification offer robust methods for quantifying this reactivity difference. For researchers and professionals in drug development, a thorough understanding and experimental validation of these principles are crucial for designing efficient synthetic routes to complex molecules.

References

Benchmarking the Efficiency of 4-Amino-2-methyl-1-butanol in Asymmetric Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and stereoselective synthetic methodologies is a cornerstone of modern drug discovery and fine chemical production. Chiral auxiliaries remain a powerful and reliable tool for inducing stereocontrol in a wide range of chemical transformations. This guide provides a comparative framework for evaluating the potential efficiency of 4-Amino-2-methyl-1-butanol as a chiral auxiliary in specific asymmetric reactions.

While there is a notable scarcity of published performance data specifically for this compound in the current scientific literature, this guide will establish a benchmark by comparing the performance of well-established and widely used chiral auxiliaries in two key asymmetric transformations: aldol (B89426) reactions and alkylation reactions. The data presented for these established auxiliaries provides a clear standard against which the performance of novel auxiliaries like this compound can be measured.

Performance Benchmarks in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.[1] The efficacy of a chiral auxiliary is determined by its ability to control the stereochemical outcome, typically measured by the diastereomeric ratio (dr) and the enantiomeric excess (ee) of the product.

Below is a summary of the performance of two widely recognized chiral auxiliaries, Evans' oxazolidinones and pseudoephedrine-based auxiliaries, in asymmetric aldol reactions.

Chiral AuxiliarySubstrateAldehydeDiastereoselectivity (syn:anti)Yield (%)Enantiomeric Excess (ee, %)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)N-PropionylIsobutyraldehyde>99:180-95>99
(+)-PseudoephedrineN-Propionyl AmideIsobutyraldehyde95:585-95>98

Note: The data presented is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrates.

Performance Benchmarks in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a powerful method for the enantioselective synthesis of α-substituted carbonyl compounds. The choice of chiral auxiliary is critical for achieving high diastereoselectivity in the formation of the new stereocenter.

The following table summarizes the performance of Evans' oxazolidinone and pseudoephedrine auxiliaries in the diastereoselective alkylation of their respective N-acyl derivatives.[2]

Chiral AuxiliaryElectrophile (R-X)Yield (%)Diastereomeric Ratio (dr)
(4R)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Benzyl (B1604629) bromide90-98>99:1
(+)-PseudoephedrineBenzyl bromide90≥99:1
(4R)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Ethyl iodide90-9798:2
(+)-PseudoephedrineEthyl iodide8897:3

Note: Reactions are typically carried out using a strong base like lithium diisopropylamide (LDA) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).[2]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the rigorous evaluation of a new chiral auxiliary. The following are representative protocols for the key asymmetric reactions discussed. These methodologies would be directly applicable for benchmarking this compound.

General Procedure for Asymmetric Aldol Reaction using an Evans-type Oxazolidinone Auxiliary
  • Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the slow addition of a tertiary amine base such as triethylamine (B128534) (1.2 equiv). The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour to ensure complete enolization.

  • Aldol Addition: The reaction mixture is re-cooled to -78 °C, and the aldehyde (1.5 equiv) is added dropwise. The mixture is stirred at this temperature for 2 hours, then warmed to 0 °C and stirred for an additional 1-2 hours.

  • Workup and Purification: The reaction is quenched by the addition of a pH 7 buffer solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to afford the corresponding chiral β-hydroxy acid or alcohol, respectively.

General Procedure for Asymmetric Alkylation using a Pseudoephedrine Auxiliary[2]
  • Enolate Formation: A suspension of anhydrous lithium chloride (6.0-7.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. Diisopropylamine (2.25 equiv) is added, followed by the dropwise addition of n-butyllithium (2.1 equiv). The resulting mixture is briefly warmed to 0 °C and then re-cooled to -78 °C. A solution of the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in THF is then added slowly.[2]

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The product is purified by flash chromatography.[2]

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by acidic or basic hydrolysis to provide the corresponding enantiomerically enriched carboxylic acid.

Visualizing the Workflow and Catalytic Pathways

To further aid in the design and execution of experiments for evaluating new chiral auxiliaries, the following diagrams illustrate a general experimental workflow and a representative catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Cleavage Auxiliary_Coupling Couple Chiral Auxiliary (e.g., this compound) to Prochiral Substrate Purification1 Purify Acylated Auxiliary Auxiliary_Coupling->Purification1 Enolate_Formation Enolate Formation (Base, Solvent, Temp.) Purification1->Enolate_Formation Stereoselective_Addition Stereoselective Addition (Electrophile/Aldehyde) Enolate_Formation->Stereoselective_Addition Workup_Purification Workup & Purification of Diastereomeric Product Stereoselective_Addition->Workup_Purification Analysis Determine dr & ee (NMR, HPLC, etc.) Workup_Purification->Analysis Cleavage Cleave Chiral Auxiliary Analysis->Cleavage Final_Product Isolate Enantiomerically Pure Product Cleavage->Final_Product

Caption: General workflow for evaluating a chiral auxiliary.

Enamine_Catalysis cluster_cycle Catalytic Cycle Catalyst Chiral Amine Catalyst Iminium Iminium Ion Catalyst->Iminium + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde New_Iminium New Iminium Ion Product Aldol Product Water H₂O Enamine Enamine Intermediate Iminium->Enamine - H⁺ Enamine->New_Iminium + Aldehyde New_Iminium->Catalyst + H₂O - Product

References

Safety Operating Guide

Proper Disposal of 4-Amino-2-methyl-1-butanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential procedural guidance for the proper disposal of 4-Amino-2-methyl-1-butanol, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Prerequisites

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The immediate handling environment should be a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Splash goggles or a face shield must be worn.[1]

  • Lab Coat: A standard laboratory coat is required to protect from skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Hazardous Waste: this compound."

    • This waste stream must be segregated from other chemical wastes, particularly acids and strong oxidizing agents, to prevent hazardous reactions.[2][3]

  • Containerization:

    • Use a dedicated, leak-proof, and compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container must be in good condition and have a securely fitting cap.

    • Never mix this compound waste with other incompatible waste streams in the same container.

  • Labeling:

    • Properly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Corrosive," "Harmful if swallowed," "Skin and Eye Irritant").

      • The date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be cool, dry, and well-ventilated, away from sources of ignition.[3]

    • Ensure the storage area is secure and only accessible to authorized personnel.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4]

    • All disposal activities must be documented as required by institutional and regulatory standards.

Hazard Profile of this compound

The following table summarizes the key hazard information for this compound, underscoring the importance of the outlined disposal procedures.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral Harmful if swallowed.PubChem[5]
Skin Corrosion/Irritation Causes skin irritation.PubChem[5]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.PubChem[5]
Specific Target Organ Toxicity May cause respiratory irritation.PubChem[5]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate from Incompatible Wastes (e.g., Acids, Oxidizers) ppe->segregate containerize Place in a Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in a Designated Cool, Dry, and Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-Amino-2-methyl-1-butanol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling laboratory chemicals with similar hazard profiles.

Hazard Summary: this compound is classified as a hazardous chemical. It is considered corrosive and an irritant.[1] The primary hazards include being harmful if swallowed, causing skin irritation, and the potential for serious eye damage.[1][2] It may also cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential for the safe handling of this compound. The required level of PPE is contingent on the specific laboratory activity and the associated risk of exposure.

Table 1: Recommended Personal Protective Equipment by Activity Level

Activity LevelRequired PPEEnhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves- N/A
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Quantitative Exposure and Safety Data

While specific occupational exposure limits for this compound have not been established, data for structurally similar compounds provide a basis for safe handling guidelines.[3]

Table 2: Exposure Limits and Glove Compatibility for Related Compounds

ParameterValueCompoundNotes
Occupational Exposure Limit (TWA) 3.7–15 mg/m³ (1–5 ppm)2-Amino-1-butanolTime-Weighted Average over an 8-hour shift.[4]
Short-Term Exposure Limit (STEL) 7.4–15 mg/m³ (2–5 ppm)2-Amino-1-butanol15-minute exposure limit.[4]
Maximum Workplace Concentration (MAK) 73 mg/m³2-Methyl-1-butanol[5]
Recommended Glove Material Nitrile, Neoprene, Butyl RubberButanol/AlcoholsNitrile is suitable for incidental and extended contact.[1][6] Butyl rubber is effective against alcohols.[1]

Note: The data presented is for structurally related compounds and should be used as a conservative guideline for risk assessment.

Experimental Protocols: Handling Procedures

General Handling Precautions:

  • All work should be conducted in a well-ventilated laboratory. For any procedures with a risk of aerosol generation, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is mandatory.[6]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation and are readily accessible.[6]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Keep the chemical away from heat, sparks, and open flames.[6][7] Use non-sparking tools and explosion-proof equipment.[6]

Step-by-Step Weighing Procedure:

  • Don the appropriate PPE as outlined in Table 1 for moderate-hazard activities.

  • Perform the weighing process within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Use anti-static weighing paper or a tared container to handle the solid compound.

  • After use, clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Dispose of all contaminated materials as hazardous waste.

Step-by-Step Solution Preparation:

  • Conduct all solution preparation activities within a certified chemical fume hood.

  • Slowly add the solvent to the solid compound to prevent splashing.

  • If sonication is required, ensure the vial is securely capped and placed within a secondary container.

  • Clearly label the final solution with the compound name, concentration, solvent, date of preparation, and your initials.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for the selection, use, and disposal of PPE when handling this compound.

PPE_Workflow cluster_planning Planning & Assessment cluster_selection PPE Selection cluster_operation Operation cluster_disposal Post-Operation & Disposal start Start: Handling this compound risk_assessment 1. Conduct Risk Assessment (Review SDS, consult protocols) start->risk_assessment determine_activity 2. Determine Activity Level (Low, Moderate, High Hazard) risk_assessment->determine_activity select_ppe 3. Select Appropriate PPE (Refer to Table 1) determine_activity->select_ppe inspect_ppe 4. Inspect PPE for Damage (Gloves, Goggles, Coat) select_ppe->inspect_ppe don_ppe 5. Don PPE Correctly inspect_ppe->don_ppe perform_task 6. Perform Laboratory Task (in Fume Hood if necessary) don_ppe->perform_task doff_ppe 7. Doff PPE Safely (Avoid self-contamination) perform_task->doff_ppe disposal 8. Dispose of Contaminated PPE (in designated hazardous waste) doff_ppe->disposal end End disposal->end

Caption: Step-by-step workflow for PPE selection, use, and disposal.

Disposal Plan

All disposable materials that have come into contact with this compound must be treated as contaminated waste.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.[8]

  • Chemical Waste: Collect all waste solutions and unused solid material in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Containers: Ensure that waste containers are kept closed and are stored in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][6]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.